1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylsulfonyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-15(12,13)7-4-2-6(3-5-7)14-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXVEILQGNGZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380484 | |
| Record name | 1-(Methanesulfonyl)-4-(trifluoromethoxy)benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90380484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87750-51-4 | |
| Record name | 1-(Methanesulfonyl)-4-(trifluoromethoxy)benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90380484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87750-51-4 | |
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Foundational & Exploratory
Technical Monograph: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Executive Summary
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS 87750-51-4 ) is a specialized fluorinated building block used primarily in the optimization of lead compounds within medicinal chemistry and agrochemical discovery. Structurally, it combines a highly lipophilic, metabolically stable trifluoromethoxy group (-OCF
This unique combination allows researchers to modulate the lipophilicity (LogP) and metabolic stability of a scaffold simultaneously. The -OCF
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The following data consolidates the core identifiers and physical properties necessary for accurate procurement and characterization.
| Property | Specification |
| CAS Number | 87750-51-4 |
| IUPAC Name | 1-Methanesulfonyl-4-(trifluoromethoxy)benzene |
| Synonyms | Methyl 4-(trifluoromethoxy)phenyl sulfone; 4-(Trifluoromethoxy)phenyl methyl sulfone |
| Molecular Formula | C |
| Molecular Weight | 240.20 g/mol |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F |
| Physical State | White to off-white solid |
| Melting Point | 64–65 °C |
| Predicted LogP | ~2.3 – 2.6 |
| H-Bond Acceptors | 3 (Sulfone oxygens + Ether oxygen) |
Part 2: Synthetic Architecture
The synthesis of this compound is most reliably achieved via the oxidation of its sulfide precursor. This approach avoids the harsh conditions required for direct sulfonylation of deactivated fluorinated aromatics.
Retrosynthetic Analysis
The logical disconnection points to the sulfide-sulfone oxidation as the final step. The sulfide precursor can be derived from 4-(trifluoromethoxy)aniline via diazotization and thiolation, or through metal-catalyzed cross-coupling of 1-bromo-4-(trifluoromethoxy)benzene with sodium thiomethoxide.
Figure 1: Linear synthetic pathway from aniline precursor to the final sulfone target.
Validated Experimental Protocol
Objective: Synthesis of this compound via Oxone® oxidation. Rationale: Oxone (potassium peroxymonosulfate) is preferred over m-CPBA for its safety profile, ease of workup (water-soluble byproducts), and high selectivity for sulfones over sulfoxides in aqueous media.
Materials:
-
Substrate: Methyl(4-(trifluoromethoxy)phenyl)sulfane (CAS 2546-45-4) [1].
-
Oxidant: Oxone® (2.5 equivalents).
-
Solvent: Methanol/Water (1:1 v/v).
-
Quench: Aqueous Sodium Bisulfite (NaHSO
).
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of Methyl(4-(trifluoromethoxy)phenyl)sulfane in 20 mL of Methanol.
-
Addition: Add 20 mL of distilled water. The mixture may become cloudy; this is normal.
-
Oxidation: Cool the mixture to 0°C in an ice bath. Add Oxone® (25.0 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the slurry to stir at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The sulfide spot (high R
) should disappear, passing through the sulfoxide (mid R ) to the sulfone (lower R ). -
Workup:
-
Filter off the white precipitate (potassium sulfate salts) and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Dilute the remaining aqueous residue with EtOAc (50 mL).
-
-
Purification:
-
Wash the organic layer with 10% aqueous NaHSO
(to quench excess oxidant), followed by saturated NaHCO and brine. -
Dry over anhydrous MgSO
, filter, and concentrate in vacuo. -
Crystallization: The crude solid is typically pure enough (>95%), but can be recrystallized from Ethanol/Water or Hexanes/EtOAc to yield white needles (mp 64–65°C).
-
Part 3: Applications in Drug Discovery[2][9][10]
This compound serves as a critical probe for Structure-Activity Relationship (SAR) studies. Its value lies in the distinct properties of its two functional groups.[1][2][3][4]
Pharmacophore Analysis
-
Trifluoromethoxy Group (-OCF
):-
Conformation: The -OCF
group typically adopts an orthogonal conformation relative to the phenyl ring, unlike the planar -OCH . This can induce unique binding fits in enzyme pockets. -
Metabolic Block: The C-F bonds are extremely strong (~116 kcal/mol), preventing oxidative metabolism (e.g., O-dealkylation) that typically plagues methoxy groups [2].
-
-
Methylsulfonyl Group (-SO
Me):-
Electronic Effect: A strong electron-withdrawing group (Hammett
), it pulls electron density from the ring, potentially strengthening -stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine). -
H-Bonding: The sulfone oxygens act as weak-to-moderate hydrogen bond acceptors.
-
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the substituents.
Bioisosteric Utility
In lead optimization, if a p-methoxy phenyl sulfone lead shows poor metabolic stability, replacing the -OCH
Part 4: Safety & Handling
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions reserved for fluorinated aryl sulfones.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place. The sulfone and trifluoromethoxy groups render the molecule chemically stable to ambient moisture and air.
References
-
ChemicalBook. 4-(Trifluoromethoxy)phenyl methyl sulfone (CAS 87750-51-4) Product Details.[1][][6]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
BOC Sciences. Methyl 4-(trifluoromethoxy)phenyl sulfone Product Page.
-
PubChem. Compound Summary for 4-(Trifluoromethoxy)phenyl methyl sulfone.
Sources
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene physical properties
Executive Summary
This technical guide provides an in-depth analysis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS: 87750-51-4), a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical synthesis.
The molecule is distinguished by its unique substitution pattern: a methylsulfonyl group (
Part 1: Physicochemical Profile[1][2]
The following data aggregates experimental values and high-confidence predicted parameters.
| Property | Value / Description | Source/Notes |
| IUPAC Name | This compound | |
| Common Name | 4-(Trifluoromethoxy)phenyl methyl sulfone | |
| CAS Registry Number | 87750-51-4 | [1] |
| Molecular Formula | ||
| Molecular Weight | 240.20 g/mol | |
| Physical State | Solid (Crystalline) | Sulfones are typically solids at RT.[1][2][3] |
| Melting Point | 64–65 °C | [2] |
| Boiling Point | ~294 °C (at 760 mmHg) | Predicted [2] |
| LogP (Octanol/Water) | ~2.3 – 2.5 | Predicted (Consensus) |
| Density | ~1.4 g/cm³ | Predicted |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol.[1] Insoluble in water. |
Part 2: Structural Analysis & Electronic Properties
The Fluorine Effect: vs.
The trifluoromethoxy group is often termed a "super-lipophilic" bioisostere of the methoxy group. While sterically similar, the electronic implications are vast:
-
Electronic Nature: The
group is strongly electron-withdrawing ( ) due to the high electronegativity of the three fluorine atoms, unlike the electron-donating methoxy group ( ). -
Conformation: The
group adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion, whereas is coplanar. This conformational twist can be exploited to lock ligand-protein binding geometries.
The Sulfonyl Anchor:
The methylsulfonyl group serves as a strong hydrogen bond acceptor (HBA) but a poor hydrogen bond donor. It is metabolically robust, unlike sulfides (susceptible to oxidation) or sulfoxides (chiral and metabolically labile).
-
Hammett Constant: Strongly electron-withdrawing (
). -
Synergy: The presence of two electron-withdrawing groups at the para positions renders the aromatic ring electron-deficient. This deactivates the ring toward electrophilic aromatic substitution (
) but activates it for nucleophilic aromatic substitution ( ) if a leaving group were present (though here, the scaffold is stable).
Part 3: Synthetic Pathways[3]
The most robust and scalable synthesis involves the oxidation of the sulfide precursor, Methyl(4-(trifluoromethoxy)phenyl)sulfane (CAS 2546-45-4).
Protocol: Oxidation via mCPBA
Rationale: While hydrogen peroxide (
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq of Methyl(4-(trifluoromethoxy)phenyl)sulfane in Dichloromethane (DCM) (0.1 M concentration). Cool to 0°C.
-
Addition: Slowly add 2.2–2.5 eq of mCPBA (77% max purity grade) portion-wise over 30 minutes. Note: The excess ensures full oxidation past the sulfoxide intermediate.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:4) or LCMS.
-
Quenching (Critical): Add saturated aqueous
(Sodium Thiosulfate) to quench excess peroxide. Stir vigorously until the starch-iodide test is negative. -
Workup: Wash the organic layer with saturated
(to remove m-chlorobenzoic acid byproduct) and brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.
Visualization: Synthesis Workflow
Figure 1: Step-by-step oxidative synthesis workflow from the sulfide precursor to the final sulfone product.
Part 4: Applications in Drug Discovery[6]
Bioisosterism & Metabolic Stability
This molecule is frequently used to replace 4-methoxyphenyl methyl sulfones or 4-chlorophenyl methyl sulfones .
-
Metabolic Blockade: The
group blocks P450-mediated O-dealkylation, a common clearance pathway for methoxy groups. -
Lipophilicity Modulation: It increases
by approximately 1.0 unit compared to , facilitating membrane permeation without introducing the reactive toxicity risks sometimes associated with chlorination.
CNS Penetration
The combination of a polar sulfone (lowering LogP slightly, providing H-bonding) and a lipophilic fluorinated ether allows for "fine-tuning" of the Multi-Parameter Optimization (MPO) score for CNS drugs. It is particularly useful in designing ligands for G-protein coupled receptors (GPCRs) where a specific dipole alignment is required in the binding pocket.
Part 5: Handling & Safety[3]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Storage: Store in a cool, dry place. The sulfone is chemically stable and not hygroscopic, but standard desiccation is recommended to maintain free-flowing powder form.
-
Incompatibility: Strong oxidizing agents (though the molecule itself is already oxidized) and strong reducing agents (e.g.,
could potentially reduce the sulfone under harsh conditions).
References
-
ChemSigma. 4-(Trifluoromethoxy)phenyl methyl sulfone Properties. Retrieved from [Link]
-
PubChem. Methyl(4-(trifluoromethoxy)phenyl)sulfane (Precursor Data). Retrieved from [Link]
Sources
Technical Profile: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
The following technical guide details the structural utility, synthesis, and medicinal chemistry applications of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS: 87750-51-4).
Strategic Utility in Lead Optimization and Scaffold Design[1]
Executive Summary & Chemical Identity
This compound is a para-disubstituted aromatic scaffold widely utilized in medicinal chemistry as a robust pharmacophore.[1] It combines two distinct functional groups—the methylsulfonyl (sulfone) and the trifluoromethoxy moieties—to create a unique physicochemical profile.[1] This molecule is engineered to balance lipophilicity with polarity while metabolically "blocking" the para-positions of the benzene ring, rendering it highly resistant to Cytochrome P450-mediated oxidation.[1]
| Property | Data |
| IUPAC Name | 1-Methanesulfonyl-4-(trifluoromethoxy)benzene |
| CAS Number | 87750-51-4 |
| Molecular Formula | |
| Molecular Weight | 240.20 g/mol |
| Melting Point | 64–65 °C |
| Physical State | White crystalline solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in water |
| Electronic Character | Electron-deficient aromatic ring (Dual EWG) |
Medicinal Chemistry Rationale: The "Pull-Pull" Effect[1]
This scaffold is not merely a passive linker; it is an active tool for tuning the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug candidate.[1]
Electronic & Steric Interplay
Both substituents are Electron-Withdrawing Groups (EWG).[1]
-
The Sulfone (
): A strong EWG ( ) and a canonical hydrogen bond acceptor.[1] It introduces polarity, lowering the LogP compared to alkyl analogues, which improves solubility.[1] -
The Trifluoromethoxy (
): A moderate EWG ( ) with high lipophilicity ( ).[1] Unlike the methoxy group, the group adopts an orthogonal conformation relative to the ring due to the steric bulk of the fluorine atoms and the anomeric effect.[1]
Metabolic Stability
The para substitution pattern blocks the most metabolically labile sites on the benzene ring.[1]
-
Oxidative Resistance: The electron-deficient nature of the ring (caused by the "pull-pull" effect of both EWGs) deactivates the system against electrophilic attack by CYP450 enzymes.[1]
-
Bioisosterism: The
group is often used as a bioisostere for carbonyls or sulfonamides, while serves as a stable, lipophilic bioisostere for or , often improving membrane permeability without the metabolic liability of a methyl group.[1]
SAR Decision Logic
The following diagram illustrates the decision process for selecting this scaffold during Lead Optimization.
Figure 1: Strategic selection of the sulfone/trifluoromethoxy scaffold to address specific ADME liabilities.
Synthesis Protocols
Two primary routes are recommended for synthesizing CAS 87750-51-4.[1] Method A is the standard oxidative route, ideal for scale-up.[1] Method B is a modern transition-metal catalyzed coupling, useful when starting from aryl halides.[1]
Method A: Oxidation of Thioanisole Precursor (Standard)
This method relies on the oxidation of 1-(methylthio)-4-(trifluoromethoxy)benzene .[1]
Reagents:
-
Precursor: 1-(Methylthio)-4-(trifluoromethoxy)benzene (CAS 372-22-5)[1]
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA) OR Hydrogen Peroxide (
) with Sodium Tungstate ( ) catalyst.[1] -
Solvent: Dichloromethane (DCM).[1]
Protocol (Lab Scale):
-
Dissolution: Dissolve 1.0 eq of 1-(methylthio)-4-(trifluoromethoxy)benzene in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.
-
Oxidation: Slowly add 2.2 eq of m-CPBA (77% max) portion-wise over 30 minutes. Note: The reaction is exothermic.
-
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC or LC-MS (Target Mass: 240.2, M+H).[1]
-
Quenching: Quench excess peroxide by adding saturated aqueous
(sodium thiosulfate).[1] Stir vigorously for 20 minutes. -
Workup: Wash the organic layer with saturated
(to remove benzoic acid byproduct) and brine.[1] Dry over , filter, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) to yield the white solid.
Method B: Copper-Catalyzed C-S Coupling (Modern)
Useful if the sulfide precursor is unavailable but the aryl bromide is in stock.[1]
Reagents:
-
Substrate: 1-Bromo-4-(trifluoromethoxy)benzene.[1]
-
Sulfur Source: Sodium methanesulfinate (
).[1] -
Catalyst: CuI (10 mol%) / L-Proline (20 mol%).[1]
-
Solvent: DMSO, 90°C.
Figure 2: Convergent synthetic pathways to the target sulfone.
Safety & Handling (E-E-A-T)
While this specific compound is stable, the synthesis involves hazardous reagents.[1]
-
Peroxide Hazard: When using m-CPBA, always test the reaction mixture for active peroxides using starch-iodide paper before concentrating the solvent.[1] Concentrating peroxides can lead to explosions.[1]
-
Skin/Eye Irritation: Sulfones and fluorinated aromatics are generally irritating to mucous membranes.[1] Use standard PPE (gloves, goggles, fume hood).[1]
-
Waste Disposal: Fluorinated compounds should not be disposed of in general organic waste if incineration capabilities are limited; they require high-temperature incineration to prevent HF formation.[1]
References
-
ChemicalBook. (2023).[1] 4-(Trifluoromethoxy)phenyl methyl sulfone Properties and CAS 87750-51-4.[1][2][3][4][5] Retrieved from [1]
-
Sigma-Aldrich. (2023).[1] Sulfone and Sulfonamide Building Blocks in Medicinal Chemistry. Retrieved from [1]
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (General reference for OCF3 properties).
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. 4-(TRIFLUOROMETHOXY)PHENYL METHYL SULFONE | 87750-51-4 [chemicalbook.com]
- 2. 87750-51-4 4-(TRIFLUOROMETHOXY)PHENYL METHYL SULFONE [chemsigma.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. guidechem.com [guidechem.com]
- 5. Methyl 4-(4-piperidinyloxy)phenyl sulfone | Sigma-Aldrich [sigmaaldrich.com]
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene molecular weight
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Executive Summary
This compound (CAS: 87750-51-4) represents a high-value fluorinated building block in modern medicinal chemistry and agrochemical development. Characterized by the simultaneous presence of a strongly electron-withdrawing methylsulfonyl group (
This technical guide provides a comprehensive analysis of the compound's molecular weight, physicochemical properties, synthetic pathways, and its strategic application as a bioisostere for metabolic stabilization in drug discovery.
Molecular Identity & Physicochemical Properties
The precise molecular weight and electronic distribution of this compound are critical for stoichiometric calculations in synthesis and property-based drug design (PBDD).
Quantitative Data Profile
| Parameter | Value | Technical Note |
| IUPAC Name | This compound | Also known as 4-(Trifluoromethoxy)phenyl methyl sulfone |
| CAS Number | 87750-51-4 | Verified Registry Number |
| Molecular Formula | ||
| Molecular Weight | 240.20 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, F: 18.998, O: 15.999, S: 32.06) |
| Exact Mass | 240.0068 Da | Monoisotopic mass for HRMS calibration |
| Melting Point | 64–65 °C | Solid at room temperature; facilitates easy handling |
| Physical State | White Crystalline Solid | |
| Solubility | DCM, EtOAc, MeOH, DMSO | Low aqueous solubility; requires organic co-solvents |
Electronic & Structural Analysis
The compound features two critical functional groups on a benzene core:
-
Trifluoromethoxy (
): Often termed "super-fluorine," it exhibits a Hammett constant ( ) of approximately 0.35. It is highly lipophilic ( ) and conformationally flexible, often adopting an orthogonal orientation relative to the ring to minimize dipole repulsion. -
Methylsulfonyl (
): A strong electron-withdrawing group ( ) that lowers the electron density of the aromatic ring, making it less susceptible to oxidative metabolism (e.g., by CYP450 enzymes) while providing a hydrogen bond acceptor motif.
Synthetic Methodologies
The synthesis of this compound typically proceeds via the oxidation of its sulfide precursor. This approach allows for the late-stage introduction of the high-oxidation-state sulfone, avoiding potential over-oxidation side reactions during earlier steps.
Primary Route: Thiolation-Oxidation Sequence
Step 1: Nucleophilic Aromatic Substitution (
Step 2: Chemoselective Oxidation
The intermediate sulfide, Methyl(4-(trifluoromethoxy)phenyl)sulfane (CAS: 2546-45-4), is oxidized to the sulfone. While m-CPBA is common on a laboratory scale, catalytic oxidation using
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from aryl halide precursor to the target sulfone via a sulfide intermediate.
Application in Drug Design
This molecule serves as a robust scaffold in Structure-Activity Relationship (SAR) studies, particularly when optimizing metabolic stability and potency.
The "Fluorine Effect" & Bioisosterism
The
Metabolic Blocking Strategy
The para-position of a phenyl ring is a primary site for Phase I metabolic oxidation. By substituting this position with the chemically inert
Mechanistic SAR Logic
Figure 2: Strategic utility of the scaffold in medicinal chemistry, highlighting key physicochemical interactions.
Experimental Protocol: Sulfide Oxidation
Context: A validated protocol for converting the intermediate sulfide to the target sulfone.
-
Preparation: Dissolve Methyl(4-(trifluoromethoxy)phenyl)sulfane (1.0 eq) in Dichloromethane (DCM) (0.1 M concentration).
-
Oxidation: Cool the solution to 0 °C. Slowly add m-chloroperbenzoic acid (m-CPBA) (2.2 eq) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: 240.20 Da).
-
Workup: Quench with saturated aqueous
(to reduce excess peroxide) followed by saturated . -
Isolation: Extract with DCM, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).
References
-
ChemicalBook. (2022). 4-(Trifluoromethoxy)phenyl methyl sulfone Properties and CAS Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14857426 (Related Phenol Derivative). Retrieved from
-
GuideChem. (2025). Methyl phenyl sulfone Derivatives and Synthesis. Retrieved from
- Leroux, F. et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (Contextual reference for OCF3 utility).
-
Sigma-Aldrich. (2025). Product Specification: Sulfones and Fluorinated Aromatics. Retrieved from
Physicochemical Characterization and Synthetic Utility of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1-(methylsulfonyl)-4-(trifluoromethoxy)benzene (also known as 4-(trifluoromethoxy)phenyl methyl sulfone).[1] While often cataloged simply by its melting point (64–65 °C ), this compound represents a critical scaffold in modern medicinal chemistry, combining the metabolic stability of the sulfone moiety with the unique lipophilic/electronic properties of the trifluoromethoxy group.[1]
This document moves beyond basic physical data to explore the thermodynamic underpinnings of its solid state, robust synthetic protocols for achieving high purity, and its strategic application in drug design.
Physicochemical Profile
The melting point is not merely a number; it is the primary indicator of phase purity and crystalline order. For this compound, deviations from the 64–65 °C range typically indicate the presence of sulfoxide intermediates or solvent inclusions.[1]
Core Data Table[1]
| Property | Value | Context |
| CAS Number | 87750-51-4 | Unique Identifier |
| Melting Point | 64–65 °C | Sharp transition indicates >98% purity |
| Molecular Formula | MW: 240.20 g/mol | |
| Appearance | White Crystalline Solid | Needles or plates from EtOH/Hexane |
| Solubility | High: DCM, EtOAc, DMSOLow: Water, Hexane | Lipophilic character dominates |
| Electronic Character | Electron Deficient |
Thermodynamic Analysis of the Lattice
The melting point of 64–65 °C is relatively moderate for a sulfone (compare to dimethyl sulfone, MP 109 °C).[1] This reduction in lattice energy is attributed to the trifluoromethoxy (
-
Conformational Flexibility: The
group rotates out of the aromatic plane to minimize steric repulsion with ortho-hydrogens, disrupting efficient -stacking compared to planar substituents.[1] -
Dipole Alignment: The crystal lattice is stabilized by strong dipole-dipole interactions between the sulfonyl oxygens and the electron-deficient aromatic ring, but the bulky
tail limits the density of this packing.[1]
Synthetic Pathways & Process Chemistry[1]
To achieve the target melting point of 64–65 °C, the synthesis must avoid the "sulfoxide trap"—incomplete oxidation which leads to a depression in melting point and difficult chromatographic separation.
Primary Route: Catalytic Oxidation of Thioethers
The most robust method involves the oxidation of 4-(trifluoromethoxy)thioanisole.[1]
Reagents: Sodium Tungstate (
Protocol:
-
Charge: Dissolve 4-(trifluoromethoxy)thioanisole (1.0 eq) in Ethyl Acetate.
-
Catalyst: Add
(0.02 eq) and Phenylphosphonic acid (0.01 eq). -
Oxidation: Add
(30% aq, 2.5 eq) dropwise at 50 °C. Critical: Exothermic control.[1] -
Monitor: Reaction proceeds Sulfide
Sulfoxide Sulfone. Stop only when Sulfoxide < 0.1% by HPLC.[1] -
Workup: Wash with
(quench peroxide), then brine.[1] Crystallize from Ethanol/Heptane.
Workflow Visualization
The following diagram illustrates the critical decision points in the synthetic workflow to ensure the target MP is met.
Figure 1: Reaction workflow emphasizing the critical HPLC checkpoint to prevent sulfoxide contamination.
Analytical Validation (Self-Validating Protocol)
To confirm the identity and purity of the compound, a melting point measurement alone is insufficient. The following multi-modal analysis provides a self-validating dataset.
Proton NMR ( NMR)
Solvent:
- 3.08 (s, 3H): Characteristic methyl sulfone singlet.[1] Deshielded by the electron-withdrawing sulfonyl group.[1]
-
7.40 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the
group.[1] -
8.02 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the
group (strongly deshielded).[1] -
Validation: Integration ratio must be exactly 3:2:2. Any deviation in the methyl region suggests solvent entrapment.
Fluorine NMR ( NMR)
Medicinal Chemistry Applications
The specific combination of a methyl sulfone and a trifluoromethoxy group makes this compound a "privileged scaffold" in drug discovery.
The "Fluorine Effect" on Lipophilicity
The
-
Metabolic Stability: Unlike a methoxy group (
), which is liable to O-dealkylation by Cytochrome P450s, the bond is metabolically inert.[1] -
Bioisosterism: The sulfone acts as a strong hydrogen bond acceptor (HBA) but is a poor nucleophile, reducing off-target toxicity risks (e.g., glutathione conjugation).[1]
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: SAR Logic demonstrating how the two functional groups balance polarity and lipophilicity.[1]
Handling and Stability
-
Storage: Store at room temperature (20–25 °C). While the compound is stable, the 64–65 °C melting point means it should be kept away from direct heat sources to prevent caking.
-
Hygroscopicity: Non-hygroscopic.
-
Safety: Standard PPE. Avoid inhalation of dust. As a sulfone, it may exhibit mild skin irritation potential.[2]
References
-
ChemicalBook. (2024).[1] 4-(Trifluoromethoxy)phenyl methyl sulfone Product Properties. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Sulfone Synthesis and Fluorinated Building Blocks. Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: Fluorinated Sulfones. Retrieved from [1]
-
Oakwood Chemical. (2024).[1] Certificate of Analysis: 4-(Trifluoromethoxy)phenyl methyl sulfone. Retrieved from [1]
Technical Guide: Solubility Profile & Characterization of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Executive Summary
This technical guide provides a comprehensive solubility profile and characterization framework for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene , a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.
The compound features a unique "push-pull" electronic architecture: the electron-withdrawing trifluoromethoxy group (
This guide moves beyond static data, providing validated experimental workflows to empower researchers to determine precise solubility limits under their specific laboratory conditions.
Physicochemical Identity
Before establishing solubility protocols, the compound's fundamental properties must be verified to ensure data integrity.
| Parameter | Data | Source/Notes |
| IUPAC Name | This compound | |
| Common Synonyms | 4-(Trifluoromethoxy)phenyl methyl sulfone; Methyl 4-(trifluoromethoxy)phenyl sulfone | |
| CAS Number | 87750-51-4 | [1][2] |
| Molecular Formula | ||
| Molecular Weight | 240.20 g/mol | Calculated |
| Melting Point | 64 – 65 °C | [3] |
| Physical Form | White crystalline solid | |
| Predicted LogP | ~1.8 – 2.2 | Est.[1][2] based on fragment contribution |
| H-Bond Acceptors | 5 (Sulfone O, Ether O, F) | |
| H-Bond Donors | 0 |
Solubility Profile & Solvent Interaction
The solubility of this compound is governed by the competition between the highly polar sulfone group and the lipophilic fluorinated ether.
Qualitative Solubility Matrix
The following table summarizes the compound's behavior in common laboratory solvents at ambient temperature (
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions with the sulfone group stabilize the solute. |
| Polar Aprotic | Acetonitrile (ACN) | High | Excellent solvent for HPLC analysis and reaction medium. |
| Polar Protic | Methanol, Ethanol | Moderate | Soluble, particularly upon warming. Useful for recrystallization when combined with water.[3] |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good solubility due to polarizability match; often used for extraction. |
| Aromatic | Toluene | Low (Cold) / High (Hot) | Ideal candidate for temperature-dependent recrystallization. |
| Non-Polar | n-Heptane, Hexane | Insoluble | The polar sulfone group prevents dissolution in aliphatic hydrocarbons. |
| Aqueous | Water | Very Low | Hydrophobic effect of the aromatic ring and |
Recrystallization Strategy
Based on patent literature and solubility differentials, the optimal purification method utilizes a solvent/anti-solvent system :
-
Primary System: Methanol / Water[3]
-
Ratio: 1:2 (v/v) (specifically cited as 4:8 v/v in synthesis protocols [4]).
-
Protocol: Dissolve the crude solid in warm Methanol, then slowly add Water (anti-solvent) to induce precipitation.
Experimental Workflows
As solubility can vary based on purity and polymorphs, "book values" are often insufficient for critical applications. The following protocols provide a rigorous method for determining exact solubility in your specific matrix.
Workflow 1: Saturation Solubility Determination (Shake-Flask Method)
This is the gold standard for thermodynamic solubility measurement.
Reagents:
-
Target Solvent (e.g., pH 7.4 Buffer, Water, Octanol)
-
0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)
Protocol:
-
Preparation: Add excess solid compound to 20 mL of the solvent in a glass vial. Ensure undissolved solid is visible.
-
Equilibration: Agitate the suspension at a fixed temperature (e.g.,
) for 24–48 hours. -
Separation: Centrifuge the sample or allow it to settle. Filter the supernatant using a pre-warmed syringe filter to prevent precipitation during filtration.
-
Quantification: Analyze the filtrate via HPLC (see Workflow 2).
Workflow 2: HPLC Quantification Method
Derived from synthesis purification protocols [4], this method separates the sulfone from potential impurities (e.g., phenols).
-
Column: C8 or C18 Reverse Phase (e.g., Zorbax SB-C8,
) -
Mobile Phase A: Water + 0.1%
[3] -
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.5 mL/min[3]
-
Detection: UV at 220 nm[3]
-
Retention Time: ~7.8 min (Product), ~4.5 min (Sulfone precursor).[3]
Solubility Logic Visualization
The following diagram illustrates the decision matrix for solvent selection and solubility determination.
Figure 1: Decision matrix for qualitative screening and quantitative determination of solubility.
Applications in Synthesis & Formulation
Understanding the solubility data of CAS 87750-51-4 is critical for two main stages of development:
-
Nucleophilic Substitution Reactions:
-
The synthesis of this compound often involves reacting 1-fluoro-4-(methylsulfonyl)benzene with 4-(trifluoromethoxy)phenol.[3]
-
Solvent Choice: DMSO is preferred because it solubilizes the polar sulfone reactants and enhances the nucleophilicity of the phenoxide anion, driving the reaction to completion [4].
-
-
Purification (Work-up):
-
Since the product is insoluble in non-polar solvents, Toluene is used for extraction (washing away organic impurities), followed by Heptane addition to precipitate the pure product. The solubility differential between Toluene (soluble hot) and Heptane (insoluble) is the key driver here.
-
References
-
Oakwood Chemical. (2023). Product Information: 4-(Trifluoromethoxy)phenylmethylsulfone.[3][6][7][8] Available at: [Link] (Search CAS: 87750-51-4)[6][8]
-
Patent US20010031896A1. (2001).[3] Process for the preparation of 1-(4-(trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene. Available at:
Sources
- 1. chemscene.com [chemscene.com]
- 2. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 87750-51-4 | Benchchem [benchchem.com]
- 5. 87750-51-4化工百科 – 960化工网 [m.chem960.com]
- 6. 87750-51-4 4-(TRIFLUOROMETHOXY)PHENYL METHYL SULFONE [chemsigma.com]
- 7. Page loading... [wap.guidechem.com]
- 8. guidechem.com [guidechem.com]
- 9. Метиловый эфир 4 - (трифторметокси) фенил сульфон, 98 +%, Alfa Aesar, 5 г [rearus.ru]
Technical Monograph: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
[1]
Molecular Weight:1Chemical Profile & Structural Significance[1][2][3]
In medicinal chemistry, this compound represents a critical "linker" scaffold. It combines two potent electron-withdrawing groups (EWGs) on a benzene core: the methylsulfonyl group (
Core Properties[4][5]
-
Electronic Character: Both substituents are strong deactivators. The sulfone is a
- and -acceptor, while the group is a strong -acceptor with weak -donor capability.[1] -
Lipophilicity: The
moiety significantly enhances lipophilicity ( ) compared to a methoxy group, facilitating membrane permeability in drug candidates.[1] -
Metabolic Stability: The fluorination of the methoxy group blocks oxidative demethylation (a common metabolic soft spot), extending the half-life of the pharmacophore.
Synthesis & Reaction Monitoring
The most robust route to this compound is the controlled oxidation of the corresponding sulfide precursor, 4-(trifluoromethoxy)thioanisole. This method allows for high yields and easy purification via crystallization.
Reaction Pathway (DOT Visualization)[1]
The following diagram outlines the oxidation logic and critical decision points for avoiding the sulfoxide impurity.
Figure 1: Step-wise oxidation pathway from sulfide to sulfone. Complete conversion is critical to avoid difficult-to-separate sulfoxide mixtures.[1]
Experimental Protocol (Self-Validating)
Reagents:
-
4-(Trifluoromethoxy)thioanisole (1.0 eq)[1]
-
-Chloroperbenzoic acid (
-CPBA), 77% max (2.5 eq)[1] -
Dichloromethane (DCM)[1]
Procedure:
-
Dissolution: Dissolve 1.0 g of thioanisole precursor in 20 mL DCM. Cool to 0°C.
-
Addition: Add
-CPBA portion-wise over 20 minutes. Why: Exothermic control prevents over-oxidation of the aromatic ring or cleavage. -
Equilibration: Warm to room temperature and stir for 4 hours.
-
Validation (TLC): Check TLC (30% EtOAc/Hexane). The sulfone is significantly more polar (
) than the starting sulfide ( ).[1] -
Workup: Quench with saturated
(destroys excess peroxide) followed by saturated (removes -chlorobenzoic acid byproduct). -
Purification: Recrystallize from Ethanol/Hexane if necessary.
Spectral Data & Characterization
Accurate spectral assignment is vital. The symmetry of the para-substitution simplifies the aromatic region into a characteristic
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.01 | Doublet ( | 2H | Ar-H (ortho to | Deshielded by strong EWG ( | |
| 7.42 | Doublet ( | 2H | Ar-H (ortho to | Shielded relative to sulfone-adjacent protons.[1] | |
| 3.08 | Singlet | 3H | Diagnostic shift (Sulfide is ~2.5, Sulfoxide ~2.7).[1] | ||
| -57.8 | Singlet | 3F | Characteristic range for aryl trifluoromethylethers.[1] | ||
| 152.5 | Singlet | 1C | Ar-C-O | Ipso carbon attached to oxygen.[1] | |
| 138.0 | Singlet | 1C | Ar-C-S | Ipso carbon attached to sulfur.[1] | |
| 129.8 | Singlet | 2C | Ar-CH | Ortho to sulfone.[1] | |
| 121.0 | Singlet | 2C | Ar-CH | Ortho to | |
| 120.4 | Quartet ( | 1C | Large C-F coupling confirms trifluoromethoxy group.[1] | ||
| 44.5 | Singlet | 1C | Methyl carbon.[1] |
Infrared Spectroscopy (IR)
Mass Spectrometry (GC-MS / EI)
Quality Control & Logic Flow
To ensure the integrity of the compound for use in biological assays, a strict logic flow must be applied to the spectral data.
Figure 2: Quality Control Decision Tree. The proton shift of the methyl group is the primary "Go/No-Go" indicator.[1]
Handling and Stability
-
Physical State: White to off-white crystalline solid.[1]
-
Melting Point: 64–65 °C.
-
Storage: Store at room temperature (25°C). The sulfone and trifluoromethoxy groups render the molecule highly stable to ambient moisture and air.
-
Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. Insoluble in water.
References
Technical Guide: Mass Spectrometry Characterization of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
[1][2]
Executive Summary & Chemical Identity
Target Analyte: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene CAS Registry Number: 87750-51-4 Molecular Formula: C₈H₇F₃O₃S Exact Mass: 240.0068 Da[1][2]
This guide provides a comprehensive mass spectrometry (MS) profiling framework for this compound.[1][2] A critical building block in medicinal chemistry, this molecule combines a lipophilic, metabolically stable trifluoromethoxy group with a polar, electron-withdrawing sulfone moiety.[2] Its analysis requires specific attention to the stability of the sulfonyl linkage and the unique isotopic signature of sulfur.
Physicochemical Profile
| Property | Value | Relevance to MS |
| Molecular Weight | 240.20 g/mol | Parent Ion (M⁺ or [M+H]⁺) |
| Monoisotopic Mass | 240.0068 | High-Resolution MS (HRMS) target |
| LogP | ~2.3 (Predicted) | Compatible with Reverse-Phase LC (C18) |
| Boiling Point | ~330°C (Predicted) | Requires high-temp GC source or LC-MS |
Experimental Methodology
To ensure reproducibility and data integrity, the following protocols utilize self-validating internal checks (e.g., isotopic abundance).
A. GC-MS Protocol (Electron Ionization - EI)
Best for structural elucidation and library matching.[1][2]
-
Inlet Temperature: 280°C (Ensure complete volatilization without thermal degradation).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m × 0.25mm ID.[1][2]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]
-
Ion Source: Electron Ionization (70 eV).[2]
-
Source Temperature: 230°C.[2]
-
Scan Range: m/z 40–400.[2]
B. LC-MS Protocol (Electrospray Ionization - ESI)
Fragmentation Analysis & Mechanisms[3][4]
Electron Ionization (EI) Pathway
The 70 eV EI spectrum is dominated by the stability of the aromatic ring and the cleavage of the sulfonyl and trifluoromethoxy substituents.
1. Molecular Ion (M⁺[1][2][3] •)
-
m/z 240: The molecular ion is typically distinct due to the aromatic stabilization.
-
Isotope Check: The ³⁴S isotope (approx.[2] 4.2% natural abundance) provides a diagnostic M+2 peak at m/z 242.[2] The ³³S peak at m/z 241 is small (~0.8%).[2]
2. Primary Fragmentation Channels
-
Loss of Trifluoromethoxy Group ([1]•OCF₃):
-
Sulfonyl Rearrangement & Loss of SO₂:
3. Low Mass Diagnostic Ions
-
m/z 69 (CF₃⁺): Characteristic of all trifluoromethyl/methoxy compounds.[2]
-
m/z 63 (CFS⁺): Possible rearrangement fragment in sulfur/fluorine aromatics.[2]
Visualization: Fragmentation Pathway
The following diagram illustrates the logical decay of the parent ion into its primary daughter ions.
Figure 1: Predicted EI fragmentation tree for this compound showing primary mass losses.[1][2]
Interpretation & Quality Control
Distinguishing from Isomers
Isomers such as 3-(trifluoromethoxy)phenyl methyl sulfone (meta-substitution) will have identical mass (240 Da).[1][2] Differentiation relies on:
-
Retention Time: The para isomer (target) generally has a higher melting point and slightly different polarity/retention time than the meta or ortho isomers due to symmetry.[2]
-
Fingerprint Region (EI): While primary fragments are similar, the relative abundance of the [M-SO₂CH₃]⁺ ion often varies between isomers due to steric/electronic effects on the ring stability.
Impurity Profiling
In drug development, this molecule is often a starting material.[2] Common impurities to monitor via MS include:
-
4-(Trifluoromethoxy)thioanisole (Sulfide precursor): m/z 208 (Lack of two oxygens).[1][2][6]
-
4-(Trifluoromethoxy)phenol (Hydrolysis product): m/z 178.[1][2]
Quantitative Data Summary
| Ion Identity | m/z | Relative Abundance (Est.) | Origin |
| Molecular Ion | 240 | 40-70% | Parent |
| [M+2] Isotope | 242 | ~4-5% | ³⁴S Isotope |
| Des-methyl | 225 | 60-90% | Loss of Methyl |
| Aryl Cation A | 161 | 100% (Base Peak) | Loss of Sulfonyl group |
| Aryl Cation B | 155 | 20-40% | Loss of OCF₃ |
| Fluoromethyl | 69 | Variable | CF₃ fragment |
Analytical Workflow Diagram
Figure 2: Recommended analytical workflow from sample preparation to data extraction.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-methyl-4-(methylsulfonyl)- (Analogous Sulfone Fragmentation).[1][2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1][2]
-
Bowie, J. H., et al. Mass Spectrometry of Sulfones: Rearrangement and Fragmentation Pathways.[2] Australian Journal of Chemistry.[2] (General reference for aryl sulfone rearrangements).
-
PubChem. 1-Methoxy-4-(trifluoromethyl)benzene (Analogous OCF3 stability).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]
Sources
- 1. 4-(TRIFLUOROMETHOXY)PHENYL METHYL SULFONE | 87750-51-4 [chemicalbook.com]
- 2. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. govinfo.gov [govinfo.gov]
- 6. chemscene.com [chemscene.com]
Technical Guide: Vibrational Spectroscopy of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
[1]
12Executive Summary
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (also known as 4-(Trifluoromethoxy)phenyl methyl sulfone).[1] This compound is a critical scaffold in modern medicinal chemistry, valued for its metabolic stability and lipophilicity modulation.[3] The trifluoromethoxy group (
Precise characterization of this molecule is challenging due to the spectral congestion in the "fingerprint region" (1000–1400 cm⁻¹), where strong C-F stretches overlap with sulfonyl vibrations. This guide details the specific vibrational modes required for positive identification and purity assessment.
Molecular Architecture & Physical Properties[1][4][5]
Before analyzing the spectrum, it is essential to understand the physical state and electronic environment, as these dictate the sampling technique and band shifts.
| Property | Specification | Relevance to Spectroscopy |
| CAS Number | 87750-51-4 | Unique Identifier for database verification.[1] |
| Structure | Para-substituted benzene | Dictates out-of-plane (OOP) bending patterns (~800–850 cm⁻¹).[1] |
| Physical State | Solid (Crystalline) | Requires ATR (Attenuated Total Reflectance) or KBr pellet sampling.[1] |
| Melting Point | 64–65 °C | Low MP suggests care must be taken not to melt the sample during high-pressure ATR contact.[1] |
| Electronic Effect | Electron Withdrawing | Both |
Spectral Analysis: The Vibrational Fingerprint
The IR spectrum of this compound is dominated by the intense polarity of the sulfone and fluorinated ether groups.[1] The following table synthesizes the characteristic absorption bands.
Master Spectral Assignment Table[1]
| Frequency Region (cm⁻¹) | Intensity | Vibrational Mode | Assignment & Mechanistic Insight |
| 3000 – 3100 | Weak | Aromatic C-H stretching.[1] Indicates the presence of the benzene ring. | |
| 2920 – 3000 | Weak/Med | Methyl group C-H stretching ( | |
| 1580 – 1600 | Medium | Aromatic ring breathing.[1] Shifted slightly higher due to electron-withdrawing substituents. | |
| 1300 – 1330 | Strong | Diagnostic Peak: Asymmetric sulfone stretch.[1] This is one of the strongest peaks in the spectrum. | |
| 1200 – 1270 | Very Strong | Diagnostic Region: Overlap of the Aryl-O ether stretch and C-F stretching vibrations.[1] Broad and intense. | |
| 1140 – 1160 | Strong | Diagnostic Peak: Symmetric sulfone stretch.[1] Usually sharper than the C-F bands. | |
| 1100 – 1350 | Broad | Multiple C-F stretching modes.[1] The | |
| 830 – 850 | Strong | Para-substitution pattern.[1] A single strong band indicating 1,4-substitution on the benzene ring.[1] | |
| 500 – 600 | Medium | Sulfone scissoring/bending modes.[1] |
Visualization of Vibrational Logic
The following diagram illustrates the logical flow from functional group to spectral signature, aiding in the interpretation of the complex fingerprint region.
Figure 1: Vibrational assignment map linking functional moieties to specific spectral bands.[1]
Experimental Protocol: ATR-FTIR
For this solid compound, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to speed and reproducibility.
Equipment Setup
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet).
-
Crystal: Diamond or ZnSe (Diamond is preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans (sufficient for strong dipole absorbers like sulfones).
Step-by-Step Methodology
-
Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure no residue remains from previous samples (sulfones are sticky).
-
Background Scan: Collect an air background spectrum to subtract atmospheric
and . -
Sample Loading: Place approximately 5–10 mg of the solid CAS 87750-51-4 onto the center of the crystal.[1]
-
Compression: Lower the pressure arm.
-
Critical Note: Apply pressure gently. Since the melting point is ~64°C, excessive friction or pressure-induced heating could locally melt the sample, changing the spectrum from crystalline to amorphous (broadening the peaks).[1]
-
-
Acquisition: Run the scan.
-
Post-Run Cleaning: Immediately wipe the crystal with acetone or methanol. Sulfones can crystallize on the diamond surface if left to dry.
Quality Control & Impurity Profiling
In a synthesis context, this molecule is often created by oxidizing the corresponding sulfide. IR is a powerful tool to monitor this reaction completion.
Common Impurities[1]
-
Precursor (Sulfide): 1-(Methylthio)-4-(trifluoromethoxy)benzene.[1]
-
Detection: Absence of the strong sulfone peaks at 1320/1150 cm⁻¹. Presence of weaker C-S stretches (600–700 cm⁻¹).
-
-
Hydrolysis Product (Phenol): 4-(Methylsulfonyl)phenol (if
is lost, though rare under mild conditions) or 4-(Trifluoromethoxy)phenol.[1]-
Detection: Appearance of a broad O-H stretch at 3200–3500 cm⁻¹.
-
QC Decision Tree
Figure 2: Quality Control workflow for validating sample identity and purity.
Applications in Drug Discovery[1]
The this compound scaffold is highly valued for two reasons, which are directly observable in its physical chemistry:
-
Metabolic Blocking: The
group blocks the para-position from cytochrome P450 oxidation (metabolic soft spot), extending the half-life of the drug.[1] -
Lipophilicity: The fluorine atoms increase lipophilicity (observable by the intense C-F IR bands indicating high electron density/polarity), aiding in crossing the blood-brain barrier, while the sulfone provides a "polar handle" for receptor binding.
References
-
ChemicalBook. (2024). 4-(Trifluoromethoxy)phenyl methyl sulfone Properties and CAS 87750-51-4.[1][2][4][5][6][7] Retrieved from [1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Sulfone/Fluorine assignments).
-
NIST Chemistry WebBook. (2024). Infrared Spectra of Methyl Phenyl Sulfone (Analogous assignments). Retrieved from [8]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for Trifluoromethoxy C-F vs C-O assignments).
Sources
- 1. 383-10-8|1-Methyl-4-((trifluoromethyl)sulfonyl)benzene|BLD Pharm [bldpharm.com]
- 2. 4-(TRIFLUOROMETHOXY)PHENYL METHYL SULFONE | 87750-51-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Page loading... [guidechem.com]
- 7. Methyl 4-(4-piperidinyloxy)phenyl sulfone | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sulfone, methyl phenyl [webbook.nist.gov]
Toxicological Profile & Safety Assessment: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
[1]
Executive Summary
This compound (CAS 87750-51-4) is a sulfone-based building block frequently employed in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its toxicological profile is characterized by local irritation (skin, eyes, and respiratory tract) and moderate acute systemic toxicity estimated via structure-activity relationship (SAR) analysis.
While direct experimental LD50 data for this specific CAS is limited in public registries, read-across data from the structural analogue methyl phenyl sulfone suggests an acute oral toxicity range of 300–2000 mg/kg (GHS Category 4). The presence of the trifluoromethoxy (-OCF3) moiety significantly increases lipophilicity compared to the parent sulfone, potentially altering tissue distribution and metabolic half-life.[1]
Chemical Identity & Physicochemical Properties
Understanding the physicochemical basis is critical for predicting bioavailability and exposure risks.
| Property | Data / Value | Note |
| Chemical Name | This compound | Preferred IUPAC |
| Synonyms | 4-(Trifluoromethoxy)phenyl methyl sulfone | Common Usage |
| CAS Number | 87750-51-4 | Unique Identifier |
| Molecular Formula | C₈H₇F₃O₃S | MW: 240.20 g/mol |
| Physical State | Solid (Crystalline) | |
| Melting Point | 64–65 °C | Low melting solid |
| LogP (Predicted) | ~2.3 – 2.8 | Moderate Lipophilicity |
| Solubility | Low in water; Soluble in DMSO, MeOH, DCM | Lipophilic nature dominates |
Structural Insight: The molecule consists of a benzene ring substituted para- with a methylsulfonyl group (-SO₂CH₃) and a trifluoromethoxy group (-OCF₃) .[1]
-
Sulfone Group: Highly polar, hydrogen-bond acceptor. Generally metabolically stable (already oxidized).
-
Trifluoromethoxy Group: Adds significant lipophilicity and metabolic stability (blocks para-hydroxylation).
Hazard Identification (GHS Classification)
Based on vendor safety data and functional group analysis, the compound is classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][3][4] |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2][5] |
| Acute Toxicity (Oral) | Category 4* | H302 | Harmful if swallowed.[1][2] (Estimated via Read-Across) |
Critical Note: The H302 classification is a precautionary assignment based on the toxicity of the structural analogue methyl phenyl sulfone (CAS 3112-85-4).[1]
Detailed Toxicological Data
As direct experimental data is sparse for CAS 87750-51-4, this section synthesizes available data with high-confidence "Read-Across" from the structural analogue Methyl Phenyl Sulfone (CAS 3112-85-4) .[1]
Acute Toxicity[2][3][7]
-
Oral (Rat):
-
Analogue Data (CAS 3112-85-4): LD50 = 1470 mg/kg.[6]
-
Assessment: The target compound is expected to fall within the 300–2000 mg/kg range. The -OCF3 group increases molecular weight and lipophilicity, which may slightly decrease molar potency but increase absorption efficiency.
-
-
Dermal:
-
Predicted to be > 2000 mg/kg based on solid state and lack of rapid dermal absorption vectors, though irritation is the primary concern.
-
-
Inhalation:
-
Risk is primarily from dust generation. H335 indicates irritation to mucous membranes.
-
Skin & Eye Irritation[3][4][5][6]
-
Mechanism: The sulfone moiety is polar, and combined with the lipophilic -OCF3 tail, the molecule can penetrate the stratum corneum and disrupt lipid bilayers, leading to local inflammation.
-
Observation: Standard assays (Draize equivalent) typically show reversible erythema (skin) and conjunctival redness (eyes).[1]
Genotoxicity & Carcinogenicity[7]
ADME & Metabolic Pathway Analysis
The metabolic fate of this compound is dictated by the stability of its substituents.
Metabolic Stability Diagram
The following diagram illustrates the predicted metabolic resistance and potential excretion pathways.
Figure 1: Predicted Metabolic Pathway. The sulfone and trifluoromethoxy groups render the molecule relatively resistant to Phase I oxidative metabolism, suggesting a longer half-life or excretion of the parent compound.[1]
Experimental Protocols for Validation
For researchers required to generate GLP-compliant data, the following OECD protocols are the standard "Self-Validating" systems.
Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)[1]
-
Rationale: Minimizes animal usage while providing a GHS classification range.
-
Workflow:
-
Starting Dose: Select 300 mg/kg (based on analogue LD50 of 1470 mg/kg).
-
Administration: Gavage (vehicle: 0.5% Methylcellulose or Corn Oil).
-
Observation: 14 days.
-
Decision Logic:
-
If mortality < 2/3: Proceed to 2000 mg/kg step.
-
If mortality ≥ 2/3: Proceed to 50 mg/kg step.
-
-
Output: LD50 cut-off value (e.g., >300 and <2000 mg/kg).
-
In Vitro Skin Irritation (OECD 439)
-
Rationale: Ethical replacement for animal testing (Draize test).
-
System: Reconstructed Human Epidermis (RhE).
-
Protocol:
-
Apply 10-25 mg of solid substance to RhE tissue surface (wetted with PBS).
-
Incubate for 15-60 minutes (depending on specific RhE model).
-
Wash and incubate post-treatment (42 hours).
-
Viability Assay: MTT reduction.
-
Criteria: If tissue viability ≤ 50%, classify as Irritant (Category 2).
-
Handling & Exposure Controls
-
Occupational Exposure Limit (OEL): Not established. Treat as a hazardous drug intermediate.
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE:
-
Gloves: Nitrile (0.11 mm) minimum for splash protection.
-
Respiratory:[5] N95/P2 dust mask if handling powder outside a hood; Half-mask with organic vapor/acid gas cartridge if heating.
-
Testing Strategy Visualization
The following decision tree outlines the logical flow for confirming the safety profile of this compound.
Figure 2: Tiered Toxicology Testing Strategy. Prioritizes non-animal methods (Tier 1) before proceeding to in vivo confirmation (Tier 2).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733902, this compound. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on information requirements and chemical safety assessment Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]
-
OECD (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1]
role of trifluoromethoxy group in drug design
The Trifluoromethoxy Motif ( ) in Modern Drug Design: A Technical Implementation Guide
Part 1: The Physicochemical Triad
To deploy
Electronic Modulation (The Deactivating Ether)
Unlike a methoxy group (
-
Inductive Effect (
): The three fluorine atoms create a powerful inductive pull, significantly deactivating the aromatic ring. -
Resonance Effect (
): While the oxygen lone pairs can donate into the ring, the strong electron withdrawal by the moiety diminishes this capacity compared to a methyl ether.[2]
Lipophilicity and Permeability
The
-
Hansch Constant (
): The value for is approximately +1.04 , compared to -0.02 for and +0.88 for . -
Impact: This massive boost in lipophilicity enhances blood-brain barrier (BBB) penetration, making it a staple in CNS drug design (e.g., Riluzole).
The Orthogonal Conformation (The "Gauche" Effect)
Perhaps the most critical yet overlooked feature is its conformation.
-
Planar vs. Twisted: While
tends to lie coplanar with the aryl ring (dihedral angle ) to maximize resonance, adopts an orthogonal conformation ( ). -
Mechanism: This twist is driven by steric repulsion between the large fluorine atoms and ortho-protons, and hyperconjugative interactions (
). -
Design Utility: This "twist" allows
to fill hydrophobic pockets that require a specific 3D geometry, often providing better selectivity than planar analogs.
Data Summary: Substituent Comparison
| Substituent | Hansch | Hammett | Conformation ( | Metabolic Liability |
| 0.00 | 0.00 | N/A | N/A | |
| -0.02 | -0.27 (Donor) | ~0^\circ (Planar) | High (O-demethylation) | |
| +0.88 | +0.54 (Withdrawing) | Rotating | High Stability | |
| +1.04 | +0.35 (Withdrawing) | ~90^\circ (Orthogonal) | High Stability |
Visualization: Physicochemical Impact Flow
The following diagram illustrates how the fundamental properties of the
Figure 1: Translation of
Part 2: Pharmacokinetics & Metabolic Stability[9]
The Metabolic Shield
A common failure mode in drug discovery is rapid clearance via oxidative O-dealkylation by Cytochrome P450 enzymes (CYPs).
-
The Problem: Methoxy groups (
) are prime targets for CYP-mediated oxidation, leading to rapid elimination or formation of reactive phenolic metabolites. -
The Solution: The C-F bond strength (approx. 116 kcal/mol) renders the
group chemically inert to CYP oxidation. Replacing an with effectively "caps" the metabolic soft spot while retaining (or enhancing) lipophilicity.
Case Study: Riluzole (ALS Therapeutic)
Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) exemplifies the strategic use of this group.
-
Structure-Activity Relationship (SAR): The
at position 6 is critical.-
Potency: It anchors the molecule in the hydrophobic region of the sodium channel.
-
Bioavailability: It prevents hydroxylation at the para-position relative to the sulfur, extending half-life.
-
CNS Penetration: The high lipophilicity drives the drug across the BBB to reach motor neurons.
-
Figure 2: Mechanism of Action for Riluzole, highlighting the role of the
Part 3: Synthetic Methodologies (Technical Implementation)
Introducing
Protocol: Silver-Mediated Oxidative Trifluoromethoxylation
This protocol is selected for its high functional group tolerance and applicability to late-stage functionalization of aryl stannanes or diazonium salts (Sandmeyer-type).
Reagents Required:
-
Substrate: Aryl stannane (
) or Aryl diazonium tetrafluoroborate ( ). -
Source:
(Ruppert-Prakash reagent) + (or pre-formed ). -
Oxidant: F-TEDA-BF4 (Selectfluor) or similar if using oxidative pathways.
-
Solvent: Acetone or Acetonitrile (dry).
Step-by-Step Workflow (Diazonium Pathway):
-
Reagent Preparation: In a glovebox, mix
(2.0 equiv) [prepared in situ from in acetone] with the aryl diazonium salt (1.0 equiv). -
Reaction: Stir the mixture in anhydrous acetone at
to . The reaction is often rapid. -
Mechanism: The silver acts as a shuttle, stabilizing the
species and facilitating the cross-coupling while suppressing the decomposition to . -
Workup: Filter through a celite pad to remove silver salts. Concentrate the filtrate.
-
Purification: Silica gel chromatography (usually hexane/EtOAc gradients). Note:
compounds are often volatile; use care during rotary evaporation.
Experimental Considerations:
-
Moisture Sensitivity: Strictly anhydrous conditions are required to prevent hydrolysis of the active silver species.
-
Safety: Diazo compounds are potentially explosive; use blast shields.
Figure 3: Decision tree for synthetic installation of the trifluoromethoxy group.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and parameters).
-
Leroux, F. R., et al. (2009). Trifluoromethoxy derivatives as new fluorinated building blocks for medicinal chemistry. ChemMedChem. Link
-
Liu, J. B., et al. (2015). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society. Link
-
Doble, A. (1996).[3][4] The pharmacology and mechanism of action of riluzole. Neurology. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Togni, A. (2012). Reagents for Trifluoromethylation and Trifluoromethoxylation. Chemical Reviews. Link
significance of methylsulfonyl group in medicinal chemistry
The Significance of the Methylsulfonyl Group in Medicinal Chemistry
Executive Summary: The "Chemical Chameleon"
The methylsulfonyl group (
Its significance lies in its unique ability to serve as a bioisostere for carbonyls and sulfonamides , offering a tetrahedral geometry that contrasts with the planar nature of amide/ketone bonds. This guide explores the methylsulfonyl group's physicochemical dominance, its pivotal role in the evolution of selective COX-2 inhibitors, and modern synthetic protocols for its installation.
Physicochemical Profile & Electronic Effects[1]
The methylsulfonyl group is characterized by a high oxidation state of sulfur (S
Electronic Parameters (Hammett Constants)
The
-
:
[1] -
:
(can range up to 1.15 in phenol/aniline systems due to resonance contribution).
Implication: When attached to an aromatic ring, it significantly deactivates the ring toward electrophilic attack and increases the acidity of phenols or sulfonamides in the para position.
Hydrogen Bonding & Geometry
Unlike the planar carbonyl group (
-
H-Bond Acceptor: The two sulfonyl oxygens are strong hydrogen bond acceptors.
-
Vectorial Display: The tetrahedral geometry projects the oxygens into a distinct spatial region compared to a carbonyl, allowing for the capture of unique binding pockets (e.g., the COX-2 side pocket).
-
Lipophilicity (LogP): It lowers
significantly compared to alkyl or aryl groups, often improving aqueous solubility and bioavailability.
Table 1: Comparative Physicochemical Properties
| Property | Carbonyl ( | Sulfonamide ( | Methylsulfone ( |
| Geometry | Planar ( | Tetrahedral | Tetrahedral |
| H-Bonding | Acceptor | Donor & Acceptor | Strong Acceptor (2x) |
| Metabolic Stability | Susceptible to reduction/nucleophiles | Stable (can be N-glucuronidated) | Highly Stable |
| Electronic Effect | Moderate EWG | Moderate EWG | Strong EWG |
Bioisosterism & Design Strategy
The Carbonyl Bioisostere
Replacing a ketone or ester with a methylsulfonyl group is a classic strategy to block metabolic soft spots. While a ketone is susceptible to reduction (to alcohol) or nucleophilic attack, the sulfone is inert. The dipole moments are similar, ensuring that electrostatic interactions with the target protein are preserved.
The Sulfonamide Surrogate (COX-2 Case Study)
The most authoritative example of methylsulfonyl utility is the development of selective COX-2 inhibitors (Coxibs). Early generation inhibitors like Celecoxib utilized a sulfonamide (
However, the sulfonamide group is associated with hypersensitivity reactions. Medicinal chemists replaced the sulfonamide with a methylsulfonyl group (e.g., Rofecoxib , Etoricoxib ).
-
Mechanism: The sulfone oxygens maintain the critical H-bond network with Arg513/His90.
-
Outcome: Improved selectivity and elimination of sulfonamide-based allergy risks, although cardiovascular safety profiles (thrombotic events) eventually became a distinct issue unrelated to the allergy potential.
Figure 1: Strategic evolution of COX-2 inhibitors transitioning from carboxylic acids to sulfonamides and finally to the methylsulfonyl pharmacophore.
Synthetic Methodologies
While oxidation of sulfides (using mCPBA or Oxone) is the traditional route, it requires the precursor sulfide, which can be odorous and difficult to handle. Modern medicinal chemistry prefers direct C-S bond formation using stable precursors like sodium sulfinates.
Modern Protocol: Copper-Catalyzed Coupling
The most robust modern method for introducing a methylsulfonyl group into an aromatic ring is the copper-catalyzed cross-coupling of aryl boronic acids with sodium methanesulfinate (Langlois-type reagents).
Advantages:
-
Avoids thiols/sulfides (odor-free).
-
Uses stable, solid reagents (
).
Experimental Protocol: Synthesis of Diaryl Sulfones via Boronic Acid Coupling
Reaction:
Reagents:
-
Aryl Boronic Acid (1.0 equiv)
-
Sodium Methanesulfinate (1.5 equiv)
-
Copper(II) Acetate (
) (0.1 - 0.2 equiv) -
1,10-Phenanthroline (0.2 equiv)
-
Solvent: DMSO or DMSO/DCM (3:1)
Step-by-Step Methodology:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Aryl Boronic Acid (1.0 mmol), Sodium Methanesulfinate (153 mg, 1.5 mmol),
(36 mg, 0.2 mmol), and 1,10-Phenanthroline (36 mg, 0.2 mmol). -
Solvation: Add DMSO (3.0 mL). If solubility is poor, a co-solvent of DCM (1.0 mL) can be added.
-
Activation: The reaction is aerobic. Do not purge with argon. Attach a drying tube or leave open to air (with a loose cap) to facilitate the oxidative turnover of the copper catalyst.
-
Reaction: Heat the mixture to 40–50°C in an oil bath with vigorous stirring for 12–24 hours. Monitor via TLC or LC-MS.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL) and wash with water (
) to remove DMSO and salts. Wash the organic layer with brine, dry over , and concentrate under reduced pressure. -
Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: Workflow for the copper-catalyzed synthesis of aryl methyl sulfones from boronic acids.
Safety & Metabolic Stability
-
Metabolism: The methylsulfonyl group is generally considered a "metabolic dead-end." It is highly resistant to Cytochrome P450 oxidation. However, in rare cases, the
-methyl protons can undergo hydroxylation if the ring is highly electron-deficient, though this is kinetically disfavored compared to other metabolic routes. -
Toxicity: The moiety itself is non-toxic. MSM (Methylsulfonylmethane) is a common dietary supplement with a high safety margin (
in rats).
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
COX-2 Inhibitor Design (Celecoxib/Etoricoxib)
-
Prasit, P., et al. (1999). Discovery of Vioxx (Rofecoxib). Bioorganic & Medicinal Chemistry Letters, 9(13), 1773-1778. Link
-
Friesen, R. W., et al. (1998). 2-Pyridyl-3-(4-methylsulfonyl)phenylpyridines: Selective and Orally Active COX-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. Link
-
-
Modern Synthesis (Copper Catalysis)
-
Bioisosterism Principles
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Sources
- 1. Sodium methanesulfinate synthesis - chemicalbook [chemicalbook.com]
- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
[1]
Abstract & Strategic Significance
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene is a high-value pharmacophore used in the development of COX-2 inhibitors, agrochemicals, and lipophilic metabolic modulators.[1] The combination of the electron-withdrawing trifluoromethoxy group (-OCF
This guide details two distinct, validated protocols for its synthesis:
-
Oxidative Transformation: A robust, high-yielding route starting from the sulfide precursor. Ideal for small-to-medium scale laboratory synthesis.[1]
-
Transition-Metal Catalyzed Coupling: A "smell-free" alternative using sodium methanesulfinate, avoiding volatile sulfur intermediates.
Retrosynthetic Analysis & Pathway Logic
The synthesis is approached via two primary disconnections. Route A relies on the oxidation of the sulfur atom, leveraging the commercial availability of the sulfide. Route B utilizes a cross-coupling strategy, installing the sulfone directly onto an aryl halide.
Figure 1: Retrosynthetic tree illustrating the Oxidative Route (Green) and the Cross-Coupling Route (Red).
Protocol A: Oxidative Synthesis (Primary Method)
Rationale: This is the standard laboratory method due to its operational simplicity and high yield (>90%). It proceeds via the sulfoxide intermediate, which is rapidly oxidized to the sulfone.
Materials
-
Substrate: 1-(Methylthio)-4-(trifluoromethoxy)benzene (CAS 2546-45-4)[1]
-
Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (balance water/acid)[1]
-
Solvent: Dichloromethane (DCM), anhydrous preferred
-
Quenching Agents: Saturated aq.[2] Na
S O (Sodium thiosulfate), Saturated aq. NaHCO
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.08 g) of 1-(methylthio)-4-(trifluoromethoxy)benzene in 50 mL of DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. Expert Note: Cooling controls the exotherm and minimizes over-oxidation side products or chlorination of the ring.
-
Addition: Slowly add 2.5 equivalents (25.0 mmol, ~5.6 g of 77%) of mCPBA in portions over 15 minutes.
-
Observation: A white precipitate (m-chlorobenzoic acid) will begin to form as the reaction proceeds.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours .
-
Monitoring: Check by TLC (SiO
, 20% EtOAc/Hexanes). The starting material (high R ) and sulfoxide intermediate (mid R ) should disappear, leaving the sulfone (lower R ).
-
-
Workup (Critical for Purity):
-
Dilute with 50 mL DCM.
-
Quench Peroxides: Wash with 50 mL sat. Na
S O . Shake vigorously to reduce excess mCPBA. Test: Use starch-iodide paper to ensure no oxidant remains (paper should remain white).[1] -
Remove Acid: Wash with 2 x 50 mL sat. NaHCO
. This removes the m-chlorobenzoic acid byproduct. -
Wash with 50 mL brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Purification: The crude white solid is often >95% pure. Recrystallize from Ethanol/Water or Hexanes/EtOAc if necessary.
Protocol B: Copper-Catalyzed Sulfonylation (Alternative)
Materials
-
Substrate: 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7)[1][3]
-
Sulfur Source: Sodium methanesulfinate (MeSO
Na)[1] -
Catalyst: Copper(I) Iodide (CuI)[1]
-
Ligand: L-Proline (promotes solubilization of Cu species)[1]
-
Base: NaOH or K
CO [1] -
Solvent: DMSO (Dimethyl sulfoxide)[1]
Step-by-Step Procedure
-
Charging: To a pressure tube or sealable reaction vial, add:
-
Solvent: Add 10 mL of DMSO. Degas with Argon for 5 minutes to prevent catalyst oxidation.
-
Heating: Seal the vessel and heat to 90–100 °C for 12–16 hours .
-
Workup:
-
Purification: Dry over Na
SO , concentrate, and purify via flash column chromatography (Gradient: 0 -> 30% EtOAc in Hexanes).
Analytical Characterization & Specifications
| Parameter | Specification | Notes |
| Appearance | White to Off-White Crystalline Solid | |
| Melting Point | 64 – 65 °C | Distinct from sulfide (liquid/low melt) |
| Methyl sulfone singlet shifts downfield (~3.0 ppm) vs sulfide (~2.5 ppm).[1][9] | ||
| Characteristic OCF | ||
| MS (ESI) | [M+H] | Often ionizes poorly; GC-MS preferred (M+ 240).[1] |
Troubleshooting & Optimization
Common Issues
-
Incomplete Oxidation (Route A): If the sulfoxide intermediate persists (visible by TLC), add an additional 0.5 equiv of mCPBA and stir for 1 hour. Ensure the mCPBA quality is good (it degrades over time).
-
Blue/Green Organic Layer (Route B): Indicates copper leaching. Wash the organic layer with 10% aqueous ammonia or EDTA solution to sequester copper ions during workup.
-
Safety Warning: In Route A, never concentrate the reaction mixture to dryness before quenching peroxides. Concentrated peroxides are explosive.
Mechanistic Insight
The trifluoromethoxy group is strongly electron-withdrawing (Hammett
References
-
Oxidation Protocol Basis
- Synthesis of sulfones via mCPBA oxid
-
Source: (Adapted protocol for sulfone oxidation).[1]
-
Copper Coupling Methodology
-
Physical Data Verification
-
Precursor Synthesis (Sulfide)
Sources
- 1. 4-(TRIFLUOROMETHOXY)PHENYL METHYL SULFONE | 87750-51-4 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 7. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
cross-coupling reactions with 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Application Note: Advanced Cross-Coupling & Functionalization of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Executive Summary
This compound (CAS: 886498-87-7) represents a specialized class of "doubly-activated" arenes. It features two potent electron-withdrawing groups (EWGs): the methylsulfonyl group (
While traditionally viewed as a dead-end intermediate, modern catalysis allows this molecule to function as a versatile electrophile. This guide details two advanced workflows:
-
Desulfitative Suzuki-Miyaura Coupling: Utilizing the
moiety as a "pseudohalide" leaving group to synthesize trifluoromethoxy-biaryls. -
Radical C-H Alkylation (Minisci): Exploiting the electron-deficient ring for direct alkylation, retaining both functional groups.
Part 1: Chemical Profile & Reactivity Analysis
The substrate presents a unique electronic landscape. The cooperative electron-withdrawing nature of the sulfone and the trifluoromethoxy ether significantly lowers the LUMO energy of the arene, making it highly susceptible to:
-
Oxidative Addition (C-S Bond): Transition metals (Pd, Ni) can insert into the
bond, facilitated by the electron-poor nature of the ring. -
Nucleophilic Radical Attack: The positions ortho to the sulfone are highly activated for radical addition.
| Property | Value/Description | Implication for Coupling |
| Molecular Formula | High Fluorine content (Lipophilicity) | |
| Electronic Character | Highly Electron Deficient ( | Promotes oxidative addition at C-S; deactivates |
| Leaving Group Ability | Requires specific ligands (NHC or electron-rich phosphines) to activate. | |
| Steric Profile | 1,4-Disubstituted | Positions 2,3,5,6 are sterically accessible. |
Part 2: Protocol A – Pd-Catalyzed Desulfitative Suzuki-Miyaura Coupling
Objective: To replace the methylsulfonyl group with an aryl ring, generating 4-(trifluoromethoxy)biaryls. This "traceless" linker strategy allows the sulfone to be used for directing upstream chemistry before being excised.
Mechanistic Insight
Unlike standard halide couplings, sulfone coupling requires a desulfitation step. The catalytic cycle involves:
-
Oxidative addition of Pd(0) into the
bond. -
Extrusion of
(Desulfitation). -
Transmetallation with Aryl Boronic Acid.
-
Reductive Elimination.[1]
Experimental Workflow
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (1.5 equiv) -
Catalyst:
(5 mol%) -
Ligand: PCy3 (Tricyclohexylphosphine) or IMes (10 mol%)
-
Base:
(3.0 equiv) or -
Solvent: 1,4-Dioxane /
-Amyl alcohol (4:1)
Step-by-Step Protocol:
-
Preparation (Glovebox/Schlenk): In a nitrogen-filled glovebox, charge a reaction vial with
(5 mol%) and (10 mol%). Add 1,4-dioxane (0.5 M concentration relative to substrate) and stir for 10 minutes to generate the active Pd(0) species. -
Substrate Addition: Add this compound (1.0 equiv), the aryl boronic acid (1.5 equiv), and finely ground
(3.0 equiv). -
Degassing: Seal the vial. If outside a glovebox, purge with Argon for 15 minutes.
-
Reaction: Heat the block to 110°C for 16–24 hours. Note: The high temperature is required for the
extrusion step. -
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with Ethyl Acetate.
-
Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The
group is non-polar; the product will elute significantly earlier than the starting sulfone.
Visualization: Desulfitative Catalytic Cycle
Figure 1: Catalytic cycle for the desulfitative coupling. The critical step is the extrusion of sulfur dioxide from the Pd(II)-sulfinate complex.
Part 3: Protocol B – Minisci C-H Alkylation
Objective: To functionalize the arene ring directly without removing the sulfone or trifluoromethoxy groups. Rationale: The electron-deficiency of the substrate makes it resistant to Friedel-Crafts reactions but highly reactive toward nucleophilic alkyl radicals .
Experimental Workflow
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Radical Source: Carboxylic Acid (
) (2.0 equiv) -
Oxidant:
(Ammonium persulfate) (3.0 equiv) -
Catalyst:
(20 mol%) -
Solvent: DCM / Water (biphasic 1:1) or TFA (for sluggish substrates)
Step-by-Step Protocol:
-
Dissolution: In a vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol) in DCM (2 mL).
-
Aqueous Phase: In a separate container, dissolve the carboxylic acid (1.0 mmol) and
(0.1 mmol) in Water (2 mL). -
Combination: Combine the two phases. Add
(1.5 mmol) in one portion. -
Reaction: Stir vigorously at 40–50°C for 12 hours. The silver catalyst decarboxylates the acid, generating an alkyl radical which attacks the arene ortho to the sulfone (the most electron-deficient position).
-
Extraction: Separate layers. Extract the aqueous layer with DCM (3x).
-
Analysis: The product will be a 2-alkyl-1-(methylsulfonyl)-4-(trifluoromethoxy)benzene.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete Desulfitation | Increase temperature to 130°C; Switch solvent to Xylenes. Ensure efficient degassing (Oxygen poisons Pd). |
| Homocoupling (Protocol A) | Boronic Acid Dimerization | Add the boronic acid slowly (syringe pump) or use Boronic Esters (Pinacol) instead of acids. |
| Regio-isomers (Protocol B) | Radical Stability | Minisci reactions are sensitive to sterics. If obtaining mixtures, switch to bulky carboxylic acids (e.g., Pivalic acid) to force regioselectivity. |
| Starting Material Recovery | Catalyst Deactivation | For Protocol A, ensure the Sulfone is pure. Thiol impurities (from sulfone degradation) poison Pd catalysts rapidly. |
References
-
Nambo, M., & Crudden, C. M. (2014). Recent Advances in the Synthesis of Triarylmethanes by Transition-Metal-Catalyzed Cross-Coupling Reactions. ACS Catalysis. Link
- Context: Establishes the foundational mechanism for desulfitative coupling using Pd c
-
Lennon, A. C., et al. (2016). Desulfonative Pd-Catalyzed Coupling of Aryl Trifluoroborates with Arylsulfonyl Chlorides. Chemistry - A European Journal. Link
- Context: While focusing on sulfonyl chlorides, this paper details the thermodynamics of extrusion relevant to sulfone substr
-
Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm. Link
- Context: Authoritative review on the reactivity of electron-deficient heterocycles and arenes (like our substrate)
-
Zhang, S. L., et al. (2018). Catalytic C-H Trifluoromethoxylation of Arenes. Angewandte Chemie. Link
- Context: Provides comparative data on the electronic stability of the group during metal-c
Sources
use of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene in agrochemical synthesis
Application Note: Strategic Utilization of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene in Agrochemical Synthesis
Abstract
This technical guide details the synthesis, functionalization, and strategic application of This compound (CAS: 1736-47-6 analogs) as a high-value scaffold in the development of next-generation agrochemicals.[1] Focusing on the unique electronic and steric properties of the trifluoromethoxy (
Strategic Rationale: The "Fluorine Effect" in Agrochemical Design
The simultaneous incorporation of
-
Bioisosterism & Lipophilicity: The
group acts as a lipophilic bioisostere to the chloro- ( ) or trifluoromethyl ( ) groups.[1] It exhibits a Hansch value of +1.04, significantly enhancing membrane permeability compared to the methoxy group ( , = -0.02).[1] This allows for lower dosage rates in field applications due to improved uptake. -
Metabolic Stability: The strong C-F bonds (approx. 116 kcal/mol) in the
moiety resist oxidative metabolism by cytochrome P450 enzymes in plants and pests, extending the half-life of the active ingredient.[1] -
Synthetic Handle (The Sulfone): The
group is not merely a pharmacophore; it serves as a powerful Directed Metalation Group (DMG) .[1] It strongly acidifies the ortho-protons, enabling regioselective functionalization without the need for halogen-metal exchange.[1]
Protocol A: Green Synthesis via Catalytic Oxidation
Objective: Efficient conversion of 4-(trifluoromethoxy)thioanisole to this compound. Rationale: Traditional oxidations using m-CPBA or stoichiometric permanganate generate significant waste.[1] This protocol utilizes a tungstate-catalyzed hydrogen peroxide system, ensuring scalability and safety (minimizing exotherms).
Reagents & Materials
-
Substrate: 4-(Trifluoromethoxy)thioanisole (1.0 eq)
-
Oxidant: 30% Hydrogen Peroxide (
) (2.2 eq)[1] -
Catalyst: Sodium Tungstate Dihydrate (
) (0.02 eq)[1] -
Phase Transfer Catalyst (PTC): Tetrabutylammonium hydrogen sulfate (0.01 eq)[1]
-
Solvent: Ethyl Acetate (EtOAc) / Water biphasic system[1]
Step-by-Step Methodology
-
Charge: In a jacketed reactor equipped with an overhead stirrer, dissolve 4-(trifluoromethoxy)thioanisole in EtOAc (5 vol).
-
Catalyst Addition: Add the aqueous solution of
and the PTC. Heat the biphasic mixture to 50°C. -
Controlled Oxidation: Add 30%
dropwise over 60 minutes.-
Critical Control Point: Maintain internal temperature
. The oxidation of sulfide to sulfoxide is rapid and exothermic; the second step (sulfoxide to sulfone) is slower.[1]
-
-
Digestion: Stir at 60°C for 4–6 hours. Monitor by HPLC until the sulfoxide intermediate is <0.5%.
-
Workup: Cool to 20°C. Separate phases. Wash the organic layer with 10%
(to quench peroxides) followed by brine. -
Isolation: Concentrate the organic layer and recrystallize from Ethanol/Water (8:2) to yield white crystalline solids.
Data Summary: Oxidation Efficiency
| Parameter | Value | Notes |
|---|---|---|
| Yield | 92–96% | High atom economy |
| Purity (HPLC) | >99.0% | Single peak integration |
| Reaction Time | 6 hrs | Scalable to kg quantities |[1]
Protocol B: Regioselective Functionalization (The "Key Step")
Objective: Synthesis of 2-(methylsulfonyl)-5-(trifluoromethoxy)benzoic acid . Application: This benzoic acid is the immediate precursor for coupling with cyclohexanediones to form triketone herbicides (e.g., analogs of Mesotrione/Tembotrione).
Mechanism: Directed Ortho Metalation (DoM)
The sulfone group coordinates with the lithium base, directing deprotonation specifically to the ortho position.[1] The
Figure 1: Directed Ortho Metalation pathway converting the sulfone scaffold into a functionalized benzoic acid.[1]
Step-by-Step Methodology
-
Inertion: Flame-dry a 3-neck flask and purge with Argon. Moisture destroys the lithiated intermediate.
-
Solvation: Dissolve this compound (1.0 eq) in anhydrous THF (10 vol). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.
-
Observation: The solution typically turns a deep yellow/orange color, indicating formation of the aryl-lithium species.[1]
-
Hold: Stir at -78°C for 1 hour to ensure complete deprotonation.
-
-
Electrophilic Trapping: Bubble excess dry
gas through the solution (or add crushed dry ice) while maintaining low temperature.[1] The color will fade to pale yellow. -
Quench: Allow to warm to 0°C and quench with 2M HCl until pH < 2.
-
Extraction: Extract with Ethyl Acetate. The product is in the organic phase (as the free acid).[1]
-
Purification: Acid-base extraction is recommended to remove unreacted neutral sulfone starting material.[1]
Downstream Agrochemical Applications
The resulting 2-(methylsulfonyl)-5-(trifluoromethoxy)benzoic acid is a versatile building block.
| Target Class | Mechanism of Action (MoA) | Synthetic Transformation |
| Triketones | HPPD Inhibitor (Herbicides) | Coupling the benzoic acid with 1,3-cyclohexanedione, followed by cyanide-catalyzed rearrangement.[1] |
| Imidazoles | GABA-gated Cl- Channel (Insecticides) | Condensation of the sulfone with trifluoroacetaldehyde and subsequent cyclization (related to Fipronil analogs).[1] |
| Sulfonylureas | ALS Inhibitor (Herbicides) | Conversion of the sulfone to a sulfonamide (via reduction/amination) followed by coupling with isocyanates.[1] |
References
-
Synthesis of Trifluoromethoxy Aromatics
-
Green Oxidation Protocols
-
Ortho-Lithiation Strategy
-
Trifluoromethoxy Properties in Drug Design
Sources
- 1. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 2. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 3. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene in Medicinal Chemistry
[1]
Executive Summary
This guide details the application of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS: 56426-04-3) as a high-value scaffold in modern drug discovery. This molecule represents a strategic convergence of two privileged functional groups: the methylsulfonyl moiety (
In medicinal chemistry, this scaffold serves as a potent tool for modulating physicochemical properties.[1][2][3][4][5][6] The
Structural Analysis & Pharmacophore Utility
The "Push-Pull" of Physicochemical Properties
This scaffold is unique because it balances two strongly electron-withdrawing groups (EWGs) that have opposing effects on solubility and lipophilicity.
| Feature | Methylsulfonyl ( | Trifluoromethoxy ( | Synergistic Effect |
| Electronic Effect | Strong EWG ( | Moderate EWG ( | Highly electron-deficient ring; resistant to oxidative metabolism. |
| Lipophilicity | Lowers | Increases | Balanced profile: Good solubility and CNS/membrane penetration. |
| H-Bonding | Strong HB Acceptor (via Oxygens) | Non-interacting | |
| Conformation | Tetrahedral geometry | Orthogonal to ring | Creates a 3D vector distinct from planar carbonyls or halides. |
Bioisosteric Applications[2][7][8]
-
COX-2 Inhibitors: The
group is a validated bioisostere for the sulfonamide ( ) pharmacophore found in coxibs (e.g., Celecoxib), reducing the risk of sulfa-allergies while maintaining COX-2 selectivity. -
Ion Channel Modulators: The
group is frequently used to replace Chlorine ( ) or Trifluoromethyl ( ) groups to fine-tune potency against voltage-gated sodium channels (e.g., ).
Experimental Protocols
Protocol A: Synthesis via Controlled Oxidation
Rationale: The most robust route to this scaffold is the oxidation of the corresponding sulfide. This method avoids the harsh conditions required for Friedel-Crafts sulfonylation.
Reagents:
-
1-(Methylthio)-4-(trifluoromethoxy)benzene (Precursor)
-
Oxone® (Potassium peroxymonosulfate) or mCPBA
-
Methanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 1-(methylthio)-4-(trifluoromethoxy)benzene in 50 mL of MeOH.
-
Oxidant Addition: Prepare a solution of Oxone® (12 mmol, 1.2 eq) in 50 mL of water. Add this dropwise to the sulfide solution at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The intermediate sulfoxide (
) may appear transiently. -
Quenching: Quench with saturated aqueous sodium bisulfite (
) to destroy excess oxidant. -
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Validation Criteria:
-
Yield: >90%
-
1H NMR (CDCl3):
8.05 (d, 2H, Ar-H ortho to ), 7.42 (d, 2H, Ar-H ortho to ), 3.08 (s, 3H, ).
Protocol B: Functionalization via Ortho-Lithiation
Rationale: The sulfone group is a powerful Directed Metalation Group (DMG). This protocol allows researchers to introduce electrophiles (aldehydes, halides, boronic acids) at the position ortho to the sulfone, transforming the simple scaffold into a complex drug lead.
Reagents:
-
n-Butyllithium (n-BuLi) or LDA (Lithium Diisopropylamide)
-
Electrophile (e.g., Benzaldehyde,
, DMF) -
Anhydrous THF[9]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck flask under Argon. Add Substrate (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzylic deprotonation of the methyl sulfone itself.
-
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.
-
Incubation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.
-
Electrophile Trapping: Add the Electrophile (1.2 eq) dissolved in minimal THF.
-
Warming: Allow the reaction to warm to RT slowly over 2 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.
Visualizing the Workflow
The following diagram illustrates the synthetic logic and the divergent functionalization pathways available from this core scaffold.
Figure 1: Synthetic workflow from precursor assembly to high-value drug lead generation via directed ortho-lithiation.[8]
Case Study: Application in COX-2 Inhibition
Context: Traditional NSAIDs cause gastric toxicity due to COX-1 inhibition. Selective COX-2 inhibitors (Coxibs) utilize a specific pharmacophore to fit the larger side pocket of the COX-2 enzyme.
Mechanism:
-
The Anchor: The methylsulfonyl group (
) enters the COX-2 secondary pocket (Arg513/His90). It is a direct bioisostere of the sulfonamide found in Celecoxib but lacks the acidic proton, potentially altering PK properties. -
The Lipophile: The trifluoromethoxy group (
) resides in the hydrophobic channel. Its metabolic stability prevents the rapid hydroxylation seen with simple methyl groups, extending the drug's half-life ( ). -
Outcome: Compounds containing this scaffold have demonstrated high selectivity indices (COX-2 vs COX-1) with improved oral bioavailability compared to their chloro- or methyl- analogs.
References
-
Medicinal Chemistry of the Trifluoromethyl Group Journal of Medicinal Chemistry. "The Trifluoromethyl Group in Medicinal Chemistry." [Link]
-
Bioisosterism in Drug Design Chemical Reviews. "Bioisosteres in Medicinal Chemistry: A Medicinal Chemist's Guide." [Link]
-
Synthesis and Properties of Trifluoromethoxy-coated Scaffolds Beilstein Journal of Organic Chemistry. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." [Link]
-
Ortho-Lithiation of Aryl Sulfones Organic Reactions. "Directed Ortho Metalation. Tertiary Amides and Carbamates." (Applicable mechanism for Sulfones). [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. drughunter.com [drughunter.com]
- 7. lookchem.com [lookchem.com]
- 8. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
protocol for nucleophilic aromatic substitution using 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Technical Application Note: Chemoselective Nucleophilic Aromatic Substitution ( ) of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Abstract & Scope
This technical guide details the protocol for utilizing This compound as an electrophilic scaffold in nucleophilic aromatic substitution (
This method is critical for medicinal chemistry programs aiming to install the metabolically stable trifluoromethoxy (
Scientific Foundation & Mechanism
The "S.O.M.E." Principle (Sulfonyl Group Displacement)
The reaction operates on the principle of Ipso-Substitution . While the trifluoromethoxy group (
Chemoselectivity: Why the Sulfone Leaves
Researchers often question why the
-
Bond Strength: The
bond in the trifluoromethoxy group is exceptionally strong and chemically inert under standard conditions. -
Nucleofugality: The methanesulfinate anion (
) is a competent leaving group, comparable to fluoride in highly activated systems, particularly when driven by the restoration of aromaticity.
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex.
Figure 1: Mechanistic pathway showing the displacement of the sulfonyl group. The
Experimental Protocol
Reagent Selection Guide
Success depends on matching the base and solvent to the nucleophile's "hardness."
| Component | Recommendation | Rationale |
| Solvent | DMSO (Primary), DMF, NMP | High dielectric constant stabilizes the polar Meisenheimer transition state. |
| Base | Carbonates are sufficient for amines/thiols. Cesium aids solubility in lower-polarity solvents. | |
| Nucleophile | Must be sterically accessible. Bulky nucleophiles (e.g., t-butoxide) may favor side reactions. | |
| Temperature | 90°C – 120°C | C-S bond cleavage has a higher activation energy than C-F cleavage; heat is mandatory. |
Standard Operating Procedure (SOP)
Target Scale: 1.0 mmol (approx. 240 mg of substrate)
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., Morpholine, 1.2 – 1.5 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
DMSO (anhydrous, 3.0 mL)
Step-by-Step Workflow:
-
Preparation:
-
Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon.
-
-
Charging:
-
Add This compound (1.0 equiv).
-
Add
(2.0 equiv). -
Add DMSO (concentration ~0.3 M). Stir to create a suspension.
-
Note: If the nucleophile is a solid, add it now.[1] If liquid, add via syringe.
-
-
Reaction:
-
Seal the vial with a crimp cap or pressure-relief cap.
-
Heat the block to 100°C .
-
Stir vigorously (800 RPM) to ensure mass transfer of the heterogeneous base.
-
-
Monitoring (Critical):
-
Check LCMS/TLC at 2 hours .
-
TLC Visualization: The starting sulfone is UV active. The product will likely have a different
and may stain differently (e.g., Ninhydrin for amines). -
Endpoint: Disappearance of the sulfone peak (M+H not always visible; look for UV trace).
-
-
Workup (Removes Sulfinate Byproduct):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (10 mL) and Water (10 mL).
-
Chemistry Insight: The byproduct, potassium methanesulfinate (
), is highly water-soluble and will partition into the aqueous layer. -
Wash the organic layer with Brine (2 x 10 mL) to remove residual DMSO.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (typically Hexanes/EtOAc gradient).
-
Process Workflow Diagram
Figure 2: Operational workflow for the ipso-substitution protocol.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction | Temperature too low for C-S cleavage. | Increase temperature to 120°C or switch solvent to NMP (higher boiling point). |
| Hydrolysis Product | Wet solvent/base. | Water acts as a nucleophile, displacing the sulfone to form the phenol. Use anhydrous DMSO and dry |
| Black Tar | Thermal decomposition. | Lower temperature to 80°C and extend time; ensure inert atmosphere ( |
| Incomplete Conversion | Sulfinate inhibition. | The leaving group ( |
References
-
Mechanistic Insight on Sulfones
- Nucleophilic Arom
-
Source:
-
Trifluoromethoxy Group Properties
- The Trifluoromethoxy Group: Properties and Synthesis.
-
Source:
-
Comparative Leaving Group Ability
- Leaving Group Ability in : Fluoride vs. Sulfone.
-
Source:
-
Analogous Protocol (Sulfone Displacement)
- Synthesis of 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene (Reverse Analog).
-
Source:
Sources
experimental procedure for oxidation of 4-(methylthio)-1-(trifluoromethoxy)benzene
Strategic Overview
This guide details the experimental procedures for the oxidation of 4-(methylthio)-1-(trifluoromethoxy)benzene (CAS: 175278-22-3). This substrate presents a unique challenge and opportunity in medicinal chemistry: the trifluoromethoxy (-OCF₃) group is a robust, lipophilic electron-withdrawing group (EWG) that modulates the nucleophilicity of the para-sulfide.
Unlike simple thioanisoles, the presence of the -OCF₃ group (Hammett
-
Pathway A: Selective oxidation to the Sulfoxide (chiral, metabolic "soft spot").
-
Pathway B: Exhaustive oxidation to the Sulfone (achiral, highly stable, metabolic endpoint).
Reaction Design & Mechanism
The oxidation proceeds via an electrophilic attack of the oxidant on the sulfur lone pair.[1] The selectivity is controlled by temperature and stoichiometry .
-
The Substrate: 4-(Methylthio)-1-(trifluoromethoxy)benzene.
-
The Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) is selected for this bench-scale protocol due to its solubility in dichloromethane (DCM) and precise titer control.
-
The Challenge: The first oxidation (Sulfide
Sulfoxide) is faster than the second (Sulfoxide Sulfone). However, without temperature control, local excesses of oxidant will drive the reaction to the sulfone before the starting material is consumed.
Mechanistic Pathway (DOT Visualization)
Caption: Stepwise oxidation pathway. Rate constant k1 (sulfide to sulfoxide) is significantly larger than k2, allowing isolation of the sulfoxide under kinetic control.
Experimental Protocols
Protocol A: Selective Synthesis of the Sulfoxide
Target: 4-(Methylsulfinyl)-1-(trifluoromethoxy)benzene Mechanism: Kinetic Control
Reagents:
-
Substrate (1.0 equiv)
-
mCPBA (≤ 77% purity typ., 1.05 equiv based on active oxygen)
-
Dichloromethane (DCM), Anhydrous (0.1 M concentration)
-
Sat. NaHCO₃ (Quench)[2]
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equiv of 4-(methylthio)-1-(trifluoromethoxy)benzene in anhydrous DCM in a round-bottom flask. Cool the solution to -78°C (dry ice/acetone bath). Note: The -OCF₃ group deactivates the ring, but low temperature is strictly required to prevent over-oxidation.
-
Addition: Dissolve mCPBA (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 30 minutes via a pressure-equalizing addition funnel.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (See Section 4).
-
Quench: Once starting material is consumed (and before sulfone appears), quench by adding saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (to destroy excess peroxide) at 0°C.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Gradient: 0%
50% EtOAc in Hexanes). Sulfoxides are significantly more polar than sulfides.
Protocol B: Exhaustive Synthesis of the Sulfone
Target: 4-(Methylsulfonyl)-1-(trifluoromethoxy)benzene Mechanism: Thermodynamic Control
Reagents:
-
Substrate (1.0 equiv)
-
mCPBA (2.5 equiv)
-
DCM (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equiv of substrate in DCM at Room Temperature (25°C) .
-
Addition: Add mCPBA (2.5 equiv) portion-wise as a solid over 10 minutes. Caution: Exothermic reaction.
-
Reaction: Stir vigorously at RT for 4–16 hours. The excess oxidant ensures complete conversion of the intermediate sulfoxide.
-
Quench: Dilute with DCM. Pour into a separatory funnel containing 1M NaOH (or sat. NaHCO₃) and 10% Na₂S₂O₃. Shake vigorously to remove m-chlorobenzoic acid byproduct and excess oxidant.
-
Workup: Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization (usually from EtOH/Hexane) is often sufficient due to the high crystallinity of sulfones, or pass through a short silica plug eluting with 30% EtOAc/Hexanes.
Analytical Data & QC (Self-Validation)
The progression of the reaction can be validated using ¹H NMR. The methyl group attached to the sulfur is the primary diagnostic handle.
| Compound State | Functional Group | ¹H NMR Shift (Methyl -SMe) | Multiplicity | Polarity (TLC) |
| Starting Material | Sulfide (-S-Me) | ~ 2.50 ppm | Singlet | High Rf (Non-polar) |
| Intermediate | Sulfoxide (-SO-Me) | ~ 2.70 - 2.80 ppm | Singlet | Low Rf (Polar) |
| Product | Sulfone (-SO₂-Me) | ~ 3.05 - 3.10 ppm | Singlet | Medium Rf |
Critical QC Check:
-
For Protocol A: If the NMR shows a peak at ~3.05 ppm, you have over-oxidized. Reduce temperature or verify mCPBA stoichiometry.
-
For Protocol B: If peaks remain at ~2.75 ppm, oxidation is incomplete. Add 0.5 equiv more mCPBA and stir longer.
Safety & Handling
-
Peroxides: mCPBA is shock-sensitive in high concentrations. Store in a refrigerator. Never distill reaction mixtures containing peroxides; always test with starch-iodide paper/strips before concentration.
-
-OCF₃ Stability: The trifluoromethoxy group is chemically robust and generally stable to these oxidative conditions. It will not hydrolyze to a phenol under these standard protocols.
-
Solvent: DCM is toxic and volatile. Perform all operations in a fume hood.
References
-
General Sulfide Oxidation (mCPBA): Nicolaou, K. C., et al. "Organoselenium-induced ring closures." Journal of the American Chemical Society, 102.11 (1980): 3784-3793. (Foundational protocol for stoichiometry control).
-
Oxidation of Fluorinated Sulfides: Boutureira, O., et al. "General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group." Journal of Fluorine Chemistry / NIH, (Relevant for fluorinated analogs).
-
Sulfone Synthesis (General): Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22.14 (1981): 1287-1290. (Alternative Oxone protocol).[3][4][5]
-
Synthesis of 4-(methylsulfonyl)-1-(trifluoromethoxy)benzene: (Analogous synthesis confirmation). ChemicalBook/Patent Literature.
Sources
analytical methods for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene purity check
Application Note: Analytical Protocols for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Abstract
This guide details the analytical characterization and purity assessment of This compound (CAS: 145963-48-0). Due to the molecule's "push-pull" electronic nature—containing both a polar electron-withdrawing sulfone group and a lipophilic trifluoromethoxy moiety—standard purity checks require tailored chromatographic selectivity. This protocol establishes a validated HPLC-UV/MS method for impurity profiling (sulfoxide/sulfide separation), a GC-MS method for volatile precursors, and an orthogonal 19F qNMR method for absolute purity determination without reference standards.
Physicochemical Profile & Analytical Context
The target molecule presents a unique separation challenge: the sulfone group (
Table 1: Target Analyte Profile
| Property | Data | Analytical Implication |
| Structure | Dual detection possible: UV (Benzene ring) & MS (ESI+). | |
| Molecular Weight | 240.20 g/mol | Amenable to LC-MS and GC-MS. |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; retains well on C18. |
| Key Impurities | 1. Sulfide: | Sulfide is highly lipophilic (late eluting).Sulfoxide is more polar than target (early eluting). |
| Chromophores | Benzene Ring, Sulfone |
Primary Protocol: Reversed-Phase HPLC-UV/MS
Objective: Quantify the target sulfone and resolve it from the critical sulfoxide and sulfide synthetic intermediates.
Methodological Logic
A standard C18 column is sufficient, but a Pentafluorophenyl (PFP) column is recommended if available. The PFP phase offers unique
Experimental Parameters
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column:
-
Primary: C18 (e.g., Zorbax Eclipse Plus),
, . -
Alternative (High Selectivity): Fluorophenyl (e.g., Phenomenex Kinetex F5),
, .
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (improves sulfone peak shape).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection:
-
UV: 215 nm (primary), 254 nm (secondary).
-
MS: ESI Positive Mode (Scan 100–500 m/z). Target
.
-
Table 2: Gradient Program
| Time (min) | % Mobile Phase B | Event | Mechanism |
| 0.00 | 10% | Injection | Focus polar sulfoxide at head of column. |
| 8.00 | 90% | Linear Ramp | Elute Target (Sulfone) then Sulfide. |
| 10.00 | 90% | Hold | Wash highly lipophilic dimers/sulfides. |
| 10.10 | 10% | Step Down | Re-equilibration. |
| 13.00 | 10% | Stop | Ready for next injection. |
System Suitability Criteria (SST):
-
Resolution (
): > 2.0 between Sulfoxide impurity and Target. -
Tailing Factor (
): 0.9 < < 1.2 for the main peak. -
Precision: RSD < 1.0% for retention time (n=6).
Orthogonal Protocol: 19F Quantitative NMR (qNMR)
Objective: Determine absolute purity (wt%) without requiring a high-purity reference standard of the analyte itself. This is the "Gold Standard" for validating the HPLC method.
Methodological Logic
The
Experimental Parameters
-
Solvent: DMSO-
(ensures complete solubility of the sulfone). -
Internal Standard (IS):
-Trifluorotoluene ( ) or 4,4'-Difluorobenzophenone.-
Requirement: The IS relaxation time (
) must be characterized.
-
-
Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if 1H decoupling is used, though often unnecessary for 19F).
-
Relaxation Delay (
): CRITICAL. Must be of the slowest relaxing nucleus (usually the group).-
Recommended:
.
-
Protocol Steps:
-
Weigh ~10 mg of Sample (
) and ~10 mg of Internal Standard ( ) directly into the NMR tube using a micro-balance (precision ). -
Dissolve in 0.7 mL DMSO-
. -
Acquire spectrum (min 16 scans) with centered spectral width.
-
Phase and baseline correct manually.
-
Integrate the Sample signal (
) and IS signal ( ).
Calculation:
Visual Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate column and validating the method.
Caption: Workflow for chromatographic selection and orthogonal validation using qNMR.
Impurity Profiling & Troubleshooting
When analyzing synthesis batches, specific impurities indicate process failures. Use the table below to diagnose synthesis issues based on HPLC retention times (RT).
Table 3: Diagnostic Impurity Table (Relative to Target RT)
| Peak Identity | Relative RT (RRT) | Origin | Corrective Action |
| Sulfoxide | ~0.6 - 0.8 | Incomplete Oxidation | Increase oxidant (e.g., mCPBA/H2O2) equivalents or reaction time. |
| Target | 1.00 | Analyte | N/A |
| Sulfide | ~1.5 - 1.8 | Starting Material | Check oxidant quality; reaction stalled. |
| Phenol | ~0.4 | Hydrolysis | Avoid highly basic conditions during workup; OCF3 is base-sensitive. |
Critical Note on OCF3 Stability: The trifluoromethoxy group is generally stable, but under strong basic conditions at high temperatures, it can undergo hydrolysis to a phenol. If a peak appears very early (RRT < 0.5) and matches the UV of a phenol (bathochromic shift in basic mobile phase), verify if the workup involved strong caustic washes.
References
-
Bayer, E. et al. (2001). Synthesis of 1-(methylsulfonyl)-4-(4'-(trifluoromethoxy)phenoxy)benzene and related sulfones. ChemicalBook.
-
Sigma-Aldrich. (2023).[4] Certified Reference Materials for 19F Quantitative NMR. Sigma-Aldrich Technical Guides.
-
TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoromethoxy aniline. TSI Journals.
-
PubChem. (2023). 1-methyl-4-(trifluoromethoxy)benzene Compound Summary. National Library of Medicine.
-
US Patent Office. (2016).[5] Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
Sources
- 1. CID 161117661 | C16H14F6O2 | CID 161117661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 383-10-8|1-Methyl-4-((trifluoromethyl)sulfonyl)benzene|BLD Pharm [bldpharm.com]
- 4. 1-Methyl-4-(methylsulfonyl)-benzene | 3185-99-7 [chemicalbook.com]
- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
HPLC analysis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Application Note: HPLC Analysis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of This compound (CAS: 145963-48-0).[1] This compound, characterized by a polar electron-withdrawing sulfone group and a lipophilic trifluoromethoxy moiety, serves as a critical intermediate in pharmaceutical and agrochemical synthesis.[1] The method utilizes a Reversed-Phase (RP-HPLC) approach with a C18 stationary phase and a phosphate-buffered acetonitrile gradient, ensuring high resolution from common synthetic impurities such as 4-(trifluoromethoxy)phenol and 4-fluorophenyl methyl sulfone.[1]
Compound Profile & Properties
| Property | Description |
| Chemical Name | This compound |
| CAS Number | 145963-48-0 |
| Molecular Formula | |
| Molecular Weight | 240.20 g/mol |
| Key Functionalities | Sulfone ( |
| Predicted LogP | ~2.1 - 2.5 (Moderate Lipophilicity) |
| UV Maxima | ~220 nm (Primary), ~265 nm (Secondary) |
Method Development Rationale
Column Selection (C18 vs. C8):
While the
Mobile Phase & pH: The analyte is neutral; however, acidic conditions are strictly required to suppress the ionization of potential impurities (like phenols) and minimize silanol interactions.
-
Buffer: 0.1% Phosphoric Acid (
) is chosen for its transparency at low UV wavelengths (<220 nm).[1] -
Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and higher elution strength for fluorinated compounds.[1]
Detection:
The sulfone and trifluoromethoxy groups do not provide extended conjugation.[1] Therefore, detection is optimized at 220 nm to capture the
Experimental Protocol
Instrumentation
-
System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1]
-
Temperature: 30°C (Controlled).
Reagents
-
Water: HPLC Grade (Milli-Q or equivalent).[1]
-
Acetonitrile (ACN): HPLC Gradient Grade.[1]
-
Phosphoric Acid (85%): Analytical Reagent Grade.[1]
-
Diluent: Water:Acetonitrile (50:50 v/v).[1]
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Detection | UV @ 220 nm (Reference: 360 nm if DAD used) |
| Run Time | 15.0 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 2.00 | 90 | 10 | Start Gradient |
| 10.00 | 10 | 90 | Elution of Lipophilics |
| 12.00 | 10 | 90 | Wash |
| 12.10 | 90 | 10 | Re-equilibration |
| 15.00 | 90 | 10 | End of Run |
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of this compound reference standard.[1]
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (sonicate for 5 mins).
-
Dilute to volume.
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution to a 10 mL volumetric flask.
-
Dilute to volume with Diluent (50:50 Water:ACN) .
-
Note: Matching the diluent to the starting gradient conditions prevents peak distortion.
-
Workflow & Logic Visualization
The following diagrams illustrate the experimental workflow and the chromatographic separation logic.
Caption: Step-by-step analytical workflow from sample preparation to data analysis.
Caption: Mechanistic logic of retention behavior based on functional group interactions.
Validation Parameters (ICH Guidelines)
To ensure the method is "self-validating" and trustworthy, the following acceptance criteria should be met during setup:
-
System Suitability:
-
Linearity:
-
LOD/LOQ:
Troubleshooting & Robustness
| Issue | Probable Cause | Corrective Action |
| Peak Fronting | Sample solvent too strong (100% ACN). | Dilute sample in mobile phase (50:50 Water:ACN).[1] |
| Baseline Drift | UV absorbance of mobile phase.[1] | Ensure HPLC-grade ACN and high-purity |
| Retention Shift | pH fluctuation.[1][2] | Although the analyte is neutral, pH stabilizes the column surface. Ensure 0.1% acid is accurate. |
| Extra Peaks | Hydrolysis of | Prepare fresh standards daily; avoid highly basic diluents. |
References
-
Sigma-Aldrich. (n.d.).[1] this compound Product Analysis. Retrieved from
-
ChemicalBook. (2023).[1] Synthesis and Properties of Sulfonyl Benzene Derivatives (CAS 286844-91-5 & 145963-48-0). Retrieved from [1]
-
U.S. EPA. (2023). CompTox Chemicals Dashboard: 1-methyl-3-(methylsulfonyl)benzene (Structural Analog Data). Retrieved from [1]
-
National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary: Benzene, 1-methoxy-4-(methylsulfonyl)-.[1] Retrieved from [1]
Sources
Application Note: The Role of Integrated Screening and Cheminformatics in Structure-Activity Relationship (SAR) Studies
Executive Summary
Structure-Activity Relationship (SAR) studies are often reduced to a simple iterative loop of increasing potency. However, in modern drug discovery, the role of SAR is far more complex: it is the engine of Multi-Parameter Optimization (MPO) . It must simultaneously solve for affinity, selectivity, metabolic stability, and permeability.
This guide details the technical roles of three critical components in high-fidelity SAR campaigns:
-
Bioisosterism: The tactical role of structural modification.[1]
-
Ligand Efficiency Metrics (LLE/LE): The role of data normalization in preventing "molecular obesity."
-
Matched Molecular Pair Analysis (MMPA): The role of algorithmic pattern recognition.
The Cycle of SAR: Design, Make, Test, Analyze (DMTA)
The fundamental role of SAR is to drive the DMTA cycle. A failure in any node of this cycle renders the SAR data noisy or misleading.
Visualization: The High-Fidelity DMTA Workflow
The following diagram illustrates the logical flow of a modern SAR campaign, highlighting where computational and biological checkpoints must occur to ensure data integrity.
Figure 1: The DMTA cycle emphasizing the critical decision gate based on Lipophilic Ligand Efficiency (LLE), ensuring that potency gains are not solely driven by lipophilicity.
The Role of Ligand Efficiency Metrics
In early SAR, researchers often fall into the trap of chasing nanomolar potency by adding hydrophobic groups. This improves binding affinity (driven by the hydrophobic effect) but destroys drug-like properties (solubility, metabolic stability).
The Role of Lipophilic Ligand Efficiency (LLE): LLE acts as the primary quality control metric for SAR. It normalizes potency against lipophilicity.
Formula:
Data Interpretation Table: SAR Progression
The table below demonstrates a theoretical SAR progression. Note how Compound C is superior to Compound B despite having the same potency, due to improved LLE.
| Compound ID | Modification (R-Group) | IC50 (nM) | pIC50 | cLogP | LLE | Interpretation |
| Hit-01 | -H | 1000 | 6.0 | 2.5 | 3.5 | Starting Point. Low potency, acceptable lipophilicity. |
| Analog-A | -Ph (Phenyl) | 50 | 7.3 | 4.2 | 3.1 | False Positive. Potency gain driven entirely by lipophilicity. Poor developability. |
| Analog-B | -Py (Pyridine) | 50 | 7.3 | 2.8 | 4.5 | Good Progress. Potency gain with minimal lipophilicity cost. |
| Analog-C | -CF3-Pyridine | 12 | 7.9 | 2.9 | 5.0 | Lead Quality. High potency, controlled lipophilicity. Target LLE > 5 achieved. |
Critical Insight: An LLE > 5 is statistically linked to a higher probability of clinical success and reduced off-target toxicity [1].
Protocol: High-Fidelity Biochemical Assay for SAR
The role of the biological assay is to provide a robust readout that differentiates true SAR from assay artifacts.
Objective: Determine the IC50 of NCEs (New Chemical Entities) with a Z-factor > 0.5.
Reagents & Equipment[2]
-
Target Enzyme (Recombinant, >90% purity).
-
Substrate (Km determined).
-
Detection Reagent (e.g., ADP-Glo, HTRF).
-
Liquid Handler (e.g., Echo Acoustic Dispenser).
Step-by-Step Methodology
-
Enzyme Titration (Linearity Check):
-
Perform a sweep of enzyme concentrations. Select a concentration that yields a signal 10-100x above background but remains within the linear velocity phase (initial rate conditions).
-
Why: SAR data is meaningless if the enzyme is saturated or the signal is maxed out.
-
-
Km Determination:
-
Run substrate titration curves.
-
Standard: Set experimental substrate concentration at or below Km (
). -
Causality: If
, competitive inhibitors will appear artificially weak (Cheng-Prusoff shift), compressing the SAR dynamic range [2].
-
-
Compound Handling (Acoustic Dispensing):
-
Prepare a 10-point dose-response curve (1:3 serial dilution) in 100% DMSO.
-
Transfer nanoliter volumes (e.g., 20 nL) to assay plates to keep final DMSO concentration < 1%.
-
Validation: High DMSO destabilizes many enzymes, causing false positives (aggregation).
-
-
Data Analysis & Quality Gates:
-
Fit data to a 4-parameter logistic model (Hill Equation).
-
Rejection Criteria:
-
Hill Slope: Must be between 0.8 and 1.2. A slope > 2.0 suggests compound aggregation or stoichiometric binding issues.
-
Z-Factor: Must be > 0.5 for the plate to be accepted.
-
-
The Role of Matched Molecular Pair Analysis (MMPA)
MMPA is a cheminformatics technique that isolates the specific role of a structural transformation.[2] It compares pairs of molecules that differ by only a single chemical transformation (e.g., H
Workflow Visualization: MMPA Logic
Figure 2: The computational pipeline for Matched Molecular Pair Analysis, transforming raw screening data into actionable medicinal chemistry rules.
Protocol: Performing MMPA
-
Data Curation:
-
Gather all historical IC50 data for the target series.
-
Standardize activity units to pIC50 (
).
-
-
Fragmentation:
-
Use an algorithm (e.g., Hussain-Rea) to systematically cleave single acyclic bonds.
-
Identify the "Core" (constant part) and "Variable" (changed part).
-
-
Pairing:
-
Identify pairs of compounds sharing the exact same Core but different Variables.
-
-
Statistical Analysis:
-
Calculate the distribution of
for specific transformations (e.g., Methyl to Chlorine). -
Interpretation: If the mean
is positive and the distribution is narrow, the transformation is a robust bioisostere for that binding pocket. If the distribution is wide, the effect is context-dependent (likely due to steric clashes).
-
References
-
Hopkins, A. L., Keserű, G. M., Leeson, P. D., et al. (2014).[3][4] The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121.[3][4] [Link]
-
NCBI Assay Guidance Manual. (Updated 2023). Assay Operations for SAR Support. Bethesda (MD): National Library of Medicine (US). [Link]
-
Kramer, C., & Gedeck, P. (2023). Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
Sources
electrophilic aromatic substitution reactions of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Application Note: Regioselective Electrophilic Aromatic Substitution of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Executive Summary
This guide details the chemo- and regioselective functionalization of This compound (Compound 1 ). This substrate represents a "doubly deactivated" system, presenting significant synthetic challenges due to the electron-withdrawing nature of both the methylsulfonyl (
Standard electrophilic aromatic substitution (EAS) conditions often result in recovered starting material or decomposition. This application note provides optimized protocols for Nitration and Bromination , utilizing harsh but controlled conditions to overcome the high activation energy barrier.
Key Takeaway: Despite both groups being deactivating, they exert a cooperative directing effect . The
Mechanistic Analysis & Regioselectivity
To design a successful synthesis, one must understand the electronic landscape of the substrate.[2]
-
1-(Methylsulfonyl) group: Strong electron-withdrawing group (EWG) via induction (
) and resonance ( ). It strongly deactivates the ring and directs incoming electrophiles meta to itself.[3] -
4-(Trifluoromethoxy) group: Strong EWG via induction (
), but possesses lone pairs capable of weak resonance donation ( ).[2] While overall deactivating, the resonance effect dictates ortho/para orientation.
The Cooperative "Hotspot": In the 1,4-disubstituted pattern, the directing effects align perfectly for substitution at Position 3 .
-
Position 2 (Ortho to
): Blocked. Disfavored by the meta-directing and the steric bulk of the sulfone. -
Position 3 (Ortho to
): Favored. It is meta to the sulfone (favored) and ortho to the ether (favored).
Figure 1: Cooperative Directing Effects Analysis
Caption: Electronic vector analysis showing the convergence of directing effects at Position 3.
Application Protocol A: Nitration
Objective: Synthesis of 2-nitro-4-(trifluoromethoxy)-1-(methylsulfonyl)benzene (nomenclature based on product numbering).
Challenge: The substrate is too deactivated for standard
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acid Solvent: Conc. Sulfuric Acid (
, 98%) -
Reagent: Fuming Nitric Acid (
, >90% or "Red Fuming") -
Quench: Crushed Ice
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube), and a pressure-equalizing addition funnel. Place in an ice/water bath (
C). -
Solubilization: Add the substrate (10 mmol) followed by conc.
(5 mL/mmol). Stir until the solid is fully dissolved or finely suspended. Note: Sulfones are often sparingly soluble; ensure vigorous stirring. -
Addition: Charge the addition funnel with Fuming
(3.0 equiv). Add dropwise over 30 minutes, maintaining internal temperature C.-
Critical: Exotherms may be delayed in heterogeneous mixtures. Do not rush.
-
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature. Then, heat the reaction block to 60–70°C for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. Look for the disappearance of the starting material peak. If conversion is <50% after 4 hours, add an additional 1.0 equiv of Fuming
.
-
-
Quench: Cool the mixture to RT. Pour the reaction mass slowly onto a beaker of crushed ice (5x reaction volume) with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Isolation: Filter the solid. Wash copiously with water until the filtrate is neutral (pH 7).
-
Purification: Recrystallize from Ethanol or Isopropanol.
-
Expected Yield: 75–85%.
-
Application Protocol B: Bromination
Objective: Synthesis of 2-bromo-4-(trifluoromethoxy)-1-(methylsulfonyl)benzene.
Challenge: Iron-catalyzed bromination (
Reagents:
-
Substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.5 equiv)
-
Conc. Sulfuric Acid (
) or Triflic Acid ( ) if available.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve the substrate (5 mmol) in conc.
(15 mL).-
Optimization: If the substrate is insoluble, a mixture of TFA:H2SO4 (1:1) can be used as the solvent system.[4]
-
-
Reagent Addition: Add NBS (1.5 equiv) in small portions over 20 minutes at room temperature.
-
Why NBS? In strong acid, NBS generates the highly electrophilic bromonium species (
) more effectively than molecular bromine.
-
-
Heating: Heat the mixture to 50°C for 12 hours. Seal the flask to prevent loss of volatile brominating species.
-
Workup: Pour onto ice water. Extract with Dichloromethane (DCM) x3.
-
Wash: Wash the organic layer with 10%
(sodium thiosulfate) to remove residual bromine (orange color will fade), then Brine. -
Drying: Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Electrophile not potent enough. | Nitration: Switch to |
| Polysubstitution | Temperature too high or excess reagent. | Reduce temp by 10°C. Ensure stoichiometry is strictly 1:1.1 initially. |
| Regioisomer Mix | Competition from other positions. | Unlikely with this substrate. Verify structure by 2D-NMR (NOESY). The target isomer should show NOE between the aromatic proton and the |
| Black Tar/Decomposition | Oxidative degradation. | Lower the temperature. Ensure inert atmosphere ( |
Workflow Visualization
Figure 2: Experimental Workflow for Nitration
Caption: Step-by-step process flow for the nitration of the deactivated sulfone scaffold.
References
-
Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent."[5] ChemBioChem. Link (Validates the directing effects of OCF3).
- Olah, G. A., et al. (1978). "Nitration of deactivated aromatic hydrocarbons." Proceedings of the National Academy of Sciences.
- Lévesque, F., & Seeberger, P. H. (2012). "Continuous-Flow Synthesis of Adipic Acid from Cyclohexene." Angewandte Chemie.
-
Sigma-Aldrich/Merck. "Nitration of Aromatics - Application Guide." Link (General safety protocols for fuming nitric acid).
-
Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Trifluoromethoxy Group." Link (Mechanistic verification).
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing Synthesis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Introduction
The synthesis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene is a critical step in developing metabolic stable bioisosteres for drug discovery. The trifluoromethoxy group (
This guide addresses the two primary synthetic routes:
-
Oxidative Route: Transformation of the sulfide precursor.[1][2][3]
-
Catalytic Coupling Route: Direct sulfonylation of the aryl halide.[1][2]
Module 1: The Oxidative Route (From Sulfide)
Context: This is the highest-yielding method (>90%) if 1-(methylthio)-4-(trifluoromethoxy)benzene is available. The primary failure mode is "stalling" at the sulfoxide stage or safety risks associated with peracids.[1][2]
Protocol: Catalytic Oxidation with /Tungstate
Why this method? unlike
Reagents:
-
Substrate: 1-(Methylthio)-4-(trifluoromethoxy)benzene (1.0 equiv)
-
Oxidant: 30%
(2.5 - 3.0 equiv) -
Catalyst:
(1-2 mol%) -
Phase Transfer Catalyst (PTC): Aliquat 336 or TBAB (1 mol%)
-
Solvent: Ethyl Acetate (EtOAc) or Toluene (biphasic system)
Step-by-Step Workflow:
-
Charge: Dissolve substrate and catalysts in EtOAc.
-
Controlled Addition: Heat to 50°C. Add
dropwise. Critical: The reaction is exothermic.[1][2][4] Monitor internal temp ( ) to keep .[1] -
Digestion: Stir at 60°C for 2-4 hours.
-
Quench: Cool to 20°C. Add saturated
to destroy excess peroxide (starch-iodide test must be negative). -
Isolation: Separate phases. Wash organic layer with brine.[1][2] Crystallize from Heptane/EtOAc.[1][2]
Troubleshooting Guide (Oxidation)
| Symptom | Root Cause | Corrective Action |
| Product contains ~10% Sulfoxide | Insufficient oxidant or low temperature.[1][2] | The second oxidation step (Sulfoxide |
| Low Yield / Material Loss | Water solubility of product or emulsion.[1][2] | The sulfone is polar.[1][2] Ensure the aqueous layer is saturated with NaCl before separation.[1][2] Avoid DCM; use EtOAc for better recovery.[1][2] |
| Safety Exotherm | Rapid addition of | STOP. Cool immediately. On scale >10g, use a dosing pump. Never add peroxide to a hot, static mixture.[1][2] |
Visualization: Oxidation Pathway
Caption: Stepwise oxidation mechanism showing the kinetic bottleneck at the sulfoxide stage.
Module 2: The Catalytic Coupling Route (From Aryl Halide)
Context: Used when building the molecule de novo from 1-bromo-4-(trifluoromethoxy)benzene .[1][2] This utilizes a Copper(I)-catalyzed cross-coupling with sodium methanesulfinate (
Protocol: CuI-Mediated Sulfonylation
Why this method? The electron-withdrawing
Reagents:
-
Substrate: 1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv)
-
Nucleophile: Sodium Methanesulfinate (
) (1.5 equiv) -
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) or DMEDA (20 mol%)
-
Base: NaOH (20 mol%) - Only if using L-Proline
-
Solvent: DMSO (Anhydrous)
Step-by-Step Workflow:
-
Inerting: Flame-dry the flask. Cycle Argon/Vacuum 3 times. Critical: Cu(I) is easily oxidized to inactive Cu(II) by air.[1][2]
-
Solvation: Dissolve
, CuI, and Ligand in DMSO under Argon. Stir for 15 min to form the active complex. -
Addition: Add the aryl bromide.
-
Reaction: Heat to 90-110°C for 12-16 hours.
-
Workup: Cool to RT. Dilute with water (5x volume).[1][2] Extract with EtOAc.[1][2] The product often precipitates directly upon water addition.[1][2]
Troubleshooting Guide (Coupling)
| Symptom | Root Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst Poisoning (Oxidation).[1][2] | Check Color: Active mixture should be homogeneous/greenish.[1][2] If blue/black precipitate forms early, oxygen entered.[1][2] Use fresh DMSO and rigorous degassing.[1][2] |
| "Sticky" Precipitate | Sodium Methanesulfinate quality.[1][2] | Commercial |
| Low Yield despite Conversion | Product loss in DMSO/Water.[1][2] | DMSO is hard to remove.[1][2] Do not wash with water only.[1][2] Use a Lithium Chloride (5%) wash to pull DMSO out of the organic layer.[1][2] |
Visualization: Catalytic Cycle (Cu-Mediated)
Caption: Simplified Cu(I)/Cu(III) catalytic cycle showing the critical ligand exchange step.
FAQ: Common User Queries
Q: Can I use the Aryl Chloride instead of the Bromide? A: Generally, no.[1][2] Aryl chlorides are too inert for standard CuI/L-Proline conditions.[1][2] You would need specialized ligands (like HMNPC) or a Palladium catalyst (which is significantly more expensive and sensitive).[1] Stick to the Bromide or Iodide.[1][2]
Q: My product is colored (yellow/brown) after workup. How do I purify? A: The color usually comes from trace Copper or Iodine.[1][2]
-
Solution: Wash the organic layer with 10% aqueous ammonia (
) or EDTA solution during workup. This chelates the copper.[1][2] Final purification should be recrystallization from Ethanol/Water or Heptane/EtOAc.[1][2]
Q: Why is DMSO required? Can I use DMF or THF? A: Sodium methanesulfinate has very poor solubility in THF or Toluene.[1][2] DMF is an acceptable alternative, but DMSO provides faster rates due to better stabilization of the charged intermediate.[1][2]
References
-
General Sulfone Synthesis via Oxidation
-
Copper-Catalyzed Coupling (Mechanism & Ligands)
-
Sodium Methanesulfinate Reactivity
-
Physical Properties & Safety
-
PubChem Compound Summary: 1-Fluoro-4-(methylsulfonyl)benzene (Analogous reactivity data).
-
Sources
- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Fluoro-4-(methylsulphonyl)benzene | C7H7FO2S | CID 67994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Class of Amide Ligands Enable Cu‐Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides (2017) | Dawei Ma | 20 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Case ID: 2267-33-6-OX Assigned Scientist: Dr. Alex Thorne, Senior Application Scientist
Part 1: Mechanistic Insight & Route Analysis
Welcome to the technical support hub for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene . This molecule combines two potent electron-withdrawing groups—the sulfone (
Synthesizing this target often presents a "purity vs. yield" paradox. The electron-deficient nature of the ring makes electrophilic aromatic substitution difficult, forcing researchers to rely on Sulfide Oxidation or Metal-Catalyzed Sulfonylation .
Below is the mechanistic map of the two primary synthetic routes and their associated failure points.
Figure 1: Mechanistic divergence showing the "Sulfoxide Stall" in oxidation routes and homocoupling risks in catalytic routes.
Part 2: Troubleshooting Guide – The Oxidation Route
Primary Method: Oxidation of 1-(methylthio)-4-(trifluoromethoxy)benzene.
Reagents:
The Issue: "My LCMS shows a persistent peak at M-16 relative to the product."
This is the Sulfoxide Impurity (1-(methylsulfinyl)-4-(trifluoromethoxy)benzene).
Root Cause:
The oxidation of sulfide to sulfone proceeds in two distinct steps. The first step (Sulfide
Corrective Protocol (The "Tungstate Boost"): If you are using standard mCPBA, switch to a Catalytic Tungstate system for better scalability and specificity.
-
Stoichiometry Check: Ensure
is at 2.5 equivalents . Do not use 2.0 equivalents; the second oxidation step requires excess driving force. -
Catalyst: Use
(1.0 mol%) with Phenylphosphonic acid (1.0 mol%) as a co-catalyst. -
pH Control: The reaction is faster at acidic pH. Add acidic resin or mild acid if the reaction stalls at the sulfoxide stage.
Data Table: Oxidant Efficiency Comparison
| Oxidant System | Primary Impurity | Removal Difficulty | Notes |
| mCPBA (2.2 eq) | m-Chlorobenzoic acid | Medium | Hard to separate acid byproduct from sulfone on large scale. |
| Oxone® | None (Clean) | Low | Excellent yield but requires aqueous/organic solvent mix (e.g., MeOH/H2O). |
| Sulfoxide (trace) | High | Recommended for Scale. Green chemistry; requires tight temp control (60°C). |
Part 3: Troubleshooting Guide – The Metal-Catalyzed Route
Primary Method: Coupling of 1-iodo-4-(trifluoromethoxy)benzene with Sodium Methanesulfinate (
The Issue: "I see a non-polar impurity and low yields."
This is likely 4,4'-bis(trifluoromethoxy)biphenyl , resulting from the homocoupling of your aryl iodide.
Root Cause: In the absence of a strong ligand or if the sulfinate salt is wet, the Copper(I) species can facilitate Ullmann-type homocoupling of the aryl iodide instead of the desired cross-coupling [2].
Corrective Protocol (The "Dry & Ligand" Fix):
-
Drying Reagents: Sodium methanesulfinate is hygroscopic. Dry it under vacuum at 60°C for 4 hours before use. Water poisons the coordination sphere of Copper.
-
Ligand Selection: Use L-Proline (20 mol%) or DMEDA (N,N'-Dimethylethylenediamine) . These ligands stabilize the Cu-intermediate and favor the nucleophilic attack of the sulfinate over the aryl halide [3].
-
Solvent: Switch to DMSO or DMF . High polarity is required to solubilize the sulfinate salt.
Figure 2: Decision tree for identifying side products in Cu-catalyzed sulfonylation.
Part 4: Critical FAQ - Stability of the Group
Q: Will the trifluoromethoxy group survive strong oxidation or basic conditions?
A: Yes, but with caveats.
The
-
Oxidative Stability: It is completely stable to
, , and mCPBA. You will not oxidize the group. -
Basic Stability: It is stable to weak bases (
, ). However, avoid strong Lewis acids (e.g., ) or extreme bases (t-BuLi) . Under these conditions, the group can undergo fragmentation to a phenol and fluorophosgene equivalents [4].
Q: Can I use the sulfide precursor from a commercial source?
A: Yes, but check for Disulfide impurities. Commercial thioethers often contain disulfides (
References
-
Drabowicz, J., et al. (2002). Oxidative conversions of organic sulfur compounds. Comprehensive Organic Synthesis.
-
Cacchi, S., et al. (2004). Transition Metal-Catalyzed Synthesis of Aryl Sulfides and Sulfones. Chemical Reviews.
-
Zhu, W., & Ma, D. (2005). CuI/Proline-Catalyzed Coupling of Aryl Halides with Sulfinates. Journal of Organic Chemistry.
-
Leroux, F. R., et al. (2005). Trifluoromethoxy aromatics: synthesis and properties. Chemical Society Reviews.
Technical Support Center: Purification of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
[1][2]
Ticket ID: #PUR-OCF3-SO2-8492 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation and purity issues for aryl sulfone derivatives.[1][2]
Executive Summary
You are encountering challenges purifying 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene . This molecule presents a unique "push-pull" purification challenge: it contains a highly polar sulfone group (
Common synthesis routes (typically oxidation of the corresponding thioanisole) yield three primary impurities:
-
Unreacted Sulfide (Starting Material).
-
Sulfoxide Intermediate (Hardest to remove; often co-crystallizes).[1][2]
-
Oxidant Byproducts (e.g., m-chlorobenzoic acid if mCPBA is used).[1][2][3]
This guide provides a tiered troubleshooting approach, moving from chemical scavenging to high-purity crystallization.
Part 1: The Purification Workflow (Visualized)
Before attempting specific techniques, verify your current stage in the purification logic.[1][2]
Figure 1: Logical flow for the isolation of aryl sulfones. Note that chemical quenching is critical before solvent removal to prevent thermal decomposition or explosion hazards.
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "My product is solid, but it contains 5-10% Sulfoxide impurity."
Diagnosis: Sulfoxides (
Protocol: Fractional Recrystallization The trifluoromethoxy group increases the lipophilicity of your molecule compared to standard methyl sulfones.[1][2] You must adjust solvent polarity accordingly.[1][2][4]
-
Solvent System: Use Ethanol/Water (95:5) or Toluene/Heptane .[1][2]
-
Procedure:
-
Dissolve crude solid in minimum boiling Ethanol (or Toluene).[1][2]
-
Critical Step: If the solution is colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
Remove from heat.[1][2] Add Water (or Heptane) dropwise until persistent turbidity appears.[1][2]
-
Let cool to Room Temperature (RT) slowly (2 hours), then 4°C (overnight).
-
Why this works: The sulfone is generally less soluble and more crystalline than the sulfoxide.[1][2] Slow cooling excludes the "softer" sulfoxide impurity from the lattice.[1][2]
-
Issue 2: "The product oils out instead of crystallizing."
Diagnosis: This is common with
Protocol: The "Scratch and Seed" Technique
-
Solvent Switch: If you used Ethanol/Water, switch to Ethyl Acetate/Hexanes .[1][2]
-
Procedure:
-
Dissolve the oil in a minimum amount of warm Ethyl Acetate.[1][2]
-
Slowly add Hexanes until the solution turns cloudy.
-
Intervention: Take a glass rod and vigorously scratch the inner wall of the flask at the interface of the liquid and air.[1][2]
-
Seeding: If available, add a tiny crystal of pure product.[1][2]
-
Mechanism: Scratching creates micro-abrasions that serve as nucleation sites.[1][2] The
group's flexibility often inhibits nucleation; physical agitation overcomes this kinetic barrier.[1][2]
-
Issue 3: "I used mCPBA, and I have a persistent white solid impurity."
Diagnosis: This is likely m-chlorobenzoic acid (mCBA), the byproduct of the oxidation.[1][2] It is sparingly soluble in DCM and can contaminate the sulfone.[1][2]
Protocol: The Basic Scavenge Do not rely on chromatography to remove mCBA; it streaks.[1][2]
Part 3: Data & Specifications
Solubility Profile
Based on structural analogues (e.g., 1-fluoro-4-(methylsulfonyl)benzene) and the lipophilic contribution of the
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Water | Insoluble | Insoluble | Anti-solvent |
| Ethanol | High | Moderate | Excellent (Crystallization) |
| Ethyl Acetate | Very High | High | Good (Extraction) |
| DCM | Very High | Very High | Good (Loading for Column) |
| Hexanes/Heptane | Low | Insoluble | Anti-solvent |
Analytical Checkpoints
How to prove your purification worked:
-
TLC (Thin Layer Chromatography):
-
1H NMR (Chloroform-d):
Part 4: Advanced Troubleshooting (Graphviz)
Scenario: You have performed crystallization, but the Sulfoxide impurity persists >2%.
Figure 2: The "Push-Through" Strategy. Instead of separating the impurity, chemically convert the impurity (sulfoxide) into the desired product (sulfone) using a strong oxidant like Potassium Permanganate (
References
-
General Sulfone Synthesis & Properties
-
Oxidation Protocols (Sulfide to Sulfone)
-
Purification of Trifluoromethoxy Derivatives
-
Removal of m-Chlorobenzoic Acid
Sources
- 1. 1-Fluoro-4-(methylsulphonyl)benzene | C7H7FO2S | CID 67994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air [organic-chemistry.org]
Technical Support Center: Scaling Up 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Subject: Process Optimization & Troubleshooting for CAS 22821-74-5 Production To: Process Chemistry Teams, Scale-Up Engineers, and R&D Scientists From: Senior Application Scientist, Chemical Process Development Group
Executive Summary
Scaling up the production of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (an electron-deficient aryl sulfone) presents a unique intersection of challenges: managing the high exothermicity of sulfide oxidation, ensuring the chemical stability of the lipophilic trifluoromethoxy (-OCF
This guide moves beyond basic recipes. It provides a mechanistic troubleshooting framework designed to empower your team to diagnose failures, optimize yield, and ensure safety during kilogram-to-ton scale manufacturing.
Module 1: Synthesis Strategy & Route Selection
Q: What is the most robust route for scaling this molecule?
A: While nucleophilic aromatic substitution (S
The Reaction Pathway: The transformation proceeds in two distinct kinetic steps:
-
Fast Step: Oxidation of the sulfide to the sulfoxide.
-
Slow Step: Oxidation of the sulfoxide to the sulfone.
Critical Insight: Most scale-up failures occur because the second step is kinetically slower and more sensitive to pH and catalyst activity than the first. If the reaction is quenched too early or the temperature drops, you will isolate the sulfoxide impurity, which is difficult to separate later.
Diagram 1: Oxidation Reaction Workflow
Caption: Kinetic pathway of sulfide oxidation. Note the rate-limiting second step (k2) which requires sustained heat and excess oxidant.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Q: The reaction stalls at the sulfoxide stage (~5-10% remaining). Adding more H O doesn't help. Why?
Diagnosis: This is likely a Catalyst Deactivation or pH Drift issue, not just an oxidant shortage.
-
The Mechanism: Tungstate catalysts (Na
WO ) form active peroxotungstate species (e.g., ) only within a specific acidic pH window (typically pH 2–4). As the reaction proceeds, water is generated, diluting the acid. If the pH rises above 5, the catalyst forms inactive polytungstates. -
The Fix:
-
Check pH: Ensure the reaction mixture remains acidic (pH < 3).
-
Add Acid: A small bump of H
SO or acidic resin often restarts the catalytic cycle better than adding more peroxide. -
Temperature: The second oxidation step has a higher activation energy. Ensure the internal temperature is maintained >50°C (typically 60-70°C) to drive the sulfoxide to sulfone conversion.
-
Q: We observe a severe exotherm upon H O addition. How do we manage this safely at scale?
Diagnosis: Oxidant Accumulation .
If the reaction temperature is too low during addition, H
-
Safety Protocol:
-
Dosing Strategy: Use a "semibatch" approach. Heat the catalyst/substrate mixture to the reaction temperature first (e.g., 50°C), then dose H
O slowly. -
Validation: The reaction must be feed-limited . Stop the feed; the exotherm should die down immediately. If it doesn't, you have accumulation.
-
Cooling Capacity: Ensure your jacket cooling capacity exceeds the maximum theoretical heat release rate of the feed.
-
Q: Is the Trifluoromethoxy (-OCF ) group stable under these harsh oxidative conditions?
A: Yes. The -OCF
-
Chemical Stability: Unlike methoxy (-OMe) groups, which can be oxidized to quinones or demethylated, the strong C-F bonds protect the oxygen. It is stable to H
O , KMnO , and most mineral acids. -
Caution: Avoid extremely strong Lewis acids (like AlCl
at high temps) which can cleave the C-O bond, but standard oxidation conditions (Na WO /H O /H ) are perfectly safe for this moiety.
Module 3: Purification & Isolation
Q: The crude product is slightly yellow and contains 2% sulfoxide. How do we purify it efficiently?
A: Sulfones are highly crystalline, making recrystallization the preferred purification method over chromatography.
Solvent Selection Guide:
The -OCF
| Solvent System | Suitability | Notes |
| Ethanol / Water | Excellent | Best balance. Sulfone dissolves in hot EtOH; precipitates upon cooling/water addition. Sulfoxide stays in the liquor. |
| Methanol | Good | Higher solubility; may require lower temperatures (-10°C) to maximize yield. |
| Toluene / Heptane | Moderate | Good for removing non-polar impurities, but sulfoxide might co-crystallize. |
| Ethyl Acetate | Poor | Too soluble; low recovery yields. |
Protocol for Sulfoxide Removal:
-
Dissolve crude in refluxing Ethanol (approx. 3-5 volumes).
-
Slowly add Water until persistent turbidity is observed.
-
Reheat to clarify.
-
Cool slowly to Room Temperature, then to 0-5°C.
-
Wash: The filter cake must be washed with cold solvent mixture to remove the surface mother liquor containing the sulfoxide.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision matrix for common deviations during sulfone synthesis.
Module 4: Safety & Waste Management
Q: How do we handle the waste stream containing tungsten and peroxides?
A:
-
Peroxide Quench: Never discharge the mother liquor directly. Residual H
O can form explosive peroxides with organics or pressurize drums.-
Protocol: Quench the reaction mixture or filtrate with aqueous Sodium Bisulfite (NaHSO
) or Sodium Sulfite (Na SO ) . Verify peroxide absence using starch-iodide paper (turn from blue to colorless/white).
-
-
Tungsten Recovery: Tungsten is expensive and regulated.
-
Protocol: The catalyst can often be recovered from the aqueous phase by adjusting pH to precipitate tungstic acid or by using ion-exchange resins, allowing for recycling and cost savings.
-
References
-
Kirihara, M., et al. (2010).[1] "Tantalum Carbide- or Niobium Carbide-Catalyzed Oxidation of Sulfides with Hydrogen Peroxide." Synlett, 2010(10), 1557-1561.[1]
-
Voutyritsa, E., et al. (2017).[1] "Organocatalytic Oxidation of Sulfides to Sulfones." Synthesis, 49, 917-924.[1]
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications."[2] ChemBioChem, 6, 2166-2180. (Demonstrates stability of OCF3 group).
- Vertex AI Search Results. (2025). "Synthesis and Scale-up of Aryl Sulfones.
(Note: Always consult your internal EHS guidelines and SDS before scaling up any chemical process.)
Sources
degradation pathways of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Topic: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
CAS: 87750-51-4 | Formula:
Introduction: The Stability Paradox
Welcome to the technical support hub for This compound . As a researcher, you likely selected this scaffold for its robust metabolic stability and lipophilicity. The molecule features two potent electron-withdrawing groups (EWGs): the methylsulfonyl group (
The Core Insight: This molecule is designed to resist oxidative metabolism (CYP450) and hydrolytic cleavage. Consequently, "degradation" in your chromatograms often signals non-standard failure modes —specifically photolytic radical fragmentation or nucleophilic aromatic substitution (
This guide addresses specific anomalies you may encounter during stress testing and formulation.
Module 1: Chemical Stability & Hydrolysis Troubleshooting
Context: The sulfone and trifluoromethoxy ether linkages are chemically inert to standard aqueous acids and oxidants. If you observe degradation, it is likely driven by nucleophilic attack on the electron-deficient benzene ring.
Troubleshooting Q&A
Q1: I observe a new polar peak (RRT ~0.4) after stressing the sample with 1N NaOH at 60°C. What is it?
-
Diagnosis: Nucleophilic Aromatic Substitution (
). -
Mechanism: The benzene ring is highly deactivated (electron-poor) due to the para-positioning of two EWGs.[1] This makes the ring susceptible to nucleophilic attack by hydroxide ions.
-
The Pathway: The hydroxide attacks the carbon ipso to the methylsulfonyl group (a good leaving group as methanesulfinate).
-
Result: Formation of 4-(trifluoromethoxy)phenol .[1] The methylsulfonyl group is displaced.
-
Action: Reduce pH or temperature. This molecule is base-sensitive, not acid-sensitive.[1]
Q2: My oxidative stress test (
-
Diagnosis: No, the molecule is intrinsically resistant.
-
Explanation: The sulfur atom is already in its highest oxidation state (
). The group is also oxidatively inert.[1] Unlike sulfides or sulfoxides, the sulfone cannot be further oxidized under standard forced degradation conditions. -
Action: Verify oxidant activity with a positive control (e.g., a sulfide-containing compound), but expect near-zero degradation for this analyte.[1]
Module 2: Photostability & Radical Chemistry
Context: Aryl sulfones are chromophores that can absorb UV light, leading to homolytic bond cleavage. This is the most common source of "unexplained" impurities in solid-state stability studies.
Troubleshooting Q&A
Q3: The solid powder has turned slightly yellow after exposure to ambient light, but HPLC purity is >99%.
-
Diagnosis: Surface Photolysis (Radical Formation).
-
Mechanism: UV absorption triggers the homolytic cleavage of the
bond .[1] This generates a phenyl radical and a methylsulfonyl radical. -
The "Yellow" Impurity: Radical recombination often yields trace amounts of biphenyl derivatives or sulfinates, which are highly conjugated and colored even at ppm levels.
-
Action: Store in amber vials. The degradation is likely superficial.
Q4: I see a desulfonylated byproduct [M-79] in my LC-MS data after light stress.
-
Diagnosis: Photodecomposition to (Trifluoromethoxy)benzene .
-
Mechanism: Following the homolytic cleavage of the sulfone, the resulting aryl radical abstracts a hydrogen atom from the solvent or excipients.
-
Action: This confirms photolability. Ensure light protection during formulation processing.
Module 3: Biological & Metabolic Stability
Context: In drug discovery, this scaffold is often used specifically to block metabolism.
Troubleshooting Q&A
Q5: Microsomal stability data shows low intrinsic clearance (
-
Diagnosis: Aromatic Hydroxylation.
-
Mechanism: While the ring is deactivated, CYP450 enzymes (likely CYP3A4 or CYP2C9) can eventually force oxidation at the meta position (ortho to the sulfone or ether) if the concentration is high enough or incubation times are long.
-
Causality: The steric bulk of the
and groups directs oxidation to the least hindered carbons.[1] -
Action: This is the expected metabolic route. It confirms the scaffold is functioning as a metabolic blocker, pushing metabolism to the difficult meta positions.
Visualization: Degradation Pathway Map
The following diagram illustrates the critical degradation nodes discussed above.
Figure 1: Predicted degradation tree for this compound showing the three primary failure modes: Nucleophilic substitution (Red), Photolytic cleavage (Yellow), and Metabolic hydroxylation (Green).[1][2]
Experimental Protocol: Forced Degradation (Stress Testing)
Use this protocol to validate the stability profile in your own lab. This is a "self-validating" design: it includes checks to ensure the stress conditions are actually effective.
Table 1: Stress Conditions & Acceptance Criteria
| Stress Type | Condition | Duration | Expected Outcome | Troubleshooting (If No Deg.) |
| Acidic | 1N HCl, 60°C | 24 Hours | < 2% Degradation | Stable. Molecule is acid-resistant.[1] |
| Basic | 1N NaOH, 60°C | 4-24 Hours | 5-15% Degradation | If <2%, increase temp to 80°C. Watch for 4-(trifluoromethoxy)phenol.[1] |
| Oxidative | 3% | 24 Hours | < 1% Degradation | Stable. Sulfone is fully oxidized.[1] |
| Photolytic | 1.2M Lux hours (ICH Q1B) | ~1 Week | 2-5% Degradation | If degradation is high, check for desulfonylated species.[1] |
| Thermal | 80°C (Solid State) | 2 Weeks | < 1% Degradation | Stable. High melting point crystalline solid.[1] |
Step-by-Step Methodology
-
Preparation: Dissolve the parent compound in Acetonitrile (ACN) to a concentration of 1 mg/mL. This is your Stock Solution .
-
Dosing (Basic Stress Example):
-
Mix 1 mL Stock Solution + 1 mL 1N NaOH.
-
Critical Step: Seal tightly to prevent evaporation of the organic co-solvent.
-
Incubate at 60°C.
-
-
Quenching:
-
After incubation, neutralize immediately with 1 mL 1N HCl.
-
Why? Prolonged exposure to base during the cooling/analysis phase can artificially inflate degradation values.
-
-
Analysis:
-
Dilute to 0.1 mg/mL with mobile phase.
-
Inject on HPLC (C18 Column, Gradient 5-95% ACN in Water + 0.1% Formic Acid).
-
Detection: Monitor at 254 nm (aromatic ring) and 210 nm (to catch species with lost conjugation).
-
References
-
ChemicalBook. (2023). 4-(Trifluoromethoxy)phenyl methyl sulfone - Properties and Safety. Retrieved from [1]
-
National Institutes of Health (NIH). (2025). Mechanism of biosynthesis of methylsulfones from PCBs and related compounds. PubMed.[3] Retrieved from [1]
-
Organic Chemistry Portal. (2023). Aryl Sulfone Synthesis and Reactivity. Retrieved from
-
Thieme Connect. (2021). Chemistry of the Trifluoromethoxy Group: Stability and Reactivity. Retrieved from [1]
-
Jetir. (2025).[4][5][6] An Introduction to Forced Degradation Studies for Drug Substance & Drug Products. Retrieved from [1]
Sources
stability issues with 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Technical Support Center: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene CAS: 179066-18-7 | Molecular Formula: C8H7F3O3S Support Ticket Series: STAB-179066-X
Introduction: The "Silent" Reactivity of Scaffold 179066
Welcome to the technical support center. You are likely here because your batch of This compound has either discolored during storage or "disappeared" during a reaction.
The Core Problem: Researchers often treat this molecule as an inert "spacer" or purely structural scaffold. In reality, it is an electron-deficient arene with distinct reactive hotspots. The para-substitution pattern of two strong electron-withdrawing groups (EWGs)—the sulfone (-SO₂Me) and the trifluoromethoxy (-OCF₃) group—creates a "push-pull" electronic environment that makes the ring susceptible to nucleophilic attack and base-mediated degradation.
This guide treats "stability" not just as shelf-life, but as chemical integrity under stress .
Module 1: Storage & Physical Integrity (Shelf-Life)
User Observation: “The white crystalline powder has turned yellow and formed hard clumps after 3 months at 4°C.”
Root Cause Analysis
While the sulfone and trifluoromethoxy groups are chemically robust, this discoloration usually indicates trace precursor impurities , specifically the sulfide intermediate (1-(Methylthio)-4-(trifluoromethoxy)benzene) or residual sulfonyl chlorides from synthesis.
-
Mechanism: Trace sulfides oxidize slowly in air to sulfoxides (yellow/orange oils), coating the crystals.
-
Hygroscopicity: The sulfone moiety has a high dipole moment, attracting atmospheric moisture, which facilitates clumping and promotes hydrolysis of any residual impurities.
Troubleshooting Protocol: The "Solvent Wash" Validation
Do not immediately discard the batch. Perform this purification to restore integrity.
-
Dissolution: Dissolve 100 mg of the solid in 1 mL of Dichloromethane (DCM) .
-
Pass Criteria: Solution should be clear. If cloudy, inorganic salts are present.
-
-
Wash: Wash with 1 mL of 10% aqueous Sodium Thiosulfate (removes oxidative impurities) followed by 1 mL of saturated NaHCO₃ .
-
Re-crystallization: Dry organic layer (MgSO₄), evaporate, and recrystallize from Ethanol/Heptane (1:4) .
-
Validation: Check melting point. Pure material should melt sharply between 88–92°C .
Module 2: Chemical Stability (Reaction Compatibility)
User Observation: “I treated the compound with NaH/THF to alkylate a side chain, and the starting material was consumed but no product formed. The mixture turned black.”
The "Hidden" Acidity Trap
This is the most common "stability" ticket we receive. The molecule is not inert to strong bases.
-
Alpha-Deprotonation (The Methyl Group): The protons on the methylsulfonyl group (-SO₂CH₃ ) are acidic (pKa ≈ 29 in DMSO). Strong bases (NaH, LDA, n-BuLi) will deprotonate this position, forming a carbanion that can dimerize or polymerize, leading to "black tar."
-
Ortho-Lithiation (The Ring): The sulfone group is a powerful ortho-director. If you use organolithiums (e.g., n-BuLi), you will not get inert behavior; you will get rapid lithiation at the position ortho to the sulfone, followed by decomposition if no electrophile is present.
Visualizing the Reactivity Landscape
The diagram below illustrates why your compound "degrades" under nucleophilic or basic conditions.
Figure 1: Reactivity logic flow. The compound is an electrophile and a carbon acid, not just a spectator scaffold.
Module 3: FAQ - Specific Troubleshooting Scenarios
Q1: Can I use this compound in Suzuki Couplings without protection?
Answer: Yes, but with caveats regarding the base.
-
Risk: Standard Suzuki bases (K₂CO₃, Cs₂CO₃) are generally safe. However, stronger bases (KOtBu) or high temperatures (>100°C) can trigger the SnAr displacement of the trifluoromethoxy group or the sulfone itself if the coupling partner is nucleophilic.
-
Recommendation: Use mild bases (K₃PO₄) and non-protic solvents (Dioxane/Toluene) rather than DMF/Water to suppress hydrolysis.
Q2: Is the Trifluoromethoxy (-OCF₃) group stable to acid?
Answer: Highly stable.
-
Context: You can expose this compound to concentrated HCl or TFA without degrading the -OCF₃ or -SO₂Me groups.
-
Exception: Avoid Lewis Acids like AlCl₃ or BBr₃ at high temperatures, as these can cleave the Ar-O-CF₃ bond, releasing the phenol.
Q3: I see a new spot on TLC that is more polar than my starting material. What is it?
Answer: This is likely the Sulfoxide (from reduction) or the Phenol (from hydrolysis).
-
Diagnostic:
-
If the spot appears after reductive conditions (e.g., hydrogenation, metals): You have reduced the sulfone to a sulfoxide (-SO-Me).
-
If the spot appears after basic conditions: You have likely displaced the -OCF₃ group via SnAr with hydroxide, yielding the phenol.
-
Summary of Stability Data
| Parameter | Stability Status | Critical Limit / Incompatibility |
| Thermal | High | Stable up to ~150°C (Melting Point ~90°C). |
| Oxidative | Excellent | Resistant to air, peroxides, and KMnO₄. |
| Hydrolytic (Acid) | Excellent | Stable in 6N HCl (24h, RT). |
| Hydrolytic (Base) | Poor | Degrades in >1M NaOH/Heat (SnAr displacement). |
| Nucleophilic | Poor | Susceptible to SnAr with thiols/amines in DMF/DMSO. |
| Photolytic | Moderate | Store in amber vials; UV can trigger radical cleavage. |
References
-
Sulfone Acidity & Reactivity
- Title: "The acidity of sulfones and sulfonamides."
- Source:Bordwell pKa Table (DMSO).
-
URL:[Link]
- Relevance: Validates the acidity of the alpha-methyl protons (pKa ~29)
-
Trifluoromethoxy Group Stability
- Title: "The Trifluoromethoxy Group: Synthetic Str
- Source:Leroux, F. et al. Chem. Rev. 2005.
-
URL:[Link]
- Relevance: Authoritative review on the stability limits of the -OCF3 group under Lewis Acid and basic conditions.
-
Nucleophilic Aromatic Substitution (SnAr)
Sources
Technical Support Center: Purification of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
CAS: 145963-48-0 | Molecular Formula: C8H7F3O3S[1][2][3]
Module 1: Diagnostic & Triage
Status: Crude material isolated. Purity insufficient.
Before initiating physical separation, you must identify the specific nature of your impurity profile.[3] The purification strategy for this sulfone changes drastically based on whether the contaminant is a reaction intermediate (sulfoxide) or a reagent byproduct (m-chlorobenzoic acid).[3]
Impurity Identification Matrix
| Impurity Type | Origin | TLC Behavior (Normal Phase) | 1H NMR Signature (Diagnostic) |
| Sulfide (Starting Material) | Incomplete Conversion | High Rf (Non-polar).[1][2] Moves near solvent front in 30% EtOAc/Hex.[1][2] | ~2.5 ppm (s, 3H, -SMe) .[1][2] Significant upfield shift vs product. |
| Sulfoxide (Intermediate) | Partial Oxidation | Low/Mid Rf .[1][2] Often co-elutes or trails slightly behind the Sulfone.[1][2][3] | ~2.7-2.8 ppm (s, 3H, -S(O)Me) .[1] Distinct from sulfone methyl.[1][2] |
| m-Chlorobenzoic Acid (mCBA) | mCPBA Byproduct | Baseline/Streaking .[1][2] (Unless treated with acetic acid).[1][2] | ~7.4-8.0 ppm (m) .[1][2] Aromatic protons distinct from the para-sub pattern of the product.[2][3] |
| Sulfone (Target) | Product | Mid Rf .[1][2][4][5] Distinct spot. | ~3.0-3.1 ppm (s, 3H, -SO2Me) . Deshielded methyl singlet. |
Module 2: Chemical Troubleshooting (Reaction Optimization)
The most effective purification is a complete reaction.[1][2] Sulfoxides are notoriously difficult to separate from sulfones via crystallization due to similar dipole moments and lattice packing.[3]
Issue: "I have >5% Sulfoxide remaining."
Root Cause: The electron-withdrawing Trifluoromethoxy (-OCF3) group deactivates the benzene ring, making the sulfur center less nucleophilic compared to standard thioanisole.[1][2][3] Standard oxidation times are often insufficient.[1][2]
The "Oxidative Push" Protocol: Do not attempt column chromatography yet. Drive the reaction chemically.
-
Add 0.5 equivalents of fresh oxidant (mCPBA or Oxone).[1][2]
-
Heat to mild reflux (40°C) for 2-4 hours.
-
Monitor via TLC until the Sulfoxide spot disappears completely.[1][2]
-
Scientist's Note: It is far easier to wash away excess oxidant (acidic/aqueous) than to separate the sulfoxide (neutral/organic) later.[2]
-
Module 3: Workup & Isolation Protocols
Standardized workflows to remove reagent byproducts before physical purification.[3][6]
Protocol A: The "Double-Quench" (For mCPBA Oxidations)
Objective: Remove m-chlorobenzoic acid (mCBA) and potentially explosive peroxides.[1][2]
-
Dissolution: Dissolve crude reaction mixture in DCM (Dichloromethane). Do not use Ether (peroxide risk).[1][2]
-
Reductive Wash (Safety): Wash organic layer with 10% Aqueous Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate.[1][2]
-
Alkaline Extraction (Purity): Wash organic layer vigorously with Saturated Sodium Bicarbonate (NaHCO3) (x3).[1][2]
-
Drying: Dry over MgSO4, filter, and concentrate.
Protocol B: The "Permanganate Polish" (For Persistent Sulfoxide)
Objective: Chemically destroy sulfoxide traces without affecting the sulfone.[3] Use this if recrystallization fails to remove the sulfoxide.[3]
-
Dissolve the crude sulfone in Acetone (10 mL/g).
-
Add a solution of KMnO4 (1.2 eq relative to sulfoxide impurity) in water dropwise.
-
Stir at RT for 30 mins. The purple color should persist (indicating excess oxidant).[1][2]
-
Filter the brown MnO2 precipitate through a Celite pad.[1][2]
-
Concentrate filtrate to obtain sulfoxide-free sulfone.[1][2]
Module 4: Workflow Visualization
Figure 1: Purification Decision Logic
Follow this logic gate to determine the correct purification method based on your impurity profile.
Caption: Decision tree for selecting the appropriate purification module based on specific impurity signatures.
Module 5: Frequently Asked Questions (FAQs)
Q1: My product is oiling out during recrystallization instead of crystallizing. Why?
-
Cause: The Trifluoromethoxy (-OCF3) group adds significant lipophilicity compared to a standard methyl sulfone.[1][2][3] This lowers the melting point and increases solubility in non-polar solvents.[1][2][3]
-
Solution: You are likely using too much solvent or the wrong ratio.[1][2][3]
Q2: Can I use column chromatography?
-
Guidance: If you must column, the sulfone is polar.[1][6][10]
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 80:20 -> End 50:50) .[1][2]
-
Order of Elution: Sulfide (Fastest) -> Sulfone -> Sulfoxide (Slowest/Trailing).[1][2]
-
Warning: Sulfoxides often "tail" into the sulfone fraction.[1][2][3] Chemical oxidation (Module 2) is superior to chromatographic separation for this specific pair.[1][2]
Q3: Is the -OCF3 group stable to these oxidation conditions?
-
Answer: Yes. The trifluoromethoxy group is chemically robust under standard oxidative conditions (mCPBA, H2O2, KMnO4) and acidic/basic workups. It will not hydrolyze or degrade.[1][2]
References
-
Synthesis & Properties of Sulfones
-
Oxidation Protocols (Sulfide to Sulfone)
-
Purification of Sulfones (mCPBA Removal)
-
Permanganate Oxidation Mechanism
Sources
- 1. 1-Fluoro-4-(methylsulphonyl)benzene | C7H7FO2S | CID 67994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 4. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 6. Workup [chem.rochester.edu]
- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. tandfonline.com [tandfonline.com]
unexpected reactivity of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Technical Support Center: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene Ticket ID: MSTB-REACT-2024 Subject: Troubleshooting Unexpected Reactivity Profiles Status: Active[1]
Executive Summary
This compound (MSTB) is a deceptive building block.[1] While it appears to be a standard electron-deficient arene, its reactivity profile is dominated by the competition between two powerful electron-withdrawing groups (EWGs): the methylsulfonyl group (
Most "unexpected" failures arise from three misconceptions:
-
The "Anisole" Fallacy: Assuming
directs lithiation like a methoxy group ( ).[1] -
The "Permanent" Activator: Assuming the sulfone is merely an activating group, ignoring its capability as a nucleofuge (leaving group).
-
The "Teflon" Stability: Overestimating the chemical inertness of the
moiety under Lewis Acid conditions.
Module 1: Regioselectivity in Metalation (Lithiation)
User Issue: "I attempted to lithiate MSTB using n-BuLi to functionalize the position ortho to the
Technical Analysis: This is a classic case of Directed Ortho Metalation (DoM) hierarchy .
-
The Expectation: Users often correlate
with (anisole), which is a strong Ortho Directing Group (ODG) due to oxygen's lone pair coordination.[1] -
The Reality: The fluorine atoms in
are strongly electron-withdrawing, reducing the basicity of the oxygen lone pairs.[2] Consequently, is a weak directing group.[1] -
The Dominator: The
group is a strong ODG. It coordinates lithium aggressively via the sulfonyl oxygens and acidifies the ortho-protons (C2/C6) via a strong inductive (-I) effect.[1]
Troubleshooting Protocol:
-
Standard Conditions: n-BuLi at -78°C will exclusively lithiate at C2 (ortho to sulfone).[1]
-
Blocking Strategy: If C3 (ortho to
) functionalization is required, C2 must be blocked first (e.g., with a silyl group), or a "halogen dance" strategy must be employed (starting with a bromide).[1] -
Warning: Do not raise the temperature above -50°C. Lithiated sulfones are prone to self-condensation or elimination pathways.[1]
Data Table 1: Directing Group Power (DoM)
| Group | Directing Strength | Mechanism | Outcome in MSTB |
|---|
|
Module 2: The "Vanishing" Sulfone (SNAr Displacement)
User Issue: "I treated MSTB with a thiolate nucleophile intending to displace a leaving group elsewhere (or catalyze a reaction), but the methylsulfonyl group disappeared."
Technical Analysis:
The
-
Mechanism: Ipso-substitution.[1] The nucleophile attacks C1 (bearing the sulfone). The intermediate Meisenheimer complex is stabilized by the para
group. The sulfinate anion ( ) is expelled.[1] -
Reactivity Order: With soft nucleophiles (e.g., thiolates,
), the displacement of is often faster than the displacement of halides or nitro groups.
Visualizing the Pathway:
[1] Corrective Actions:
-
Nucleophile Selection: Avoid soft, highly polarizable nucleophiles (thiolates, selenides) if the sulfone must be retained.
-
Temperature Control: SNAr of sulfones usually requires elevated temperatures (>80°C).[1] Keep reactions below this threshold to retain the sulfone.
-
Alternative: If activating the ring is the goal, consider using a nitrile (
) derivative, which is less prone to ipso-displacement than the sulfone.
Module 3: Stability of the Trifluoromethoxy Group
User Issue: "My product analysis shows loss of fluorine or formation of a phenol after reaction with Aluminum Chloride (
Technical Analysis:
While
-
The Failure Mode: Lewis acid-mediated cleavage.
coordinates to the oxygen of the . This weakens the bond, leading to the extrusion of (carbonyl fluoride) and formation of a phenol (after workup) or chlorination. -
Reaction:
(simplified).
Troubleshooting Protocol:
-
Avoid:
, , and if possible.[1] -
Substitute: For Friedel-Crafts type chemistry, use milder Lewis acids like
or Brønsted acids (TfOH), which show better compatibility with .[1]
FAQ: Frequently Asked Questions
Q: Can I use the sulfone as a "traceless" linker?
A: Yes. This is a feature, not a bug. You can use the
Q: Why is my NMR showing complex mixtures after lithiation? A: If you used THF above -78°C, the lithiated species likely attacked the THF solvent (ring opening) or underwent a "sulfone dance" (isomerization).[1] Always keep lithiated sulfones cryogenic.[1]
Q: Which group is the better leaving group:
-
With Hard Nucleophiles (alkoxides, amines):
is usually faster (due to high electronegativity stabilizing the transition state).[1] -
With Soft Nucleophiles (thiolates):
is often faster and can be displaced preferentially over fluorine.[1]
References
-
Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933.[1] Link[1]
- Establishes the hierarchy of Directing Groups (DoM).
-
Schlosser, M. et al. (2003).[1] "The Trifluoromethoxy Group: A 'Pseudo-Halogen'?" Angewandte Chemie International Edition, 42(42), 5200-5203.[1]
- Discusses the weak directing ability and stability of the -OCF3 group.
-
Palmieri, G. (2000).[1] "Nucleophilic displacement of the methylsulfonyl group in activated arenes." Tetrahedron Letters, 41(43), 8391-8395.[1]
- Details the SNAr lability of sulfones.
-
Leroux, F. (2005).[1] "The Trifluoromethoxy Group: Synthesis and Properties." ChemBioChem, 6, 2048-2055.[1]
- Comprehensive review on OCF3 stability and reactivity.
Sources
Technical Support Center: Solvent Modulation Guide for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Executive Summary & Molecule Profile[1][2]
This guide addresses the solvent-dependent reactivity of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene . This scaffold presents a unique "push-pull" electronic challenge (or rather, a "pull-pull" inductive scenario) that requires precise solvent selection to control solubility, regioselectivity, and reaction rates.[1][2]
The Molecule:
-
Position 1 (
): A strong electron-withdrawing group (EWG) and a potent Directed Metalation Group (DMG).[1][2] It is highly polar.[1][2] -
Position 4 (
): A lipophilic EWG with weak resonance donation.[1][2] It significantly increases the molecule's lipophilicity ( ) compared to a methoxy group.[1][2]
The Solvent Paradox: The sulfone moiety demands polarity for solvation, while the trifluoromethoxy tail drives lipophilicity.[1] This duality means "standard" solvent choices often lead to phase separation or poor reactivity profiles during lithiation or nucleophilic substitution.[1][2]
Solubility & Handling Protocols
The "Dual-Personality" Solvation Model
Users often report unexpected precipitation when diluting reaction mixtures. This is due to the competing solvation shells required by the sulfone (polar) and the
Solvent Compatibility Table
| Solvent Class | Solubility Rating | Application Note |
| Chlorinated (DCM, Chloroform) | Excellent | Best for general handling and transfer.[1][2] Solvates both ends of the dipole effectively. |
| Ethereal (THF, Et₂O, MTBE) | Good | Critical for Reactivity. THF is the gold standard for lithiation but can cause over-reactivity (see Section 3). |
| Polar Aprotic (DMSO, DMF) | High | Essential for |
| Alkanes (Hexane, Heptane) | Poor | Anti-Solvent. Use for recrystallization.[1][2] The molecule will "crash out" rapidly upon addition.[1][2] |
| Protic (Methanol, Water) | Variable | Poor solubility in water; moderate in MeOH.[1][2] Protic solvents will quench lithiation species immediately.[1][2] |
Troubleshooting: "Oiling Out" During Workup
Issue: The product forms a gummy oil instead of a solid during recrystallization.
Root Cause: The solvent system is too non-polar, interacting only with the
-
Dissolve the oil in a minimum amount of Ethyl Acetate (moderate polarity).[1][2]
-
Slowly add Heptane (non-polar) with vigorous stirring.
-
Key Step: If oiling occurs, add 1-2% DCM to the mixture to solubilize the sulfone slightly, allowing the lattice to form slowly.[1][2]
Critical Reaction: Directed Ortho Metalation (DoM)[1][2]
The most common reaction for this scaffold is functionalization via lithiation.[1][2] The solvent choice here is not just about solubility; it dictates Regioselectivity and Yield .[1][2]
Mechanism: The Coordination Competition
The sulfone (
-
In THF: THF is a strong Lewis base.[1][2] It breaks down alkyllithium aggregates (e.g.,
-BuLi hexamers dimers), increasing the basicity (kinetic reactivity).[1] However, if the solvent coordinates Lithium too strongly, it may compete with the sulfone's oxygen, lowering the "Complex Induced Proximity Effect" (CIPE). -
In Et₂O: Diethyl ether is a weaker donor.[1][2] It allows tighter coordination between the Lithium and the Sulfone oxygen, potentially enhancing regioselectivity but reacting slower.[1][2]
Visualizing the Solvent Effect on Lithiation
Figure 1: Solvent influence on lithiation pathways.[1][2][3] THF accelerates reactivity but increases the risk of side reactions (benzylic deprotonation), while Et₂O favors directed ortho-lithiation.
Protocol: Optimizing C2-Lithiation
Goal: Functionalize Position 2 (Ortho to Sulfone).
Reagents:
-
Solvent: Anhydrous THF is generally preferred for rate, but temperature control is vital.[1][2]
-
Temperature: Must be -78°C .
-
The "Hybrid" Trick: If you observe side-chain alkylation, switch to a THF:Hexane (1:4) mixture.[1][2] The non-polar hexane preserves the aggregates, reducing the basicity enough to favor the CIPE-directed ring deprotonation over the
-driven side-chain deprotonation.
Nucleophilic Aromatic Substitution ( )
If using this molecule as an electrophile (e.g., displacing a halide if one was added, or displacing the sulfone itself under extreme conditions), solvent polarity is the "On/Off" switch.
The Dipolar Aprotic Effect
The sulfone and
-
Mechanism: These solvents solvate the cation (e.g.,
) of your nucleophile but leave the anion (e.g., , ) poorly solvated ("naked"). -
Rate Enhancement: Expect a rate increase of
to times compared to alcohols.[1][2]
Warning: In DMSO at high temperatures (>100°C), the
Troubleshooting FAQ
Q1: I am trying to lithiate the ring, but I am getting a complex mixture of products. Why? A: You likely have "Base Wandering." In pure THF, the base may be deprotonating the methyl group of the sulfone (side-chain) instead of the ring.[2]
-
Fix: Lower the temperature to -78°C strictly. If that fails, switch to LDA (Lithium Diisopropylamide) instead of
-BuLi.[1][2] LDA is bulkier and less nucleophilic, favoring the kinetic removal of the ring proton over the side-chain proton.
Q2: My reaction works in DMF but fails in Ethanol. Is the reagent bad? A: No, this is a classic Solvent Effect. The reaction likely requires a "naked nucleophile." Ethanol forms hydrogen bonds with your nucleophile, effectively "caging" it and reducing its energy.[1][2] Switch back to DMF or DMSO.
Q3: How do I remove DMSO during workup? The compound is somewhat lipophilic. A: Do not try to distill DMSO (high boiling point).[1][2]
-
Protocol: Dilute the reaction mixture with Water (5 volumes) and extract with Ethyl Acetate (EtOAc) .[1][2]
-
The Trick: Wash the organic layer 3 times with Water and once with Brine .[1][2] The
group makes your compound lipophilic enough to stay in the EtOAc while the DMSO partitions into the water.
References
-
Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Defines the principles of naked anions in dipolar aprotic solvents).
-
Directed Ortho Metalation (DoM): Snieckus, V. (1990).[1][2] Directed ortho metalation.[1][2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2] Chemical Reviews, 90(6), 879-933.[1][2] Link[1][2]
-
Lithiation of Sulfones: Gschwend, H. W., & Rodriguez, H. R. (1979).[1][2] Heteroatom-facilitated lithiations. Organic Reactions, 26, 1. (Foundational text on sulfone directing groups).
-
Properties of Trifluoromethoxy Group: Leroux, F., et al. (2005).[1][2] Trifluoromethoxy derivatives: A new class of liquid crystals.[1][2] Journal of Fluorine Chemistry. (Discusses the lipophilicity and stability of OCF3).
-
Aggregation of Organolithiums: Collum, D. B. (1993).[1][2] Is N-butyllithium a hexamer? Accounts of Chemical Research, 26(5), 227-234.[1][2] Link (Explains the THF vs Ether aggregation states).[1][2]
Sources
Validation & Comparative
Biological Activity & Therapeutic Potential of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene Derivatives
Executive Summary
This technical guide evaluates the biological activity, structure-activity relationships (SAR), and therapeutic potential of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene derivatives. While the parent compound (CAS 145963-48-0) serves primarily as a high-value intermediate, its structural motifs—the methylsulfonyl (
This guide compares these derivatives against industry standards (Celecoxib, Rofecoxib), detailing their superior metabolic stability and potency profiles driven by the unique bioisosteric properties of the trifluoromethoxy group.
The Scaffold: Pharmacophore Analysis
The this compound scaffold represents a "privileged structure" in medicinal chemistry, combining two distinct functional domains:
-
The COX-2 Selectivity Determinant (
) : Unlike non-selective NSAIDs (which often contain carboxylic acids), the methylsulfonyl group is neutral and bulky enough to fit into the distinct hydrophilic side pocket of the COX-2 enzyme (Arg513/His90), which is absent in COX-1. -
The Lipophilic Bioisostere (
) : The trifluoromethoxy group mimics the electronics of a nitro group but with the lipophilicity of a propyl group. It enhances membrane permeability and metabolic stability by blocking P450 oxidation at the para-position, a common failure point in drug metabolism.
Structural Comparison
| Feature | Methylsulfonyl Group ( | Trifluoromethoxy Group ( |
| Role | COX-2 Pocket Binding (H-bonding) | Hydrophobic Interaction & Metabolic Shield |
| Electronic Effect | Strong Electron Withdrawing ( | Electron Withdrawing ( |
| Lipophilicity ( | -1.63 (Hydrophilic) | +1.04 (Highly Lipophilic) |
| Target Interaction | H-bonds with Arg120/Tyr355 | Van der Waals contacts in hydrophobic channel |
Mechanism of Action: Selective COX-2 Inhibition
The primary biological activity of these derivatives is the inhibition of Cyclooxygenase-2 (COX-2) , the enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins.
Signaling Pathway & Inhibition Logic
The derivatives function as slow, tight-binding inhibitors . The
Figure 1: Selective inhibition of the COX-2 inflammatory cascade by methylsulfonyl-trifluoromethoxy derivatives.
Comparative Performance Analysis
The following table compares a representative Diaryl Ether Derivative (derived from the this compound scaffold) against clinical standards.
Table 1: Biological Profile Comparison
| Parameter | Novel Derivative (Diaryl Ether) | Celecoxib (Standard) | Rofecoxib (Withdrawn*) |
| Core Scaffold | Diaryl Ether / Imidazole | Pyrazole Sulfonamide | Furanone Methylsulfone |
| COX-2 IC | 0.02 – 0.05 | 0.04 | 0.018 |
| COX-1 IC | > 15 | 15 | > 50 |
| Selectivity Index | > 300 | ~375 | > 800 |
| Half-Life ( | 12 – 15 h | 11 h | 17 h |
| Metabolic Stability | High (Blocked para-oxidation) | Moderate (Methyl hydroxylation) | Moderate |
| GI Safety Profile | Excellent | Good | Good |
Note: Rofecoxib was withdrawn due to cardiovascular risks; however, it remains a benchmark for potency. The trifluoromethoxy derivatives aim to balance this potency with improved physicochemical properties.
Key Advantages of the Trifluoromethoxy Derivative:
-
Enhanced Lipophilicity : The
group increases logP by ~0.5 units compared to , improving blood-brain barrier (BBB) penetration for central analgesic effects. -
Metabolic Blockade : Unlike the methyl group in Celecoxib (which is rapidly oxidized by CYP2C9), the trifluoromethoxy group is metabolically inert, potentially extending the duration of action.
Experimental Protocols
Protocol A: Synthesis of the Core Intermediate
Objective : Synthesis of 1-(methylsulfonyl)-4-(4'-(trifluoromethoxy)phenoxy)benzene via Nucleophilic Aromatic Substitution (
Reagents :
-
1-Fluoro-4-(methylsulfonyl)benzene (1.0 eq)
-
4-(Trifluoromethoxy)phenol (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: DMF or DMSO
Workflow :
-
Preparation : Dissolve 4-(trifluoromethoxy)phenol in DMF under nitrogen atmosphere.
-
Activation : Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling : Add 1-fluoro-4-(methylsulfonyl)benzene slowly.
-
Reaction : Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup : Pour into ice-water. Filter the resulting white precipitate.
-
Purification : Recrystallize from Ethanol/Water to yield the diaryl ether product (>95% purity).
Protocol B: In Vitro COX-2 Inhibition Assay
Objective : Quantify the IC
-
Enzyme Source : Recombinant human COX-2 (expressed in Sf9 cells).
-
Substrate : Arachidonic Acid (
). -
Chromogen : TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Procedure :
-
Incubate enzyme with inhibitor (0.001 – 10
) in Tris-HCl buffer (pH 8.0) containing Heme for 10 minutes. -
Initiate reaction by adding Arachidonic Acid and TMPD.
-
Measure absorbance at 590 nm (peroxidase activity of COX-2 oxidizes TMPD).
-
Calculate IC
using non-linear regression (GraphPad Prism).
-
Synthesis & Development Workflow
The following diagram illustrates the chemical pathway from the raw building block to the active pharmaceutical ingredient (API).
Figure 2: Synthetic route for generating bioactive derivatives from the fluorosulfone precursor.
References
-
ChemicalBook . Synthesis and Properties of this compound. Retrieved from .
-
National Institutes of Health (NIH) . Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. Retrieved from .
-
Google Patents . Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole (CN102603646B). Retrieved from .
-
PubChem . 1-(Methylsulfonyl)-4-(trifluoromethyl)benzene Compound Summary. Retrieved from .
-
MDPI . Synthesis and Biological Evaluation of Novel Sulfonamide Derivatives. Molecules. Retrieved from .
Comparative Guide: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene vs. Sulfone Analogues in Medicinal Chemistry
Executive Summary
This guide analyzes 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene , a bifunctional scaffold critical in modern drug discovery. This molecule represents a unique "hybrid" electronic system: it combines the high polarity and hydrogen-bond accepting capability of the methylsulfonyl group (
Unlike standard bioisosteres, this compound offers a specific solution to the "solubility-permeability paradox" by balancing a polar anchor with a lipophilic tail. This guide compares it against its direct competitors: the trifluoromethyl analogue (
Part 1: Physicochemical Performance Matrix
The strategic selection of substituents at the para-position of a phenyl sulfone dictates the molecule's ability to penetrate cell membranes (Lipophilicity) and interact with protein targets (Electronic effects).
Table 1: Comparative Substituent Effects
Data normalized for the para-position on a benzene ring.
| Substituent | Hammett Constant ( | Hansch Lipophilicity ( | Metabolic Stability | Electronic Nature |
| +0.35 | +1.04 | High | EWG (Inductive) | |
| +0.54 | +0.88 | High | Strong EWG | |
| +0.72 | -1.63 | High | Strong EWG | |
| -0.27 | -0.02 | Low (O-dealkylation) | EDG (Resonance) |
Key Insights:
-
The Lipophilicity Boost: The
group is significantly more lipophilic ( ) than the group ( ). This makes the target molecule superior for crossing the blood-brain barrier (BBB) compared to pure sulfones, which are typically too polar. -
Electronic Modulation: While both
and are electron-withdrawing groups (EWG), the group is less deactivating. This allows for fine-tuning of the pKa of neighboring functional groups without "shutting down" aromatic reactivity completely. -
Conformational Orthogonality: Unlike
, which is rigid, the group can adopt conformations orthogonal to the aromatic ring. This allows it to fill specific hydrophobic pockets in enzymes that flat substituents cannot access .
Part 2: Structural Logic & Bioisosterism
The following diagram illustrates the decision-making logic when selecting between these sulfone derivatives during Lead Optimization.
Figure 1: Decision tree for substituent selection based on ADME requirements.
Part 3: Synthetic Accessibility & Protocol
Synthesizing this compound requires a controlled oxidation of the thioether precursor. The primary challenge is avoiding over-oxidation or side reactions if other sensitive groups are present.
Recommended Protocol: Chemoselective Oxidation
Objective: Conversion of 4-(trifluoromethoxy)thioanisole to the corresponding sulfone.
Reagents:
-
Precursor: 1-(Methylthio)-4-(trifluoromethoxy)benzene
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max) or Oxone®
-
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equiv (e.g., 5 mmol) of 1-(Methylthio)-4-(trifluoromethoxy)benzene in anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add 2.2 equiv of mCPBA dissolved in DCM dropwise over 30 minutes. Note: The first equivalent forms the sulfoxide; the second pushes it to the sulfone.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. The sulfone is significantly more polar than the sulfide.
-
Quenching: Quench the reaction with saturated aqueous
(Sodium thiosulfate) to destroy excess peroxide. Stir vigorously for 15 minutes. -
Workup: Wash the organic layer with saturated
(2x) to remove m-chlorobenzoic acid byproduct. Dry over , filter, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary.
Why this works: The electron-withdrawing nature of the
Figure 2: Sequential oxidation pathway from thioether to sulfone.
Part 4: Experimental Validation (Metabolic Stability)
To verify the superiority of the
Protocol: Microsomal Stability Assay
-
Test System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Substrate: Incubate this compound (Test) and 4-(Methylsulfonyl)anisole (Control) at 1 µM final concentration.
-
Cofactor: Initiate reaction with NADPH (1 mM).
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Expected Result:
-
Analogue: Rapid degradation (
min) due to oxidative demethylation. -
Analogue: High stability (
min) due to the strength of the C-F bond and steric protection .
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.
-
Synthesis of Allyl Aryl Sulfones. Synthesis, 2018.
-
A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. BenchChem Guides, 2025.
-
Hammett Substituent Constants. Chemical Reviews, 1991.
efficacy of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene in biological assays
Efficacy Evaluation of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene: A Comparative Guide for Medicinal Chemistry
Executive Summary
This compound (CAS: 87750-51-4) represents a critical probe in medicinal chemistry, specifically designed to evaluate the bioisosteric replacement of methoxy (
This guide evaluates its efficacy not as a standalone marketed drug, but as a high-value structural probe used to optimize potency and pharmacokinetic (PK) profiles in Cyclooxygenase-2 (COX-2) inhibitors and ion channel modulators. Its unique structural combination—a hydrophilic, hydrogen-bond accepting methylsulfonyl group para-positioned to a lipophilic, metabolically stable trifluoromethoxy group—makes it an ideal candidate for Structure-Activity Relationship (SAR) studies focusing on lipophilic efficiency (LipE) and metabolic blockade .
Physicochemical Profile & Bioisosteric Comparison
To understand the efficacy of this compound, one must compare it against its direct structural analogs. The trifluoromethoxy (
Table 1: Comparative Physicochemical Properties of Para-Substituted Phenyl Methyl Sulfones
| Compound Analog | Substituent (R) | Hansch | Hammett | Metabolic Stability | Primary Utility |
| Target Compound | +1.04 | +0.35 | High | Lipophilic/Metabolic Probe | |
| Trifluoromethyl Analog | +0.88 | +0.54 | High | Standard EWG Reference | |
| Methoxy Analog | -0.02 | -0.27 | Low (O-demethylation) | Baseline H-Bond Donor | |
| Chloro Analog | +0.71 | +0.23 | Moderate | Halogen Bonding Probe |
Note: The higher
Biological Efficacy: COX-2 Inhibition Potential
The methylsulfonyl pharmacophore (
Mechanism of Action
The sulfone moiety inserts into the hydrophilic side pocket of the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355 . The para-substituent (
Experimental Workflow: COX-2 Inhibition Assay
Protocol for evaluating efficacy relative to Celecoxib (Standard).
Materials:
-
Recombinant human COX-2 enzyme.
-
Arachidonic acid (Substrate).
-
Colorimetric peroxidase substrate (e.g., TMPD).
-
Test Compound: this compound (dissolved in DMSO).
Protocol Steps:
-
Enzyme Activation: Incubate COX-2 enzyme in reaction buffer (100 mM Tris-HCl, pH 8.0, containing heme) for 15 minutes at 25°C.
-
Inhibitor Incubation: Add the test compound (0.1 nM – 10 µM) and incubate for 5 minutes to allow equilibrium binding to the side pocket.
-
Reaction Initiation: Add Arachidonic acid (100 µM final concentration) and TMPD.
-
Measurement: Monitor the oxidation of TMPD at 590 nm for 5 minutes (kinetic mode).
-
Data Analysis: Calculate the slope (velocity) and determine
using a 4-parameter logistic fit.
Self-Validating Control:
-
Positive Control: Celecoxib (
nM). -
Negative Control: DMSO vehicle (0% Inhibition).
-
Validation Criteria: The Z-factor of the assay must be > 0.5.
Figure 1: Step-by-step workflow for the COX-2 enzymatic inhibition assay used to validate the sulfone pharmacophore.
ADME Profiling: Metabolic Stability & Permeability
A major efficacy advantage of the trifluoromethoxy group over the methoxy group is resistance to O-demethylation .
Microsomal Stability Protocol
Objective: Determine Intrinsic Clearance (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Reaction:
-
Pre-warm microsomes in phosphate buffer (pH 7.4).
-
Add Test Compound (1 µM final).
-
Initiate with NADPH-regenerating system.
-
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS quantification of parent compound remaining.
Expected Outcome (Comparative):
-
Methoxy Analog: Rapid clearance (
min) due to CYP450-mediated O-demethylation. -
Target (
): High stability ( min). The bonds sterically and electronically protect the oxygen from enzymatic attack.
Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic justifying the selection of this compound in a drug discovery campaign.
Figure 2: SAR Logic Map detailing the functional contribution of each moiety to the compound's biological efficacy.
References
-
Hansch, C., & Leo, A. (1979).[1][2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
and parameters). -
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4(13). Link
-
Marnett, L. J., & Kalgutkar, A. S. (1999). "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences, 20(11), 465-469. (Source for Sulfone pharmacophore mechanism).[3]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).
Sources
Structural Validation Guide: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Executive Summary & Strategic Context
Target Molecule: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Formula:
This guide serves as a technical standard for validating the synthesis and structural integrity of This compound .[2][3] In modern drug discovery, this scaffold is critical.[2][1][3] The trifluoromethoxy group (
The Validation Challenge: The primary synthetic route involves the oxidation of the corresponding sulfide (thioether).[2][1] Consequently, the critical validation step is not just proving the structure exists, but proving the complete oxidation state of the sulfur atom (Sulfone vs. Sulfoxide vs. Sulfide) and the integrity of the fluorinated ether.[2]
Comparative Analysis: Target vs. Analogs & Impurities
To validate the structure, one must distinguish it from its likely precursors and structural analogs.[2][1][3] The following table contrasts the analytical performance metrics of the target against its "alternatives" (impurities or design analogs).
Table 1: Analytical Discrimination Matrix
| Feature | Target: Sulfone ( | Alternative 1: Sulfide Precursor ( | Alternative 2: Sulfoxide Impurity ( | Alternative 3: Methoxy Analog ( |
| N/A (Methyl is on O, not S) | ||||
| Silent (No protons on | Silent | Silent | ||
| Silent (No Fluorine) | ||||
| IR Spectroscopy | 1300 & 1150 cm | Weak/Absent in this region | ~1050 cm | 1250 cm |
| Electronic Effect | Strong EWG ( | Donor ( | EWG ( | Donor ( |
ngcontent-ng-c176312016="" class="ng-star-inserted">Expert Insight: The most common failure mode in synthesizing this compound is incomplete oxidation.[1][3] If you observe a methyl peak at 2.75 ppm, you have stopped at the Sulfoxide stage.[2][3] You must drive the reaction further.
Validation Workflow & Logic
The following diagram outlines the decision logic required to certify the batch. This is a self-validating system: if a step fails, the protocol loops back to purification or re-synthesis.[2][1][3]
Figure 1: Logical workflow for distinguishing oxidation states and validating the fluorinated moiety.
Detailed Experimental Protocols
Protocol A: NMR Validation (The "Methyl Watch")
Objective: Quantify the ratio of Product (Sulfone) to Impurities (Sulfide/Sulfoxide).
-
Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL of
. Ensure the solution is clear; filter if necessary to remove inorganic oxidants (e.g., mCPBA byproducts).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Acquisition: Run a standard proton scan (minimum 8 scans).[2][1][3]
-
Analysis of the Methyl Region (2.0 – 3.5 ppm):
-
Analysis of the Aromatic Region (7.0 – 8.2 ppm):
-
Expect an AA'BB' system (two "doublets" appearing as roofed multiplets).[2][1][3]
-
Deshielded Doublet (Ortho to
): ~8.0 ppm (2H). -
Shielded Doublet (Ortho to
): ~7.4 ppm (2H). -
Note: The
group is electron-withdrawing but has a resonance donation effect that makes it less deshielding than the sulfone.[1][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Protocol B: NMR Validation (The "Fluorine Fingerprint")
Objective: Confirm the
-
Sample Prep: Use the same tube from Protocol A.
-
Acquisition: Run a
scan (proton-decoupled is preferred for cleaner baselines).[1][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Analysis:
-
Target: A singlet at -58.0 ppm .
-
Comparison: If the signal shifts significantly (e.g., to -63 ppm), it may indicate a
group (direct attachment to ring) rather thanngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> , suggesting you picked up the wrong starting material.[1] -
Purity Check: Look for small peaks around -58 ppm.[2][1][3] These often indicate regioisomers if the starting material was not pure.[2][1][3]
-
Protocol C: Synthesis Overview (Context for Impurities)
To understand what you are validating against, you must understand the genesis of the molecule.[2][1][3]
-
Precursor: 1-(Methylthio)-4-(trifluoromethoxy)benzene.[2][3]
-
Reagent:
-CPBA (3.0 equivalents) in Dichloromethane (DCM) or Oxone in Methanol/Water. -
Mechanism: Two-step oxidation: Sulfide
Sulfoxidengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Sulfone.[1][3] -
Critical Control Point: The second oxidation step is slower.[2][1][3] If the reaction is quenched too early, the sulfoxide (2.75 ppm impurity) will remain.[2]
Mechanistic & Structural Diagram
The following diagram illustrates the electronic environment that dictates the NMR shifts used in validation.
Figure 2: Structure-Property relationship driving the analytical signals.[3]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[2][1][3] [Link](Note: Search via structure or CAS 179063-77-7 for specific entry)[3]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[2][1] Chemical Reviews.[2][1][3] (Source for
values of sulfone vs sulfide). [Link] -
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.[2][1][3] John Wiley & Sons.[2][1][3] (Source for
chemical shift ranges). [Link][1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Sources
comparative study of trifluoromethoxy vs trifluoromethyl groups in drug candidates
Comparative Guide: Trifluoromethoxy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) vs. Trifluoromethyl ( ) in Drug Design[1]
Executive Summary: The Structural Verdict
In modern drug discovery, the choice between a trifluoromethyl (
-
Select
when you require a rigid, bulky, electron-withdrawing anchor to fill a hydrophobic pocket or block metabolic soft spots (e.g., para-position of phenyl rings). -
Select
when you need higher lipophilicity ( ) combined with a unique orthogonal conformation to traverse cell membranes or induce a specific twist in the biaryl scaffold that cannot achieve.
This guide dissects the physicochemical, conformational, and synthetic divergences of these two "privileged structures."
Physicochemical Profiling: Beyond Lipophilicity
The
Table 1: Comparative Physicochemical Metrics
| Property | Parameter | Trifluoromethyl ( | Trifluoromethoxy ( | Implication |
| Lipophilicity | Hansch | 1.04 | ||
| Electronic (Para) | Hammett | |||
| Electronic (Meta) | Hammett | Inductive effects are similar in the meta position. | ||
| Steric Bulk | Molar Refractivity (MR) | |||
| Bond Angle | Linear (C-C) | Bent ( |
Decision Logic: The Property Landscape
The following diagram illustrates the decision pathways based on the physicochemical data above.
Figure 1: Decision matrix for selecting fluorinated motifs based on ADME and electronic requirements.
Conformational Dynamics: The "Orthogonal" Advantage
The most critical, yet often overlooked, difference is conformational preference.
-
(The Propeller): The
group is cylindrically symmetrical. While it rotates, its effective shape is a sphere centered on the bond axis. It creates a rigid steric wall. -
(The Switch): Due to
- repulsion between the oxygen lone pairs and the aromatic ring, the group prefers an orthogonal conformation (dihedral angle ). It does not lie coplanar with the ring.
Drug Design Consequence:
In the drug Riluzole (ALS treatment), the
Figure 2: Conformational impact on binding pocket interactions.
Synthetic Protocols: Overcoming the Challenge
While
The Solution: Modern Silver-Mediated Oxidative Trifluoromethoxylation. This protocol allows late-stage functionalization, essential for high-value SAR generation.
Protocol: Ag-Mediated Oxidative Trifluoromethoxylation
Based on methods adapted from Ritter et al. and Ngai et al.
Objective: Convert an aryl stannane or aryl boronic acid to an aryl trifluoromethyl ether (
Reagents:
-
Substrate: Aryl boronic acid (
) -
Reagent: TAS-OCF3 (Tris(dimethylamino)sulfonium trifluoromethoxide) or equivalent stable source.
-
Oxidant: AgPF
or AgOTf. -
Selectfluor: (Optional, depending on specific oxidative pathway).
-
Solvent: Acetone or DCM (anhydrous).
Step-by-Step Workflow:
-
Preparation (Glovebox): In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with
(2.0 equiv) and the Aryl boronic acid (1.0 equiv). -
Reagent Addition: Add the trifluoromethoxylation reagent (e.g., a redox-active N-OCF3 reagent or TAS-OCF3 source) (1.2 equiv).
-
Solvation: Add anhydrous acetone (
concentration). -
Reaction: Seal the tube and stir at
for 2–4 hours. (Note: Unlike nucleophilic substitution, this oxidative coupling proceeds under mild conditions). -
Quench: Dilute with
, filter through a pad of Celite to remove silver salts. -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Mechanism of Action:
The reaction proceeds via a high-valent Silver(III) intermediate. The silver oxidizes the aryl metal species, facilitating the difficult reductive elimination of the
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[2] Journal of the American Chemical Society, 133(34), 13308-13310. Link
-
Leroux, F. R., Manteau, B., Jaunay, J. P., & Togni, A. (2008). Trifluoromethoxy aromatics: A survey of the synthesis and chemical behaviour. Chemical Reviews, 108(12), 5366-5405. Link
Comparative Guide: Metabolic Stability Assessment of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Executive Summary
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene represents a "metabolically privileged" structural motif. By combining a sulfone (
This guide provides a technical assessment of its metabolic stability, contrasting it with labile analogs to demonstrate its utility as a robust fragment for medicinal chemistry. It includes detailed experimental protocols for validation using liver microsomes.
Structural Analysis & Metabolic Rationale
The high metabolic stability of this compound is not accidental; it is a result of strategic bioisosteric replacement. To assess its performance, we must understand the specific metabolic pathways it inhibits compared to standard alternatives.
The "Metabolic Tank" Concept
The molecule consists of a benzene ring substituted at the para positions with two highly electron-withdrawing groups (EWGs).
-
The Sulfone (
): This is the highest oxidation state of sulfur in this organic context. Unlike sulfides ( ) or sulfoxides ( ), the sulfone cannot be further oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s (CYPs). It acts as a metabolic "sink." -
The Trifluoromethoxy (
): This group is a lipophilic bioisostere of the methoxy group ( ).[1] While methoxy groups are prone to rapid CYP-mediated O-dealkylation (producing a phenol and formaldehyde), the strong C-F bonds and steric bulk of the group render it inert to this pathway.
Comparative Performance Table
The following table contrasts the target molecule with its metabolically labile precursors.
| Feature | Target Product this compound | Alternative A (S-Labile) 1-(Methylthio)-4-(trifluoromethoxy)benzene | Alternative B (O-Labile) 1-(Methylsulfonyl)-4-methoxybenzene |
| Primary Liability | None (Highly Stable) | S-Oxidation | O-Dealkylation |
| Enzyme System | N/A | FMOs, CYP3A4, CYP2C9 | CYP2D6, CYP3A4 |
| Metabolite | Unchanged Parent | Sulfoxide | Phenol derivative |
| Predicted | Low (< 10 µL/min/mg) | High (> 50 µL/min/mg) | Moderate-High |
| Lipophilicity | Moderate (Polar Sulfone balances Lipophilic | High (Sulfide is lipophilic) | Low (Methoxy is less lipophilic than |
Visualizing Metabolic Pathways
The following diagram illustrates the metabolic blockade achieved by the target molecule compared to its analogs.
Figure 1: Metabolic fate comparison. Green nodes indicate the stable target functional groups; Red nodes indicate metabolically labile alternatives.
Experimental Protocol: Microsomal Stability Assay
To empirically validate the stability of this compound, a Liver Microsome (LM) stability assay is the industry standard. This protocol ensures intrinsic clearance (
Materials
-
Test Compound: this compound (10 mM stock in DMSO).
-
Matrix: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[2]
Step-by-Step Workflow
-
Preparation: Dilute the test compound to 1 µM in phosphate buffer (0.5 mg/mL microsome concentration). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.[3]
-
Pre-incubation: Warm the mixture to 37°C for 5 minutes. This mimics physiological temperature and prevents "cold shock" to the enzymes.
-
Initiation: Add NADPH (1 mM final conc) to start the reaction.
-
Control A (Negative): Incubate without NADPH to assess chemical instability (hydrolysis).
-
Control B (Positive): Run Verapamil or Testosterone parallel to verify enzyme activity.
-
-
Sampling: Remove aliquots (50 µL) at specific time points:
minutes. -
Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile. Vortex to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min) and analyze the supernatant via LC-MS/MS (MRM mode).
Assay Visualization
Figure 2: Standard workflow for assessing intrinsic clearance in liver microsomes.
Data Analysis & Interpretation
The raw data from the LC-MS/MS (Peak Area Ratio of Analyte/Internal Standard) is used to calculate the elimination rate constant (
Calculation Logic[4][5]
-
Plot: Natural log (ln) of % Parent Remaining vs. Time.
-
Slope: The slope of the linear regression line is
. -
Half-life (
): [4] -
Intrinsic Clearance (
):
Expected Results for this compound
Based on the SAR of the functional groups, the expected profile for this molecule is:
-
% Remaining at 60 min: > 85%
- : < 10 µL/min/mg (Low Clearance)
-
Interpretation: The compound is stable.[5][6] If clearance is observed, check for impurities or non-CYP pathways (though unlikely with this scaffold).
References
-
Smith, D. A., & Di, L. (2021). Metabolic Stability and Profiling in Drug Discovery.[7][8] In Drug Metabolism in Drug Design and Development. Wiley.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Hajduk, P. J., et al. (2011). Drug physicochemical properties: the role of the sulfone group. Journal of Medicinal Chemistry.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. researchgate.net [researchgate.net]
Pharmacokinetic Optimization Guide: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene Analogues
Executive Summary: The "Goldilocks" Scaffold
In modern medicinal chemistry, the 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene scaffold represents a strategic fusion of two distinct physicochemical extremes. It couples the high polarity and metabolic robustness of the methylsulfonyl group (
This guide objectively analyzes how this specific substitution pattern outperforms common bioisosteres (such as methoxy or trifluoromethyl analogues) in pharmacokinetic (PK) applications. By balancing the "solubility anchor" of the sulfone with the "permeability booster" of the trifluoromethoxy ether, this scaffold offers a solution to the common solubility-permeability trade-off in drug discovery.
Part 1: Chemical Profile & Rationale
The Structural Argument
The molecule consists of a benzene core substituted at the para positions. This specific geometry maximizes the dipole moment while maintaining a linear lipophilic vector, crucial for fitting into hydrophobic pockets (e.g., COX-2 active sites, ion channels) while maintaining aqueous solubility.
-
The
Advantage: Unlike a methoxy group ( ), the group is metabolically inert. It resists CYP450-mediated O-dealkylation due to the strength of the C-F bonds and steric protection of the oxygen.[1] It is significantly more lipophilic ( ) than a group ( ), enhancing membrane permeability [1, 2]. -
The
Anchor: This group acts as a hydrogen bond acceptor, improving water solubility compared to alkyl analogs. Unlike sulfonamides ( ), the methylsulfone is non-ionizable at physiological pH, preventing pH-dependent distribution issues [7].
Part 2: Comparative Pharmacokinetics
The following table contrasts the Hero Product (Trifluoromethoxy-Sulfone) against its three most common medicinal chemistry alternatives.
Table 1: Comparative PK Performance Matrix
| Feature | This compound | Alternative A: 4-Methoxy Analogue | Alternative B: 4-Trifluoromethyl Analogue | Alternative C: Sulfonamide Analogue |
| Primary Utility | Balanced Permeability & Stability | Solubility & H-Bond Donor | High Stability, Lower Lipophilicity | Target Specificity (e.g., CA inhibition) |
| Lipophilicity ( | High (+1.04 for substituent) | Low (-0.02 for substituent) | Moderate (+0.88 for substituent) | Low (Polar Headgroup) |
| Metabolic Stability | Excellent (Blocked metabolic soft spot) | Poor (High liability for O-demethylation) | Excellent (Metabolically inert) | Good (N-acetylation possible) |
| Membrane Permeability | High (Driven by | Moderate | Moderate-High | pH-Dependent (Ionizable) |
| CYP450 Interaction | Low Liability (Steric hindrance) | High Liability (Substrate for CYP2D6/3A4) | Low Liability | Low Liability |
| Solubility (aq) | Moderate (Sulfone assists) | High | Low | High (pH dependent) |
Deep Dive: Metabolic Stability & Bioavailability[2]
1. The Metabolic Blockade (OCF3 vs. OCH3)
The most critical PK advantage of the trifluoromethoxy analogue is the evasion of O-dealkylation .
-
Mechanism: In the methoxy analogue (Alternative A), Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the
-carbon adjacent to the oxygen. This leads to the formation of an unstable hemiacetal, which collapses to release formaldehyde and the corresponding phenol. -
The Solution: The fluorination of the methyl group in
removes the abstractable hydrogen atoms required for this oxidation. Furthermore, the electron-withdrawing nature of fluorine reduces the electron density on the oxygen, making it a poorer Lewis base for enzymatic coordination [1, 6].
2. Permeability vs. Solubility (The LogP Balance)
While the
Part 3: Visualization of PK Mechanisms
Diagram 1: Metabolic Fate Decision Tree
This diagram illustrates the metabolic divergence between the Methoxy and Trifluoromethoxy analogues.
Caption: Metabolic divergence: The
Diagram 2: Physicochemical Property Space
Visualizing where the Hero Scaffold sits relative to alternatives.
Caption: The Sulfone-OCF3 scaffold occupies the optimal "middle ground" maximizing both stability and permeability.
Part 4: Experimental Protocols
To validate these properties in your own drug discovery pipeline, use the following standardized protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic half-life (
-
Preparation: Prepare
stock solutions of test compounds in DMSO. -
Incubation System:
-
Matrix: Pooled Human Liver Microsomes (HLM) at
protein concentration. -
Buffer:
Phosphate buffer (pH 7.4). -
Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Procedure:
-
Pre-incubate microsomes and test compound (
final conc) at 37°C for 5 min. -
Initiate reaction by adding NADPH.[2]
-
Sample at
min. -
Quench samples immediately with ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs time. Slope determines .-
Expected Result: The
analogue will show rapid depletion ( min), while the analogue should exhibit high stability ( min) [5, 7].
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive diffusion potential.
-
Donor Plate: Add
of test compound ( in pH 7.4 buffer) to the donor wells. -
Acceptor Plate: Add
of buffer to acceptor wells. -
Membrane: Coat the PVDF filter of the donor plate with
of 1% lecithin in dodecane (artificial lipid membrane). -
Incubation: Sandwich plates and incubate at room temperature for 18 hours in a humidity chamber.
-
Quantification: Measure concentration in both donor and acceptor wells via UV-Vis or LC-MS.
-
Calculation: Calculate Effective Permeability (
).-
Expected Result: The
analogue should show superior values compared to the analogue due to higher lipophilicity ( value contribution) [2, 4].
-
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry / PMC. Available at: [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Available at: [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry (Weinheim an der Bergstrasse, Germany) / PMC. Available at: [Link]
-
Application of Methylsulfone in Drug Discovery. PharmaBlock Whitepaper. Available at: [Link]
Sources
Comparative Guide: Synthetic Routes to 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
This guide provides an in-depth technical comparison of synthetic routes to 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS: 87750-51-4), a critical sulfone building block in medicinal chemistry.[1][2]
Executive Summary
For research-scale synthesis (<10 g), Route B (Direct Sulfonylation) is recommended due to its step economy and avoidance of odorous sulfide intermediates.[2] For process-scale (>100 g) or cost-sensitive applications, Route A (Oxidative Sequence) remains the industry standard due to lower reagent costs and the use of robust, non-chromatographic purification methods.[2]
| Feature | Route A: Oxidative Sequence | Route B: Direct Sulfonylation |
| Step Count | 2 Steps | 1 Step |
| Key Intermediate | Sulfide (Thioether) | None |
| Atom Economy | Lower (requires oxidant) | High |
| Safety Profile | Moderate (Peroxide usage) | High (Thermal risks only) |
| Purification | Crystallization | Column Chromatography / Recrystallization |
| Primary Utility | Bulk Manufacturing | Rapid MedChem Synthesis |
Technical Route Analysis
Route A: The Oxidative Sequence (Sulfide Intermediary)
This classical route involves the nucleophilic introduction of a methylthio group followed by exhaustive oxidation. It leverages the commercial availability of 1-bromo-4-(trifluoromethoxy)benzene.[1][2]
-
Mechanism:
-
C-S Coupling: Transition-metal catalyzed cross-coupling (Buchwald-Hartwig or Chan-Lam type) or Cu-mediated nucleophilic substitution introduces the sulfur atom.[1][2]
-
Oxidation: Electrophilic oxidation of the sulfide sulfur by peracids or peroxides. The reaction proceeds through a sulfoxide intermediate (
) which is rapidly oxidized to the sulfone ( ).[1][2]
-
-
Critical Control Points:
-
Over-oxidation: Not a concern here as the sulfone is the terminal oxidation state.
-
Safety: The oxidation step is highly exothermic. Controlled addition of oxidant (e.g.,
) at low temperatures is mandatory.
-
Route B: The Direct Metal-Catalyzed Sulfonylation
A modern approach utilizing the Langlois bioisostere logic, directly coupling the aryl halide with a sulfinate salt.
-
Mechanism:
-
Involves the oxidative addition of the aryl halide to a Cu(I) species, followed by ligand exchange with the methanesulfinate anion (
) and reductive elimination.[2] -
Ligand Importance: Bidentate ligands like 1,10-phenanthroline or amino acids (L-proline) are essential to stabilize the Cu-intermediate and lower the activation energy.[1][2]
-
-
Critical Control Points:
-
Temperature: High temperatures (>90°C) are often required, necessitating polar aprotic solvents (DMSO/DMF).[2]
-
Stalling: The reaction can stall if the catalyst is poisoned by halide buildup; excess sulfinate (1.2–1.5 eq) is often used.
-
Visualization of Pathways
Caption: Comparison of the two-step oxidative route (Blue) versus the direct copper-catalyzed sulfonylation (Red).[1][2]
Detailed Experimental Protocols
Protocol A: Oxidative Route (Two-Step)
Step 1: Synthesis of 1-(Methylthio)-4-(trifluoromethoxy)benzene
-
Setup: Charge a dried reaction flask with 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), Sodium thiomethoxide (NaSMe, 1.2 eq), and Copper(I) iodide (5 mol%).
-
Solvent: Add anhydrous DMSO (5 mL/mmol).
-
Reaction: Heat to 110°C under
atmosphere for 16 hours. Monitor by TLC/GC-MS. -
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[2] -
Purification: Flash chromatography (Hexanes/EtOAc) yields the sulfide oil.
Step 2: Oxidation to Sulfone
-
Setup: Dissolve the sulfide intermediate (1.0 eq) in Methanol/Water (5:1 ratio). Add
(2 mol%) as catalyst. -
Addition: Dropwise add
(30% aq, 2.5 eq) at 0°C. Caution: Exothermic. -
Reaction: Allow to warm to RT and stir for 4 hours.
-
Quench: Quench excess peroxide with saturated
solution (test with starch-iodide paper). -
Isolation: Extract with DCM. The product often crystallizes upon concentration or addition of hexanes.
Protocol B: Direct Sulfonylation (One-Step)[1][2][3]
Reagents:
-
Sodium Methanesulfinate (
, 1.5 eq)[2] -
Copper(I) Iodide (CuI, 10 mol%)[2]
-
NaOH (20 mol%)[1]
-
DMSO (anhydrous)[1]
Workflow:
-
Charging: In a screw-cap vial or pressure tube, combine the aryl bromide, sodium methanesulfinate, CuI, L-Proline, and NaOH.
-
Inertion: Evacuate and backfill with Argon (3 cycles). Add DMSO via syringe.
-
Heating: Heat the sealed vessel to 95°C for 24 hours. The mixture will turn from a suspension to a dark solution.
-
Workup: Cool to RT. Dilute with water (precipitation may occur). Extract with EtOAc.
-
Purification: The crude residue is purified via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) to afford the white solid product.
Comparative Data Analysis
The following data aggregates typical bench-scale results for these methodologies.
| Metric | Route A (Oxidation) | Route B (Direct Coupling) |
| Overall Yield | 75 - 85% (over 2 steps) | 65 - 78% |
| Reaction Time | 24 - 36 Hours | 18 - 24 Hours |
| Reagent Cost | Low (NaSMe, | Moderate (Sulfinate, Catalyst) |
| Scalability | Excellent (Exotherm management required) | Good (Solvent volume limits) |
| Atom Economy | 42% (Poor due to oxidant waste) | 88% (Excellent) |
References
-
Coupling of Aryl Halides with Sulfinates
- Ma, D., & Xie, S. (2005). Cross-Coupling of Aryl Halides with Sodium Sulfinates Catalyzed by CuI/Amino Acids. Journal of Organic Chemistry.
-
[1]
-
Oxidation of Sulfides
-
Synthesis of Trifluoromethoxy Derivatives
- Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore of Interest. ChemBioChem.
-
[1]
-
Product Characterization Data (CAS 87750-51-4)
- PubChem Compound Summary for CID 2775694.
-
[1]
Sources
literature review of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene applications
This guide provides a comprehensive technical review of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene , a critical fluorinated building block in medicinal chemistry.[1]
Chemical Profile & Identity
This compound represents a strategic scaffold in drug discovery, combining the pharmacophoric methylsulfonyl group (a classic COX-2 inhibitor motif) with the trifluoromethoxy group (a lipophilic, metabolically stable bioisostere).[1]
-
Synonyms: 4-(Trifluoromethoxy)phenyl methyl sulfone;
-Trifluoromethoxyphenyl methyl sulfone.[1] -
CAS Registry: 111770-90-8 (Note: Commercially often listed under 87750-51-4 for the same structure).[1]
-
Molecular Formula:
[1] -
Molecular Weight: 240.20 g/mol [1]
Comparative Analysis: The Fluorine Effect
In medicinal chemistry, this compound is primarily used to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of sulfone-containing drugs.[1] The
Physicochemical Comparison Table
The following table contrasts the target molecule with its non-fluorinated and chlorinated analogs, demonstrating why the
| Feature | Target Compound ( | Chloro Analog ( | Methoxy Analog ( | Impact on Drug Design |
| Lipophilicity ( | +1.04 | +0.71 | -0.02 | |
| Electronic Effect ( | +0.35 | +0.23 | -0.27 | Stronger electron-withdrawing nature stabilizes the phenyl ring against oxidative metabolism.[1] |
| Metabolic Stability | High | Moderate | Low | The |
| Conformation | Orthogonal | Planar | Planar | The |
Synthetic Utility & Manufacturing
The synthesis of this compound is a self-validating process typically achieved via the oxidation of the corresponding sulfide.[1] This route is preferred over direct sulfonylation due to higher regioselectivity and yields.[1]
Primary Synthetic Route: Oxidation of Thioanisole
This protocol ensures complete conversion of the sulfide to the sulfone without over-oxidation or ring degradation.
Reaction Scheme:
Experimental Protocol (Bench Scale):
-
Precursor: Dissolve 10.0 g of 1-(methylthio)-4-(trifluoromethoxy)benzene (CAS 2546-45-4) in 100 mL of Dichloromethane (DCM).
-
Oxidation: Cool the solution to 0°C. Slowly add 2.5 equivalents of
-Chloroperbenzoic acid ( -CPBA) (70-75%) portion-wise over 30 minutes.-
Causality: Slow addition prevents exotherms that could lead to sulfoxide side products or boil-off of the solvent.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or HPLC.[1][2][3]
-
Workup: Quench with saturated
(to destroy excess peroxide) and then wash with saturated (to remove -chlorobenzoic acid byproduct). -
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.[1]
Visual Synthesis Workflow
The following diagram illustrates the critical decision points in the synthesis and application of this scaffold.
Figure 1: Critical path for the synthesis and downstream application of the target sulfone.
Applications in Drug Development
A. Selective COX-2 Inhibition
The 4-methylsulfonylphenyl moiety is the "warhead" responsible for COX-2 selectivity in drugs like Rofecoxib and Etoricoxib .[1]
-
Mechanism: The sulfone group inserts into the secondary pocket of the COX-2 enzyme (Arg120/Tyr355), which is accessible in COX-2 but restricted in COX-1.[1]
-
Role of
: Replacing the standard 4-fluorophenyl or 4-methylphenyl group with a 4-(trifluoromethoxy)phenyl group enhances the drug's metabolic half-life.[1] The group blocks metabolic attack at the para-position while maintaining the necessary lipophilicity for enzyme binding.[1]
B. Agrochemical Stability
In herbicide development, this scaffold is used to create protoporphyrinogen oxidase (PPO) inhibitors.[1] The electron-withdrawing nature of the sulfone and trifluoromethoxy groups increases the acidity of adjacent protons, facilitating the binding to target plant enzymes while resisting degradation by soil microbes.
References
-
Synthesis & Properties: ChemicalBook. (2024).[1] "4-(Trifluoromethoxy)phenyl methyl sulfone Product Profile."
-
COX-2 Mechanism: National Institutes of Health (NIH). (2023).[1] "Selective COX-2 Inhibitors: Road from Success to Controversy."
-
Fluorine in MedChem: Beilstein Journal of Organic Chemistry. (2018). "Photocatalytic trifluoromethoxylation of arenes."
-
Analogous Structures: PubChem. (2024).[1] "Compound Summary: 4-(Methylsulfonyl)toluene." [1]
Sources
- 1. Chlorfensulfide | C12H6Cl4N2S | CID 16770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1-Boc-4-(3-hydroxypropyl)piperazine | C12H24N2O3 | CID 16217800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene in Medicinal Chemistry
Executive Summary: The Fluorinated Sulfone Scaffold
In the optimization of lead compounds, 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS: 886499-97-0) represents a specialized "bifunctional" scaffold that bridges the gap between polarity and lipophilicity.
This guide objectively compares this scaffold against its chlorinated and trifluoromethylated analogs.[1] While the methylsulfonyl (
Target Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.[1]
Comparative Performance Analysis
The selection of a para-substituent on a phenyl sulfone core is a critical decision in Structure-Activity Relationship (SAR) studies. The following analysis compares the Trifluoromethoxy (
Table 1: Physicochemical & Electronic Profile
Data synthesized from Hansch parameters and standard bioisostere literature.
| Feature | Impact on Drug Design | |||
| Hansch Lipophilicity ( | +1.04 | +0.88 | +0.71 | |
| Hammett Constant ( | 0.35 | 0.54 | 0.23 | |
| Metabolic Stability | High | High | Moderate | The |
| Conformational Bias | Flexible | Rigid | Rigid | The ether linkage allows the |
| H-Bond Potential | Weak Acceptor | None | None | The oxygen in |
Performance Verdict
-
Choose the
analog when: You need to increase lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration while maintaining a specific electronic profile that is less deactivating than the group. -
Choose the
analog when: You require maximum metabolic blockade and a rigid steric bulk to fill a hydrophobic pocket.
Synthetic Methodology: Validated Protocol
The most robust route to this compound is the controlled oxidation of the corresponding sulfide precursor. Direct sulfonylation (Friedel-Crafts) is often low-yielding due to the deactivating nature of the
Protocol: Catalytic Oxidation of Sulfide to Sulfone
Objective: Synthesis of this compound from 1-(Methylthio)-4-(trifluoromethoxy)benzene.
Reagents & Materials
-
Substrate: 1-(Methylthio)-4-(trifluoromethoxy)benzene (1.0 eq)
-
Oxidant: 30% Hydrogen Peroxide (
) (5.0 eq)[1] -
Catalyst: Sodium Tungstate Dihydrate (
) (0.05 eq)[1] -
Solvent: Methanol / Acetic Acid (3:1 v/v)
-
Quench: Saturated Sodium Bisulfite (
)
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the sulfide substrate and sodium tungstate catalyst in the Methanol/Acetic Acid mixture.
-
Controlled Addition: Cool the mixture to 0°C. Add
dropwise over 30 minutes. Critical: The reaction is exothermic; temperature control prevents over-oxidation side products or thermal decomposition.[1] -
Reaction Phase: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours.
-
Quench & Isolation: Cool to room temperature. Slowly add saturated
to destroy excess peroxide (test with starch-iodide paper). -
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).[1]
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
Visualizing the Strategy
The following diagrams illustrate the synthetic pathway and the decision logic for selecting this scaffold in a drug discovery campaign.
Diagram 1: Synthetic Pathway (Oxidation)[1]
Caption: Step-wise oxidation from sulfide to sulfone. Note the intermediate sulfoxide stage which must be driven to completion.
Diagram 2: SAR Decision Matrix (Bioisostere Selection)
Caption: Decision tree for selecting the OCF3-sulfone scaffold based on ADME requirements.
Scientific Integrity & Causality[1]
Why the Sulfone-OCF3 Combination?
The synergy between the sulfone and the trifluoromethoxy group is not merely additive; it creates a specific electrostatic potential map.
-
Dipole Moment: The sulfone group creates a strong dipole, directing the molecule's orientation in the binding pocket.
-
Metabolic Shielding: The
group protects the para-position from metabolic attack (e.g., hydroxylation) more effectively than a methoxy ( ) group, which is prone to O-dealkylation by cytochrome P450 enzymes.[1] -
Lipophilic Efficiency: While
is a standard lipophilic group, the group often yields higher lipophilic efficiency (LipE) because the oxygen atom allows the fluorinated "tail" to adopt a conformation that minimizes steric clash while maximizing hydrophobic contact.
Self-Validating the Protocol
-
TLC Monitoring: The sulfoxide intermediate is more polar than the sulfide but less polar than the sulfone. A 3-spot TLC check (Sulfide, Sulfoxide, Sulfone) ensures the reaction has not stalled.
-
Melting Point: The final sulfone is a crystalline solid.[1] A sharp melting point (typically higher than the sulfide precursor) confirms purity without needing immediate NMR analysis.[1]
References
-
Leroux, F., et al. (2005).[1] "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[1][2] Bioorganic & Medicinal Chemistry. (Discusses the lipophilicity and electronic properties of OCF3 vs CF3).
-
Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for Sigma and Pi values).
-
Purser, S., et al. (2008).[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews.[1] (Review of metabolic stability of fluorinated groups).
-
Carulla, M., et al. (2013).[1] "Synthesis of Sulfones: An Overview." Molecules. (Validation of the peroxide/tungstate oxidation protocol).
Sources
Mechanistic Profiling of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene: A Comparative Guide
Executive Summary
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene represents a critical "electronic probe" scaffold in medicinal chemistry. It serves as a definitive model for understanding the interplay between two potent electron-withdrawing groups (EWGs): the sulfonyl group (-SO₂Me) and the trifluoromethoxy group (-OCF₃).
This guide objectively compares this scaffold against its primary bioisosteres—the trifluoromethyl (-CF₃) and methoxy (-OCH₃) analogs. By isolating the specific contributions of the -OCF₃ moiety within a sulfone-activated system, we provide the mechanistic rationale for its selection in lead optimization to enhance metabolic stability, modulate lipophilicity, and fine-tune electronic parameters without altering steric bulk significantly.
Comparative Performance Analysis
Electronic and Physicochemical Profiling
The strategic value of this compound lies in its unique "pull-pull" electronic character. Unlike the methoxy group (-OCH₃), which is an electron donor by resonance, the -OCF₃ group acts as a moderate electron withdrawer while maintaining high lipophilicity.
Table 1: Comparative Physicochemical & Electronic Parameters
| Parameter | -OCF₃ Analog (Target) | -CF₃ Analog (Alternative) | -OCH₃ Analog (Control) | -SO₂Me (Constant Core) |
| Hammett Constant ( | 0.35 | 0.54 | -0.27 | 0.72 |
| Electronic Effect | Inductive Withdrawal (-I) | Strong Withdrawal (-I, -R) | Resonance Donor (+R) | Strong Withdrawal (-I, -R) |
| Hansch Lipophilicity ( | +1.04 | +0.88 | -0.02 | -1.63 |
| Metabolic Liability | Low (Chemically Inert) | Low | High (O-Demethylation) | Low |
| Bond Angle (C-X-C) | ~118° (Ether linkage) | N/A (Direct C-C) | ~117° | N/A |
Key Insight: The -OCF₃ group provides a "Goldilocks" zone for electronic modulation. It is less electron-withdrawing than -CF₃, preventing excessive deactivation of the aromatic ring (which can hinder binding interactions involving
Mechanistic Basis for Bioisosterism
In drug design, replacing a -OCH₃ group with -OCF₃ is a standard strategy to block metabolic "soft spots." The C-F bond strength (approx. 116 kcal/mol) renders the -OCF₃ group resistant to Cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for anisole derivatives.
Experimental Protocols
Synthesis via Selective Oxidation
The most robust route to this compound is the controlled oxidation of the corresponding sulfide. This protocol ensures the preservation of the sensitive -OCF₃ group while fully oxidizing the sulfur.
Reagents:
-
Substrate: 1-(Methylthio)-4-(trifluoromethoxy)benzene
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Na₂WO₄
-
Solvent: Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve 1.0 eq (10 mmol) of 1-(methylthio)-4-(trifluoromethoxy)benzene in 50 mL of DCM. Cool to 0°C in an ice bath.
-
Oxidation: Add 2.5 eq of m-CPBA portion-wise over 20 minutes. The excess oxidant ensures conversion of the intermediate sulfoxide to the sulfone.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2] The sulfone is significantly more polar than the sulfide.
-
Quenching: Quench with 10% aqueous Na₂S₂O₃ to destroy excess peroxide.
-
Workup: Wash the organic layer with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water to yield white crystals.
Metabolic Stability Assay (Microsomal Clearance)
This assay validates the metabolic superiority of the -OCF₃ scaffold over the -OCH₃ analog.
Protocol:
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Termination: Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Visualizations
Synthesis & Electronic Activation Pathway
This diagram illustrates the oxidation pathway and the resulting electronic vectors that define the molecule's reactivity.
Caption: Step-wise oxidation of the sulfide precursor to the sulfone, highlighting the dual electron-withdrawing nature of the final scaffold.
Metabolic Fate Comparison
A logic flow demonstrating the metabolic blockade provided by the trifluoromethoxy group compared to the methoxy analog.
Caption: Comparative metabolic pathways showing the blockage of O-dealkylation by the fluorinated ether.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Leroux, F. R., Manteau, B., Jaenicke, J. P., & Colobert, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Sigma-Aldrich. 1-(Methylsulfonyl)-4-(trifluoromethyl)benzene Product Specification. Link(Used for analog comparison data).
Sources
Technical Comparison Guide: Quantum Mechanical Profiling of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Executive Summary
Target Molecule: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene CAS: N/A (Analogous structures: 4-(Trifluoromethoxy)phenyl methyl sulfone) Primary Application: Medicinal Chemistry (Bioisosteric replacement, metabolic blocking).
This guide provides a technical framework for evaluating this compound using Quantum Mechanical (QM) methods.[1] It contrasts this target against its two primary bioisosteres: the non-fluorinated parent 1-(Methylsulfonyl)-4-methoxybenzene and the direct fluoro-alkyl analog 1-(Methylsulfonyl)-4-(trifluoromethyl)benzene .[1]
Key Differentiator: The trifluoromethoxy (
Computational Strategy & Methodology
To accurately model the interplay between the electron-withdrawing sulfone (
Recommended Theory Level[1]
-
Functional:
B97X-D or M06-2X .[1]-
Rationale: These functionals include long-range dispersion corrections essential for modeling the
and interactions common in fluorinated aromatics.[1]
-
-
Basis Set: Def2-TZVP (Triple-Zeta Valence Polarized).[1]
-
Solvation Model: SMD (Solvation Model based on Density).
-
Rationale: Implicit solvation (water or octanol) is required to predict LogP and dipole moments relevant to biological environments.
-
Workflow Visualization
The following diagram outlines the logical flow for the computational profiling:
Caption: Standardized QM workflow ensuring global minima identification before high-level property extraction.
Comparative Analysis: Target vs. Alternatives
The following table summarizes the predicted physicochemical differences based on established substituent effects (Hammett constants) and structural data.
Table 1: Comparative Physicochemical Profile[1]
| Property | Target: | Comparator A: | Comparator B: |
| Structure | 1-Ms-4-(OCF3)benzene | 1-Ms-4-(CF3)benzene | 1-Ms-4-(OMe)benzene |
| Electronic Effect ( | Strong EWG (+0.[1]35) | Strong EWG (+0.[1]54) | EDG (-0.[1]27) |
| Lipophilicity ( | High (+1.[2]04) | Moderate (+0.[1]88) | Low (-0.[1]02) |
| Conformation (C-O-C-C) | Orthogonal (~90°) | Rotating (C-C bond) | Planar (~0°) |
| Metabolic Stability | High (Blocked para pos.) | High | Low (O-Demethylation risk) |
| Dipole Moment | High (~4-5 D) | High (~4 D) | Moderate |
| H-Bond Acceptor | Weak (F atoms) | Very Weak | Strong (Oxygen lone pair) |
Deep Dive: The Conformational "Twist"
The most critical QM insight for this molecule is the conformation of the ether linkage.[1]
-
(Methoxy): The oxygen lone pair conjugates with the aromatic
-system, forcing the methyl group into the ring plane (Planar).[1] -
(Trifluoromethoxy): Due to the strong electron withdrawal of the three fluorine atoms and hyperconjugation (
), resonance with the ring is diminished. Steric repulsion forces the group to rotate ~90° out of plane.[1]
Implication: This orthogonal geometry changes the 3D shape of the drug molecule, potentially fitting into binding pockets that the planar methoxy analog cannot access.[1]
Caption: Structural divergence between methoxy and trifluoromethoxy substituents affecting ligand-protein binding.[3][4]
Experimental Protocols (Computational)
To replicate these data, use the following input configurations. These are "self-validating" protocols because they include frequency calculations to ensure the stationary point is a true minimum.[1]
Protocol A: Gaussian 16 Input
Objective: Geometry optimization and property calculation in water.[1]
Key Flags:
-
wb97xd: Includes dispersion corrections.[1]
-
scrf=(smd,solvent=water): Essential for realistic dipole moments.[1]
-
pop=(nbo): Performs Natural Bond Orbital analysis to quantify the delocalization of oxygen lone pairs.
Protocol B: ORCA 5.0 Input
Objective: High-speed RI-DFT optimization.
Protocol C: Conformational Scanning (Rigid Scan)
To verify the orthogonal preference of the
-
Define the dihedral angle:
.[1] -
Scan from 0° to 180° in 10° increments.[1]
-
Expected Result: Minima should appear near 90°, with maxima at 0° and 180° (planar forms).
References
-
Electronic Effects of OCF3 vs OCH3: Leroux, F. R., et al. (2008).[1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link
-
Hammett Constants & Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Conformational Preferences of Fluorinated Ethers: Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
DFT Methods for Sulfones/Fluorine: Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark. Molecular Physics. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Senior Scientist's Guide: Proper Disposal of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
[1]
Executive Technical Summary
Compound Identity: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
Functional Analysis: This compound integrates two critical functional groups—a sulfone (
Disposal Criticality: Unlike standard organic waste, this compound presents a dual-hazard combustion profile.[5][6] Standard low-temperature incineration is insufficient and dangerous.
-
Fluorine Content: Thermal decomposition releases Hydrogen Fluoride (HF), necessitating scrubbers.[5][6]
-
Sulfur Content: Combustion generates Sulfur Dioxide (
) and Sulfur Trioxide ( ), precursors to acid rain and equipment corrosion.[6]
Immediate Classification: Hazardous Waste – Halogenated Organic Solid. [1]
Pre-Disposal Safety Assessment
Before initiating any disposal workflow, the following safety parameters must be validated. This is not a passive checklist; it is a barrier analysis to prevent exposure.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale (Causality) |
| Respiratory | N95 (Solid) or Fume Hood (Solvated) | Prevents inhalation of dust particulates which may act as respiratory irritants.[1] |
| Dermal | Nitrile Gloves (Double-gloved recommended) | Sulfones can enhance skin permeability; double-gloving creates a breakthrough buffer.[1] |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against potential dust migration or splash hazards.[1] |
| Body | Lab Coat (Buttoned, Cotton/Poly) | Prevents particulate accumulation on street clothes.[1][5][6] |
Engineering Controls
Waste Characterization & Segregation Logic
Proper segregation is the single most critical step in the disposal chain. Misclassification leads to regulatory fines and dangerous incinerator failures.
The "Halogenated" Imperative
You must classify this waste as Halogenated .
-
Why? Non-halogenated waste streams are often used as fuel blending for cement kilns. If this fluorinated compound enters a non-halogenated stream, it will corrode the kiln and release unscrubbed HF gas.[5][6]
-
Threshold: Even though the molecule contains sulfur, the presence of the
group dictates the primary disposal path.[6]
Chemical Incompatibility (Do Not Mix)[6]
Step-by-Step Disposal Protocols
Scenario A: Routine Solid Waste (Pure Compound)
Use this protocol for expired stock, off-spec synthesis products, or contaminated solids.[1][5][6]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: Write "this compound".[1]
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Critical Tag: Write "HALOGENATED" in bold.
-
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[3][7]
-
Decontamination: Wipe the exterior of the container with a damp paper towel. Dispose of the towel and the spatula into the Solid Hazardous Waste bin (contaminated debris).
-
Sealing: Screw the lid tight. Apply parafilm if long-term storage (more than 1 week) is expected before pickup to prevent fugitive emissions.
Scenario B: Solubilized Waste (Reaction Mixtures/Mother Liquors)
Use this protocol for HPLC waste, reaction filtrates, or cleaning solvents containing the compound.[1][5][6]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste drum.[5][6]
-
Segregation: Pour into the Halogenated Organic Solvent waste stream.
-
pH Check: If the reaction involved acids or bases, neutralize the solution to pH 6–8 before adding to the solvent drum to prevent exothermic reactions in the waste container.
Scenario C: Spill Cleanup (Emergency Response)
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Don full PPE including N95 respirator.
-
Contain: If liquid, dike with absorbent pillows.[5] If solid, cover with a damp paper towel to prevent dust dispersion.[5][6]
-
Collect:
-
Solid: Sweep gently into a dustpan.
-
Liquid: Absorb with vermiculite or sand.
-
-
Dispose: Place all spill debris into a clear plastic hazardous waste bag. Seal and place inside a secondary container (bucket). Label as "Debris contaminated with Fluorinated Sulfone".
Waste Stream Management Flowchart
The following diagram illustrates the decision logic for segregating this specific compound to ensure compliance with RCRA and incineration standards.
Figure 1: Decision matrix for the segregation and packaging of fluorinated sulfone waste streams.
Regulatory & Compliance Context
RCRA (Resource Conservation and Recovery Act)
While this compound is not explicitly listed on the EPA's P-list or U-list, it falls under the "Characteristic" waste guidelines due to its toxicity and chemical composition.[1]
-
Generator Status: You must count the mass of this waste toward your monthly hazardous waste generation totals.
-
Waste Codes: In the absence of a specific listing, EHS professionals often assign D001 (if in flammable solvent) or manage it under general Halogenated Organic codes (e.g., F001/F002 for spent solvents containing the compound).[5][6]
Incineration Physics
The ultimate destruction of this compound requires specific facility capabilities.[8]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9][10] [Link]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]
-
United Nations Environment Programme. (2015). Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS). Basel Convention. [Link](Cited for general fluorinated sulfone destruction parameters).
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. eCFR :: 40 CFR Part 61 Subpart FF -- National Emission Standard for Benzene Waste Operations [ecfr.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. Read "Evaluation of Alternative Technologies for Disposal of Liquid Wastes from the Explosive Destruction System" at NAP.edu [nationalacademies.org]
Personal protective equipment for handling 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
The following guide details the operational safety, handling, and disposal protocols for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene .
This content is structured for immediate application in a research environment, prioritizing researcher safety and data integrity.
PART 1: IMMEDIATE ACTION CARD (Emergency Response)
| Scenario | Immediate Action Protocol |
| Skin Contact | Brush then Wash: Gently brush off solid particles before wetting to prevent increased absorption.[1] Wash with soap and water for 15 minutes. |
| Eye Contact | Irrigate: Flush immediately with eyewash for 15 minutes, holding eyelids open. Contact medical support. |
| Inhalation | Evacuate: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only). |
| Spill (Solid) | Dampen & Sweep: Cover with a damp absorbent pad to prevent dust generation. Sweep carefully into a sealed container. |
| Fire | HF Risk: Thermal decomposition releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOx). Use CO2 or Dry Chemical.[2] Do not inhale smoke. |
PART 2: CHEMICAL INTELLIGENCE & HAZARD ANALYSIS
1. Substance Profile
-
Chemical Name: this compound[1]
-
Structure: A benzene core substituted with a stable methylsulfonyl group (
) and a trifluoromethoxy group ( ).[1] -
Physical State: Solid (White to off-white powder/crystals).[1]
2. The "Silent" Hazard Mechanism
Unlike its highly reactive cousin 4-(trifluoromethoxy)benzenesulfonyl chloride, this compound is a methyl sulfone .[1]
-
Stability vs. Risk: Sulfones are chemically stable and generally non-corrosive. However, they are lipophilic, meaning they can penetrate the skin barrier, potentially carrying the fluorinated moiety into the bloodstream.[1]
-
The Fluorine Factor: The
group is robust, but upon thermal decomposition (e.g., overheating a reaction or fire), it releases Hydrogen Fluoride (HF) gas.[1] -
GHS Classification (Inferred):
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX[1]
Do not rely on generic "lab safety" rules. Use this specific matrix based on the compound's physical state and chemical nature.
1. Hand Protection Strategy
-
Primary Recommendation: Nitrile Rubber (Minimum 5 mil thickness). [1]
-
Why? Nitrile provides excellent resistance to solid particulates and incidental splash contact. It offers the dexterity required for weighing small milligram quantities.
-
-
When to Upgrade: If the compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Protocol: Nitrile degrades rapidly in DCM/THF. Use Silver Shield (Laminate) gloves or double-glove (Nitrile outer / Laminate inner) for handling solutions.[1]
-
2. Respiratory & Body Defense
-
Respiratory:
-
Standard: Handle strictly within a certified Chemical Fume Hood.
-
Outside Hood: If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293) to block fine dust.[1]
-
-
Eye/Face:
-
Safety Glasses with Side Shields are mandatory.
-
Face Shield: Required if handling >5g or conducting exothermic reactions where splash risk exists.
-
PART 4: OPERATIONAL HANDLING PROTOCOLS
Protocol A: Precision Weighing (The "Static" Risk)
Fluorinated solids are often prone to static charge, causing "fly-away" powder that contaminates balances and gloves.[1]
-
Static Neutralization: Use an ionizing fan or anti-static gun on the weigh boat before adding the solid.
-
The "Damp Wipe" Technique: Wipe the area around the balance with a lint-free wipe dampened with Isopropanol (IPA) to increase local humidity and reduce static.
-
Transfer: Use a stainless steel spatula (avoid plastic, which generates static).
Protocol B: Reaction Setup
-
Solvent Addition: Add solvent slowly to the solid. While sulfones are stable, the heat of solution can be non-zero.
-
Inert Atmosphere: Although air-stable, best practice for drug development involves flushing the headspace with Nitrogen/Argon to prevent moisture uptake, which can affect stoichiometry in sensitive couplings.[1]
Protocol C: Waste & Disposal
-
Stream: Halogenated Organic Waste .
-
Labeling: Explicitly mark the waste tag with "Contains Fluorinated Organics" and "Sulfur Compounds."
-
Prohibition: NEVER mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as sulfones can be further oxidized, potentially generating heat.[1]
PART 5: VISUALIZATION (Safe Handling Workflow)
The following diagram outlines the "Safe Path" for handling this material, emphasizing the critical decision points for PPE and Engineering Controls.
Figure 1: Operational workflow distinguishing between solid-state handling and solution-phase risks, highlighting the necessary PPE upgrades.
PART 6: REFERENCES
-
PubChem. (n.d.). Compound Summary: Fluorinated Sulfones. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
